6-Aminobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAYUOZWYJNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201443 | |
| Record name | 6-Aminobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-30-2 | |
| Record name | 6-Benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature allows for modifications that have led to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its biological significance. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Furthermore, logical workflows and a representative signaling pathway influenced by its derivatives are visualized using the DOT language.
Chemical and Physical Properties
This compound is a solid at room temperature, with slight solubility in water.[1][2] Its core properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [3][4][5][6] |
| Molecular Weight | 150.20 g/mol | [3][4][5][7] |
| Appearance | Solid | [4][7] |
| Melting Point | 87-91 °C (lit.) | [1][4][7] |
| Solubility | Slightly soluble in water. | [1][2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1,3-benzothiazol-6-amine | [3] |
| CAS Number | 533-30-2 | [1][3][4][5] |
| Synonyms | 6-Benzothiazolamine, Benzothiazol-6-amine | [1][3][8] |
| InChI | InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | [3][4][7] |
| InChIKey | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3][4][7] |
| SMILES | Nc1ccc2ncsc2c1 | [4][7] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, specific peak assignments require further analysis. | [3] |
| ¹³C NMR | Spectra available, specific peak assignments require further analysis. | [2][3][9] |
| Infrared (IR) | Spectra available, key functional group peaks identifiable. | [10] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 150. | [3] |
Note: While general spectra are available, detailed peak assignments with coupling constants for NMR, and specific vibrational modes for IR are often reported for its derivatives in the literature.
Experimental Protocols
Synthesis of this compound from 6-Nitrobenzothiazole
This protocol outlines a common method for the synthesis of this compound via the reduction of 6-nitrobenzothiazole.
Materials:
-
6-Nitrobenzothiazole
-
Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Parr hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-nitrobenzothiazole (6.13 mmol) in 30 mL of ethanol.
-
Add 10% Pd/C catalyst (20% by mass of the 6-nitrobenzothiazole).
-
Place the mixture in a Parr hydrogenation unit.
-
React the mixture overnight under 50 psi of hydrogen pressure.
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Concentrate the filtrate under vacuum to remove the solvent.
-
Purify the resulting crude product by flash chromatography on silica gel using a 30%-40% ethyl acetate/hexane gradient elution to obtain pure this compound.[1]
Purification by Crystallization
Materials:
-
Crude this compound
-
Aqueous Ethanol or Petroleum ether or Benzene/Petroleum ether
-
Erlenmeyer flask
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[1]
Reactivity and Biological Significance
This compound serves as a versatile precursor for the synthesis of compounds with a broad spectrum of pharmacological activities.[11][12] The amino group at the 6-position is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Derivatives of 2-aminobenzothiazoles, a class of compounds to which this compound belongs, have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[13][14][15][16]
-
Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with activity against bacteria and fungi.[12][13]
-
Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.[11][16]
The mechanism of action for many of these derivatives is still under investigation, however, some studies on 2-aminobenzothiazole derivatives have pointed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[17][18]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and a representative signaling pathway targeted by its derivatives.
Caption: General workflow for synthesis and characterization of this compound.
Caption: PI3K/AKT/mTOR pathway, a target for 2-aminobenzothiazole derivatives.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][19]
Table 4: GHS Hazard Information
| Hazard Statement | Code | Reference(s) |
| Causes skin irritation | H315 | [3][4][7] |
| Causes serious eye irritation | H319 | [3][4][7] |
| May cause respiratory irritation | H335 | [3][4][7] |
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][19]
Conclusion
This compound is a foundational molecule in medicinal chemistry, offering a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its fundamental properties, including physicochemical data, spectroscopic information, and established experimental protocols. The understanding of its reactivity and the biological activities of its derivatives continues to drive research in drug discovery. The provided workflows and pathway diagrams offer a visual summary of its synthesis and potential mechanism of action, serving as a valuable resource for professionals in the field.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound(533-30-2) IR Spectrum [chemicalbook.com]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 6-Aminobenzothiazole: Structure, Analysis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical methodologies for this compound. It includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to support researchers in its application and further development.
Chemical Structure and Properties
Chemical Structure
This compound consists of a benzene ring fused to a thiazole ring, with an amino group substituted at the 6-position.[4][5] The presence of the amino group and the heteroatoms (nitrogen and sulfur) in the bicyclic system are key to its chemical reactivity and biological activity.[6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [5][7] |
| Molecular Weight | 150.20 g/mol | [5][7] |
| CAS Number | 533-30-2 | [7] |
| Appearance | Solid, crystals | |
| Melting Point | 87-91 °C | [8] |
| Solubility | Slightly soluble in water; soluble in aqueous EtOH. | [8] |
| SMILES String | Nc1ccc2ncsc2c1 | |
| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N |
Synthesis of this compound
General Synthesis Pathway
The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization using an agent like bromine in acetic acid.[9][10] For this compound, a common precursor would be p-phenylenediamine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.[9]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the starting aniline (e.g., p-phenylenediamine) and potassium thiocyanate in glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.
-
Bromination: While stirring vigorously, add a solution of bromine dissolved in glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising.
-
Reaction Time: After the addition of bromine is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into water. Neutralize the solution with a base, such as 10% sodium hydroxide, which will cause the product to precipitate.
-
Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or benzene/petroleum ether, to yield pure this compound.[8]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11][12]
| Nucleus | Solvent | Chemical Shift (δ, ppm) & Multiplicity | Assignment | Reference(s) |
| ¹H | DMSO-d₆ | Data inferred from related structures | Aromatic protons, -NH₂ protons | [13] |
| ¹³C | DMSO | 105.7, 114.1, 122.9, 132.8, 147.2, 150.3, 165.7 | Benzothiazole core carbons | [11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3435 - 3254 | N-H Stretch | Primary Amine (-NH₂) | [2] |
| 3043 | C-H Stretch (Aromatic) | Aromatic Ring | [2] |
| ~1615 | C=N Stretch | Thiazole Ring | [2] |
| ~1500 | C=C Stretch (Aromatic) | Aromatic Ring | [14] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| Technique | m/z Value | Assignment | Reference(s) |
| EI-MS | 150.20 | [M]⁺ (Molecular Ion) | [5][7] |
| HRMS-ESI | 250.1020 | [M+H]⁺ (for a thiourea derivative) | [15] |
General Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of this compound.
Experimental Protocols for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12] Transfer the solution to a clean NMR tube for analysis.
-
IR Sample Preparation (ATR-IR): Place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact and collect the spectrum.
-
MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent like methanol or acetonitrile.[12] The solution is then injected into the LC-MS system for analysis.
Chromatographic Analysis
Chromatography is used to separate this compound from impurities and for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity and quantifying this compound.[16]
| Parameter | Condition | Reference(s) |
| Column | Newcrom R1 (Reverse Phase) | [16] |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. | [16] |
| Detection | UV/VIS | [15] |
| Note | For Mass-Spec (MS) compatible methods, replace phosphoric acid with formic acid. | [16] |
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing purity.[1][17] A common mobile phase for related compounds is a mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1).[17]
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid (or formic acid for MS compatibility) to the aqueous component. Degas the mobile phase before use.[16]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample onto the column and run the analysis according to the established method. The compound is detected using a UV detector at an appropriate wavelength.
Biological Significance and Signaling Pathways
Overview of Biological Activities
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives, including those of this compound, have been investigated for a wide array of pharmacological activities. These include:
-
Anticancer Activity: Derivatives have shown antiproliferative effects against various cancer cell lines.[6][18]
-
Antimicrobial Activity: Benzothiazoles exhibit activity against bacteria and fungi.[14][19]
-
Antitubercular Activity: Specific 2-amino benzothiazole compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis.[1][15]
-
Anti-inflammatory Activity: Certain functionalized derivatives possess anti-inflammatory properties.[20][21]
Involvement in PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzothiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for cancer therapy.[6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and the broad pharmacological potential of its derivatives. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical characterization. The experimental protocols and tabulated data serve as a practical resource for researchers, while the visualized workflows and signaling pathways offer a clear conceptual framework for its application in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [stenutz.eu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 533-30-2 [chemicalbook.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. arabjchem.org [arabjchem.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. facm.ucl.ac.be [facm.ucl.ac.be]
- 20. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, experimental protocols, and applications of 6-Aminobenzothiazole (CAS No. 533-30-2). This compound serves as a crucial intermediate in organic synthesis and is a key building block in the development of novel pharmaceutical agents. The aminobenzothiazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2]
Core Properties and Identifiers
This compound is an aromatic heterocyclic amine. Its fundamental properties and identifiers are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 533-30-2 | [3][4][5] |
| IUPAC Name | 1,3-benzothiazol-6-amine | [3][5] |
| Synonyms | 6-Benzothiazolamine, benzothiazol-6-amine, 6-Amino-1,3-benzothiazole | [4][5][6] |
| Molecular Formula | C₇H₆N₂S | [3][4][5] |
| Molecular Weight | 150.20 g/mol | [5] |
| Appearance | Solid powder, typically yellow to beige or cream-colored.[3][4] | |
| Melting Point | 83-91 °C | [3][4] |
| Boiling Point | 323.1±15.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water.[4][7] Slightly soluble in Chloroform and Methanol.[4] | |
| pKa | 2.74±0.10 (Predicted) | [4] |
| InChI | 1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
| InChIKey | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3][4] |
| SMILES | Nc1ccc2ncsc2c1 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data has been reported for this compound.
| Spectroscopy Type | Data Summary | Reference(s) |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 150.[5] | |
| ¹³C NMR | A spectrum in DMSO is available, with a corresponding literature reference: S.N.SAWHNEY,D.W.BOYKIN, J.ORG.CHEM.,44,1136(1979).[8] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant. Key safety information is provided below.
| Safety Aspect | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3). | |
| Target Organs | Respiratory system. | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eye shields, and gloves are recommended. | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[4] |
Experimental Protocols
Detailed methodologies are critical for reproducibility in research and development. The following sections outline protocols for the synthesis and purification of this compound.
Synthesis from 6-Nitrobenzothiazole
A common and effective method for synthesizing this compound is through the reduction of 6-nitrobenzothiazole.[4]
Methodology:
-
Dissolution: Dissolve 6-nitrobenzothiazole (1 equivalent) in ethanol (approx. 5 mL per mmol of substrate).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. A catalyst loading of 20% by mass relative to the starting material is recommended.
-
Hydrogenation: Place the mixture in a Parr hydrogenation apparatus.
-
Reaction: React the mixture under 50 psi of hydrogen pressure. The reaction is typically run overnight to ensure completion.
-
Work-up: Upon completion, remove the Pd/C catalyst by filtration.
-
Concentration: Concentrate the filtrate under vacuum to remove the ethanol solvent, yielding the crude product.
Caption: Synthesis and purification workflow for this compound.
Purification Methods
The purity of this compound is critical for subsequent applications. Two primary methods are reported:
-
Fast Chromatography: The crude product from the synthesis can be purified using a fast chromatography system with a 30%-40% ethyl acetate in hexane gradient elution.[4]
-
Crystallization: Recrystallization can be performed from aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether.[4]
Applications in Synthesis and Drug Discovery
This compound is a valuable building block for more complex molecules, particularly in the synthesis of dyes and pharmaceutical compounds.[4] Its isomeric counterpart, 2-aminobenzothiazole, is a well-known privileged scaffold in drug discovery, and by extension, derivatives of this compound are of significant interest to medicinal chemists.[1][9]
The primary amino group and the benzothiazole core provide multiple reaction sites for derivatization, allowing for the exploration of chemical space in drug design programs targeting a variety of diseases, including cancer and infectious diseases.[2][9]
References
- 1. iajesm.in [iajesm.in]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 533-30-2 [chemicalbook.com]
- 5. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminobenzothiazole: A Technical Overview for Drug Discovery and Development
An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of 6-Aminobenzothiazole.
Introduction: this compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with significant therapeutic potential. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and its role in the development of biologically active agents.
Core Molecular and Physical Properties
This compound is a solid compound at room temperature with a defined molecular structure and specific physicochemical properties. These characteristics are fundamental for its application in chemical synthesis and drug design.
| Property | Value |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| CAS Number | 533-30-2 |
| Appearance | Solid |
| Melting Point | 87-91 °C (lit.)[1] |
| Solubility | Slightly soluble in water[2] |
| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N[1] |
| SMILES String | Nc1ccc2ncsc2c1[1] |
Synthesis of this compound Derivatives: A Workflow
This compound is a key precursor in the synthesis of various derivatives with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of substituted 2-aminobenzothiazoles, a common pathway in medicinal chemistry research.[3]
Caption: General synthesis workflow for 6-substituted-2-aminobenzothiazole derivatives.
Experimental Protocols
Synthesis of 2-Amino-6-substituted-benzothiazoles
This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines.
Materials:
-
Substituted aniline (0.1 mole)
-
Potassium thiocyanate (0.4 mole)
-
Glacial acetic acid (150 ml)
-
Bromine (0.1 mole) dissolved in 100 ml of glacial acetic acid
-
10% NaOH solution
-
Warm water
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in 96% glacial acetic acid.
-
Cool the solution to below 10°C.
-
Add the bromine solution dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.
-
Dissolve the resulting precipitate in warm water.
-
Neutralize the combined filtrate with a 10% NaOH solution.
-
Collect the precipitate by filtration and dry it.
-
Recrystallize the product from a suitable solvent.[4]
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]
Role in Drug Discovery: A Scaffold for Bioactive Compounds
This compound and its derivatives are recognized for their wide range of pharmacological activities.[5] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. The diagram below illustrates the central role of the this compound scaffold in the development of compounds targeting a variety of diseases.
Caption: The this compound scaffold as a basis for developing diverse bioactive compounds.
Safety and Handling
This compound is considered hazardous and requires careful handling. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][6]
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
References
- 1. 6-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fishersci.com [fishersci.com]
Navigating the Solubility of 6-Aminobenzothiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of 6-aminobenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.
While extensive searches for precise quantitative solubility data for this compound in various organic solvents and aqueous solutions have yielded limited specific numerical values, this guide compiles the available qualitative and semi-quantitative information to provide a foundational understanding of its solubility characteristics. For researchers requiring precise solubility measurements, this guide also furnishes detailed experimental methodologies.
Summary of Solubility Data
The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. Based on available data, the compound exhibits limited solubility in aqueous solutions and slight to moderate solubility in certain organic solvents. The following table summarizes the known qualitative and semi-quantitative solubility information for this compound and its structural analogs.
| Solvent | This compound | 2-Aminobenzothiazole (Structural Isomer) | 2-Amino-6-methoxybenzothiazole (Analog) |
| Water | Slightly soluble[1] | Very slightly soluble[2], Slightly soluble[3] | Insoluble |
| Methanol | Slightly soluble | Freely soluble | - |
| Ethanol | - | Freely soluble[2] | - |
| Chloroform | Slightly soluble | Freely soluble[2] | - |
| Diethyl Ether | - | Freely soluble[2] | - |
| Acetone | - | - | - |
| Dimethylformamide (DMF) | - | Freely soluble[2] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble (based on reaction conditions)[4] | - | - |
| Concentrated Acid | - | Soluble[2] | - |
| Semi-Quantitative Data | - | < 1 mg/mL at 21°C (in water) [3] | < 1 mg/mL at 21°C (in water) [5] |
It is important to note that terms like "slightly soluble" and "freely soluble" are qualitative descriptions and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods are recommended.
Shake-Flask Method with HPLC or UV-Vis Analysis
This is a widely accepted method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known volume of solvent and allowing it to equilibrate with agitation at a constant temperature.
-
Filtration: The saturated solution is carefully filtered to remove any undissolved solid.
-
Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.
Conclusion
This technical guide provides a summary of the currently available solubility information for this compound and detailed protocols for its experimental determination. The provided methodologies and workflows are intended to empower researchers to obtain the precise and reliable solubility data necessary for their specific applications in drug discovery and chemical development. The lack of extensive quantitative data in the public domain highlights the opportunity for further research in this area to better characterize this important chemical compound.
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the core physicochemical properties of 6-Aminobenzothiazole, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The benzothiazole core is a prominent structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] This document focuses on its melting and boiling points, presenting quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in research settings.
Physicochemical Data
The melting point of this compound is a critical parameter for its identification, purification, and use in synthetic protocols. The boiling point is less commonly reported, likely due to the compound's solid nature and potential for decomposition at elevated temperatures.
Data Summary
The experimentally determined melting point for this compound is consistently reported in the range of 83°C to 91°C.
| Parameter | Value | Source |
| Melting Point | 87-91 °C (lit.) | Sigma-Aldrich[5][6] |
| Melting Point | 83.0-90.0 °C (clear melt) | Thermo Fisher Scientific[7] |
| Boiling Point | Not Reported | N/A |
| Molecular Formula | C₇H₆N₂S | Sigma-Aldrich[5] |
| Molecular Weight | 150.20 g/mol | Sigma-Aldrich[5] |
Experimental Protocols
Accurate determination of physicochemical properties and successful synthesis are predicated on precise experimental methodologies.
Melting Point Determination
While specific experimental details for this compound are proprietary to suppliers, the general method for determining the melting point of solid organic compounds involves standardized laboratory techniques.
-
Apparatus: Melting points are typically determined using a digital melting point apparatus (e.g., an Electro thermal apparatus) or the traditional Thiele tube method.[8]
-
Procedure (Open Capillary Method):
-
A small, dry sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]
-
Synthesis of this compound via Catalytic Hydrogenation
A common and efficient method for preparing this compound is through the reduction of 6-nitrobenzothiazole.
-
Reaction:
-
6-nitrobenzothiazole (1 equivalent) is dissolved in ethanol.[6]
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution (typically 20% by mass of the starting material).[6]
-
The mixture is placed in a Parr hydrogenation unit.[6]
-
The reaction proceeds under 50 psi of hydrogen pressure and is stirred overnight.[6]
-
-
Work-up and Purification:
-
Upon completion, the palladium catalyst is removed by filtration over a pad of Celite.[6]
-
The solvent is removed from the filtrate under reduced pressure (in vacuo).[6]
-
The crude product is purified using flash chromatography with a 30%-40% ethyl acetate in hexane gradient to yield pure this compound.[6]
-
Visualization of Key Workflows
To further clarify the synthetic context, the following diagrams illustrate key experimental and logical pathways related to this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. iajesm.in [iajesm.in]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 533-30-2 [sigmaaldrich.com]
- 6. This compound | 533-30-2 [chemicalbook.com]
- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic Data of 6-Aminobenzothiazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-aminobenzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within this compound.
¹H NMR Data
The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The data presented below is for a closely related isomer, 2-aminobenzothiazole, and serves as a representative example of the types of signals expected for an aminobenzothiazole structure.
Table 1: ¹H NMR Spectroscopic Data of 2-Aminobenzothiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 - 7.66 | m | 4H | Aromatic Protons |
| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |
| 7.33 - 7.37 | m | 2H | Aromatic Protons |
Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C2 |
| 148.8 | C7a |
| 146.8 | C6 |
| 133.0 | C3a |
| 122.9 | C4 |
| 115.1 | C5 |
| 105.8 | C7 |
Solvent: DMSO.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435, 3254 | Strong, Broad | N-H stretching (amine) |
| 3043 | Medium | C-H stretching (aromatic) |
| 1615 | Strong | C=N stretching (thiazole ring) |
| 1536 | Medium | C=C stretching (aromatic ring) |
| 1235 | Medium | C-S stretching |
Note: Data corresponds to a closely related derivative, 6-fluoro-2-aminobenzothiazole and N-(2-Amino benzothiazole) methacylamide copolymers.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected data for this compound is presented below.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 123 | - | [M - HCN]⁺ |
| 108 | - | [M - CS]⁺ |
| 96 | - | [M - C₂H₂N₂]⁺ |
Note: This data is based on the expected fragmentation pattern for aminobenzothiazoles.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and replication of spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of aminobenzothiazole derivatives is as follows:
-
Sample Preparation : Dissolve 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[5]
-
Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing : Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]
IR Spectroscopy Protocol
The following is a typical procedure for obtaining an FT-IR spectrum of a solid sample:
-
Sample Preparation : For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.[6] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid directly on the ATR crystal.[1]
-
Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[1]
-
Sample Spectrum : Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[1]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
Mass Spectrometry Protocol
A general protocol for mass spectrometry analysis includes the following steps:
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique that leads to fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically produces the molecular ion, confirming the molecular weight.[1][7]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.[1]
Spectroscopic Analysis Workflow
The logical workflow for the structural characterization of a compound like this compound using various spectroscopic methods is illustrated below.
References
The 6-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile chemical nature allows for a wide range of structural modifications, leading to the development of potent and selective agents for various therapeutic targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the this compound core, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 (a quinazolin-4(3H)-one derivative) | A549 (Non-small cell lung cancer) | 0.44 | [1] |
| Lead compound 16h | A549 (Non-small cell lung cancer) | 8.27 | [1] |
| Compound 40 (a sulphonamide-based derivative) | MCF-7 (Breast cancer) | 34.5 | [2][3] |
| HeLa (Cervical cancer) | 44.15 | [2][3] | |
| MG63 (Osteosarcoma) | 36.1 | [2][3] | |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) | PC-3 (Prostate cancer) | 19.9 µg/mL | [2][3] |
| LNCaP (Prostate cancer) | 11.2 µg/mL | [2][3] | |
| AMBAN (2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile) | HL60 (Leukemia) | 30.37 (24h), 19.39 (48h & 72h) | [4] |
| U937 (Leukemia) | 11.31 (24h), 3.55 (48h), 2.52 (72h) | [4] | |
| Compound 24 (containing 1,3,4-oxadiazole moiety) | C6 (Rat glioma) | 4.63 | [5] |
| A549 (Human lung adenocarcinoma) | 39.33 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][7]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Antimicrobial Activity
The this compound scaffold is a constituent of numerous compounds with potent antibacterial and antifungal properties. These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of microorganisms.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 (6-fluoro substituted) | E. coli (Gram-negative) | 11-18 | [8] |
| P. aeruginosa (Gram-negative) | 11-18 | [8] | |
| S. aureus (Gram-positive) | 11-18 | [8] | |
| B. subtilis (Gram-positive) | 11-18 | [8] | |
| C. albicans (Fungus) | 4-9 | [8] | |
| A. niger (Fungus) | 4-9 | [8] | |
| Compound 20 (6-fluoro substituted) | C. albicans (Fungus) | 3-4 | [8] |
| A. niger (Fungus) | 3-4 | [8] | |
| Compound 16c | S. aureus | 0.025 mM | [9] |
| S. mutans | 0.203 mM | [9] | |
| K. pneumonia | 0.813 mM | [9] | |
| 2-alkylthio-6-aminobenzothiazoles | Candida albicans | 15.6 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
Experimental Workflow: Antimicrobial Susceptibility Testing
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticonvulsant Activity
Certain this compound derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy. These compounds are often evaluated in preclinical models of seizures.
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant activity of selected this compound derivatives in the Maximal Electroshock (MES) seizure model, presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).
| Compound ID/Description | Animal Model | ED50 (mg/kg) | Reference |
| Compound 4j (3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1][8]-oxazinane-2-thione) | Mouse (MES model) | 9.85 (at 0.5h), 14.8 (at 4h) | [11][12] |
| Mouse (scPTZ model) | 12 (at 0.5h), 17 (at 4h) | [11][12] | |
| Compound 1 (4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone) | Mouse (i.p.) | 17.86 | [13] |
| Rat (p.o.) | 6.07 | [13] | |
| Compound 52 (6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole) | Mouse | 25.49 µmol/kg | [11] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
Materials:
-
Electroconvulsive shock device
-
Corneal electrodes
-
Rodents (mice or rats)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution
-
This compound derivatives
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory environment. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical conductivity.
-
Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The ED50 is calculated from the dose-response data using appropriate statistical methods.
Anti-inflammatory Activity
Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins.[14][15]
Quantitative Anti-inflammatory Data
The following table presents the in vitro COX-2 inhibitory activity of a this compound derivative.
| Compound ID/Description | Assay | IC50 (µM) | Reference |
| Compound 3b (2-ABT and ketoprofen hybrid) | Anti-inflammatory activity | 54.64 µg/mL | [16] |
| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | IL-6 and TNF-α activity | Significant decrease | [17] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][15]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Detection system (e.g., ELISA kit for prostaglandin E2)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
This compound derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downstream suppression of pro-inflammatory enzymes like COX-2 and iNOS.[18]
Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Neuroprotective Activity
The this compound scaffold is also being explored for its neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms of action are multifaceted and can involve antioxidant effects and modulation of key enzymes.[16]
Quantitative Neuroprotective Data
The following table highlights the catalase modulating activity of some benzothiazole analogs, which contributes to their neuroprotective effects.
| Compound ID/Description | Assay | Result | Reference |
| Compounds 6a, 6b, 6c, 6d, 7a | Catalase activity modulation in U87MG cells | Enhanced catalase activity up to 90% | [15] |
| Compound b27 (6-hydroxybenzothiazole urea derivative) | Dyrk1A inhibition | IC50 = 20 nM | |
| Compounds b1 and b20 | α-synuclein aggregation inhibition | IC50 = 10.5 µM and 7.8 µM, respectively |
Experimental Protocol: In Vitro Neuroprotection Assay (Cell Viability)
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or U87MG)
-
96-well plates
-
Neurotoxin (e.g., H2O2 or 6-hydroxydopamine)
-
This compound derivatives
-
Cell viability assay kit (e.g., MTT or MTS)
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 96-well plates. Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.
-
Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.
-
Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay, as described previously.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to determine the neuroprotective effect.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of diverse mechanisms of action. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of this compound derivatives will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles for a range of human diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. researchhub.com [researchhub.com]
- 9. sddn.es [sddn.es]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminobenzothiazole Derivatives: A Comprehensive Technical Guide to Their Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and material science. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities and potential for advanced material applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic and material science applications of this compound derivatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in drug discovery, medicinal chemistry, and materials science.
Synthetic Methodologies
The synthesis of this compound derivatives typically commences from either a substituted aniline or a pre-formed benzothiazole core, most commonly 2-amino-6-nitrobenzothiazole. The strategic introduction of various functional groups at the 2- and 6-positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.
General Synthesis of the 2-Amino-6-substituted Benzothiazole Core
A common and versatile method for the synthesis of the 2-amino-6-substituted benzothiazole core involves the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2][3][4]
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole [4]
-
Reaction Setup: To a solution of 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 mL of 96% glacial acetic acid, add dropwise with stirring a solution of 16 g (0.1 mole) of bromine dissolved in 100 mL of glacial acetic acid. Maintain the reaction temperature below 10°C during the addition.
-
Reaction Execution: After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.
-
Work-up: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent to yield the desired 2-amino-6-chlorobenzothiazole.
Synthesis of this compound Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction of the 6-amino group of a benzothiazole derivative with a substituted aldehyde.[5][6][7][8]
Experimental Protocol: Synthesis of a this compound Schiff Base [7]
-
Reaction Setup: Dissolve 10 mmol of a this compound derivative (e.g., 2-amino-6-chlorobenzothiazole) in 15 mL of absolute ethanol.
-
Reagent Addition: Add 1.10 g of o-vanillin and a drop of piperidine to the solution.
-
Reaction Execution: Reflux the mixture for 3 hours.
-
Isolation and Purification: Allow the reaction to cool, and let it stand for eight hours. The resulting yellowish-orange solid is filtered, washed several times with cold ethanol, dried, and recrystallized from carbon tetrachloride to yield the pure Schiff base.
Synthesis of this compound Amide Derivatives
Amide derivatives can be prepared by acylating the 6-amino group of the benzothiazole core. This is often achieved by first protecting the 2-amino group, followed by reduction of a 6-nitro group to a 6-amino group, and subsequent acylation.[9]
Experimental Protocol: Synthesis of 6-Substituted Amide Derivatives of 2-Aminobenzothiazole [9]
-
Acylation of 2-Amino-6-nitrobenzothiazole: The 2-amino group of 2-amino-6-nitrobenzothiazole is acylated using acetic anhydride in pyridine.
-
Reduction of the Nitro Group: The nitro group of the acylated product is reduced to an amino group using stannous chloride (SnCl₂) in water.
-
Amide Formation: The resulting 6-amino group is then acylated with the desired acyl chloride or sulfonyl chloride to yield the final amide derivative.
Therapeutic Applications and Biological Activities
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases and by targeting key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine based carbonitrile benzothiazole | Derivative 36 | MCF-7 (Breast) | Potent activity | [10] |
| Morpholine based thiourea benzothiazole | Derivative 22 | MCF-7 (Breast) | 24.15 | [10] |
| Morpholine based thiourea benzothiazole | Derivative 23 | MCF-7 (Breast) | 18.10 | [10] |
| Hydroxamic acid containing benzothiazole | Derivative 63 | Not specified | 0.81 µg/mL (average) | [10] |
| Hydroxamic acid containing benzothiazole | Derivative 64 | Not specified | 1.28 µg/mL (average) | [10] |
| Carbohydrazide containing benzothiazole | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [10] |
| Carbohydrazide containing benzothiazole | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Kinase Inhibition
Many this compound derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Quantitative Data on Kinase Inhibitory Activity
| Derivative | Kinase Target | IC50 (nM) | Reference |
| Phenyl acetamide derivative b27 | Dyrk1A | 20 | [16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [17][18][19][20][21][22]
-
Reaction Setup: In a 96-well plate, combine the kinase of interest, a fluorescently labeled peptide substrate, and the this compound derivative at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2,6-disubstituted benzothiazole | Compound 130a | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130b | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130c | Moraxella catarrhalis | 4 |[23] | | Thiazolidinone derivative | Compound 11a | Listeria monocytogenes | 100-250 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72b | Staphylococcus aureus | 6.25 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72c | Escherichia coli | 6.25 |[23] | | Benzothiazole derivative | Compound 3 | Escherichia coli | 25 |[24] | | Benzothiazole derivative | Compound 4 | Escherichia coli | 25 |[24] | | Benzothiazole sulfonamide | Compound 16c | Staphylococcus aureus | 0.025 mM |[25] |
Neuroprotective Activity
Emerging evidence suggests that this compound derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the inhibition of protein aggregation.
Quantitative Data on Neuroprotective Activity
| Derivative | Target | IC50 (nM) | Reference |
| Compound 4f | AChE | 23.4 ± 1.1 | [18] |
| Compound 4f | MAO-B | 40.3 ± 1.7 | [18] |
| Compound 4m | AChE | 27.8 ± 1.0 | [18] |
| Compound 4m | MAO-B | 56.7 ± 2.2 | [18] |
| Compound b20 | α-synuclein aggregation | 7.8 µM | [16] |
Experimental Protocol: Amyloid-β Aggregation Inhibition Assay (Thioflavin T based) [18][26][27][28][29]
-
Reaction Setup: In a 96-well plate, combine recombinant Aβ peptide, Thioflavin T (a fluorescent dye that binds to β-sheet structures), and the test compound in a suitable buffer.
-
Incubation: Incubate the plate at 37°C with shaking to promote aggregation.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the formation of Aβ fibrils.
-
Data Analysis: Compare the fluorescence kinetics in the presence and absence of the inhibitor to determine its effect on aggregation.
Experimental Protocol: Tau Phosphorylation Assay [24][30]
-
Cell Model: Utilize a cell line stably expressing a fluorescently tagged tau protein (e.g., U2OS cells with Tau-tGFP).
-
Treatment: Treat the cells with compounds that may act as tau kinase or phosphatase inhibitors.
-
Imaging: Observe the formation of microtubule bundles, which is dependent on the phosphorylation state of tau. Hyperphosphorylation leads to dissociation from microtubules, while inhibition of kinases promotes bundle formation.
-
Quantification: Quantify the microtubule bundles using image analysis to identify active compounds.
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes and suppression of inflammatory cytokine production.[13][14][25][31][32]
Quantitative Data on Anti-inflammatory Activity
| Derivative | Target/Assay | IC50 (µM) / Inhibition | Reference |
| Benzo[d]thiazole analog 2d | COX-2 | 0.28 | [32] |
| Benzo[d]thiazole analog 3d | COX-2 | 0.77 | [32] |
| Benzothiazole–ketoprofen hybrid 3b | Anti-inflammatory activity | 54.64 µg/mL | [14] |
Experimental Protocol: LPS-Induced Cytokine Release Assay [20][33][34][35][36]
-
Cell Culture: Culture immune cells, such as THP-1 macrophages.
-
Stimulation: Prime the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Treat the cells with the this compound derivative.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA or other immunoassays.
-
Data Analysis: Determine the ability of the compound to reduce cytokine production compared to an untreated control.
Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival and proliferation. Its constitutive activation is observed in many cancers, making it an attractive therapeutic target.
Caption: STAT3 signaling pathway and its inhibition.
Material Science Applications
Beyond their therapeutic potential, this compound derivatives are finding applications in the field of material science, particularly in organic electronics.
Organic Electronics
The benzothiadiazole unit, a related structure, is widely used as an electron-acceptor building block in the construction of high-performance donor-acceptor polymers for organic electronics.[37] These polymers have shown promise as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-deficient nature of the benzothiazole ring system makes it a suitable component for creating materials with desirable electronic properties.
Benzothiazole-Based Polymers
Conjugated polymers incorporating the benzothiazole moiety in their backbone have been synthesized and their electrical conductivity properties investigated.[38][39] Doping these polymers with oxidizing or reducing agents can significantly increase their electrical conductivity, leading to materials that can be classified as organic semiconductors. The solubility and processability of these polymers can be improved by introducing long-chain aliphatic side groups.[38]
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds with a wide array of potential applications. In the realm of medicinal chemistry, they have demonstrated significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. The ability to systematically modify their structure allows for the optimization of their biological activity and pharmacokinetic properties. In material science, the unique electronic characteristics of the benzothiazole core are being harnessed to develop novel organic electronic materials. This technical guide provides a solid foundation for researchers, and it is anticipated that continued investigation into this fascinating class of molecules will lead to the development of new and improved therapeutics and advanced materials.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijpbs.com [ijpbs.com]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nano-ntp.com [nano-ntp.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid | Semantic Scholar [semanticscholar.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 29. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. innoprot.com [innoprot.com]
- 31. sphinxsai.com [sphinxsai.com]
- 32. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 34. criver.com [criver.com]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 38. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 39. researchgate.net [researchgate.net]
The Ascendance of 6-Aminobenzothiazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point of extensive research, particularly in the realm of oncology. This technical guide provides an in-depth review of this compound, encompassing its synthesis, biological activities, and mechanisms of action, with a focus on its promising role in the development of anticancer drugs.
Antitumor Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines. The structural modifications on the this compound core have led to the discovery of potent compounds with selective activity against various cancer types, including lung, breast, colon, and renal cancers.
The following table summarizes the in vitro anticancer activity of selected this compound and related benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | A549 (Lung) | 0.44 | [1] |
| Thiophene based acetamide benzothiazole derivative 21 | MCF-7 (Breast) | 24.15 | [2] |
| HeLa (Cervical) | 46.46 | [2] | |
| Morpholine based thiourea aminobenzothiazole derivative 22 | MCF-7 (Breast) | 26.43 | [2] |
| HeLa (Cervical) | 45.29 | [2] | |
| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast) | 18.10 | [2] |
| HeLa (Cervical) | 38.85 | [2] | |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [2] |
| H460 (Lung) | 0.28 | [2] | |
| A549 (Lung) | 1.53 | [2] | |
| MDA-MB-231 (Breast) | 0.68 | [2] | |
| Compound 6d | A549 (Lung) | 2.74 | [3] |
| Compound 4f | A549 (Lung) | 2.75 | [3] |
| Compound 4i | SKOV3 (Ovarian) | 1.91 | [3] |
| Compound 4a | HCT-116 (Colon) | 5.61 | [4] |
| HEPG-2 (Liver) | 7.92 | [4] | |
| MCF-7 (Breast) | 3.84 | [4] | |
| Compound 4e | MCF-7 (Breast) | 6.11 | [4] |
| Compound 8a | MCF-7 (Breast) | 10.86 | [4] |
| Compound 4d | AsPC-1 (Pancreatic) | 7.66 | [5] |
| BxPC-3 (Pancreatic) | 3.99 | [5] | |
| Capan-2 (Pancreatic) | 8.97 | [5] | |
| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [5] |
| BxPC-3 (Pancreatic) | 9.81 | [5] | |
| Capan-2 (Pancreatic) | 13.33 | [5] |
Key Signaling Pathway: ALK/PI3K/AKT Inhibition
A significant mechanism through which this compound derivatives exert their anticancer effects is by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominently implicated pathways is the ALK/PI3K/AKT pathway.[1][6]
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation of cancer cells.[6] Downstream of ALK, the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a crucial pathway that promotes cell survival and growth.[7][8] Certain this compound derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a this compound derivative.
Experimental Protocols
The synthesis of bioactive this compound derivatives and their subsequent biological evaluation follow a structured workflow. This section provides detailed methodologies for key experiments.
General Synthetic Workflow
The synthesis of novel this compound derivatives typically involves a multi-step process, starting from commercially available precursors. This is followed by purification and structural characterization before in vitro biological screening.
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.
Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles[9]
Procedure A:
-
To a boiling solution of the appropriately substituted benzaldehyde (0.02 mol) in pyridine (20 mL), a solution of 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) was added dropwise.
-
The stirred reaction mixture was refluxed for 20 hours.
-
After cooling, the reaction mixture was poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated product was filtered, washed with water, and recrystallized from an appropriate solvent.
Reduction to 6-Amino-2-(substituted-phenyl)benzothiazoles[9]
Procedure B:
-
A solution of the 6-nitro-2-(substituted-phenyl)benzothiazole (0.01 mol) and tin(II) chloride dihydrate (9 g, 0.04 mol) in methanol (50 mL) and concentrated hydrochloric acid (10 mL) was refluxed for 1-2 hours.
-
The solvent was evaporated under reduced pressure.
-
The residue was dissolved in water, and the solution was made alkaline with 20% sodium hydroxide.
-
The precipitated product was filtered, washed with water, and recrystallized.
In Vitro Cytotoxicity MTT Assay[10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (test compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The extensive research into its derivatives has led to the identification of numerous compounds with potent and selective anticancer activities. The ability of these compounds to target key signaling pathways, such as the ALK/PI3K/AKT pathway, underscores their therapeutic potential. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and optimize this compound-based compounds in the ongoing quest for more effective cancer therapies. Future efforts in this area will likely focus on enhancing the potency, selectivity, and pharmacokinetic properties of these promising molecules.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PI3Kβ inhibition enhances ALK‐inhibitor sensitivity in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminobenzothiazole: A Versatile Heterocyclic Scaffold for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminobenzothiazole, a fused heterocyclic compound, has emerged as a critical structural motif and versatile building block in the realms of medicinal chemistry and materials science.[1] Its inherent pharmacological properties and the synthetic accessibility of its derivatives have made it a focal point of extensive research.[2][3] The benzothiazole core, particularly when functionalized with an amino group at the 6-position, serves as a privileged scaffold, imparting a diverse range of biological activities to the resulting molecules. These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties, among others.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its applications as a foundational element in the development of novel therapeutic agents and functional materials.
Physicochemical Properties
This compound is a solid, off-white to light yellow compound with a melting point range of 87-91 °C.[6][7] It is generally insoluble in water but soluble in various organic solvents.[8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [7] |
| Molecular Weight | 150.20 g/mol | [7] |
| Melting Point | 87-91 °C | [6][7] |
| Appearance | Solid | [6] |
| Assay | 97% | [6][7] |
| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [6][7] |
| PubChem CID | 10787 | [9] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Key spectral data are summarized below.
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectral data available. | [10][11] |
| ¹³C NMR | Chemical shifts have been reported. | [12] |
| IR | Spectra available for analysis. | [10] |
| Mass Spec | Mass spectral data available. | [10] |
Table 2: Spectroscopic Data for this compound.
Synthesis of this compound
The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method is the Hugershoff reaction, which involves the oxidative cyclization of a substituted thiourea.
Figure 1: Synthesis of this compound via Hugershoff Reaction.
Another versatile method for introducing functionalities to the benzothiazole core, which can be adapted for the synthesis of various derivatives, is the Sandmeyer reaction. This reaction allows for the conversion of an amino group into a wide range of substituents.[13][14]
Figure 2: General Workflow of the Sandmeyer Reaction.
Experimental Protocols
Synthesis of 2-Amino-6-fluorobenzothiazole (A Representative Protocol)
This protocol describes the synthesis of a halogenated derivative, which is a common precursor for further functionalization.
Materials:
-
p-Fluoroaniline
-
Potassium thiocyanate
-
95% Acetic acid
-
Bromine
Procedure:
-
A solution of p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid is prepared.
-
To this solution, a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added.
-
The reaction mixture is cooled to 0 °C.
-
A solution of bromine (7.5 mL) in 30 mL of acetic acid is added dropwise with stirring, maintaining the temperature between 0 and 10 °C.
-
After the addition of the bromine solution is complete, the mixture is stirred for 2 hours at a temperature below room temperature and then for 10 hours at room temperature.
-
The reaction mixture is allowed to stand overnight, during which an orange precipitate forms.[15]
-
Water (16 mL) is added to the mixture.[15] The precipitate is then filtered, washed, and can be further purified by recrystallization.
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas.
Anticancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties.[5][16] These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases.[17]
| Compound Type | Biological Target/Activity | Reference(s) |
| 2-Aminobenzothiazole derivatives | Cytotoxic against various tumor cell lines. | [18] |
| 6-Sulfonamide-bearing 2-aminobenzothiazoles | Potent inhibitors of tumor-associated carbonic anhydrases (CA IX and XII). | [17] |
| Pyrimidine-based 2-aminobenzothiazoles | Potent against HepG2, HCT116, and MCF7 human tumor cell lines. | [16] |
Table 3: Anticancer Applications of this compound Derivatives.
Antimicrobial and Antifungal Activity
The benzothiazole nucleus is a common feature in many antimicrobial and antifungal agents.[2][19] The 6-amino substitution provides a handle for the introduction of various pharmacophores to enhance this activity.
| Compound Type | Activity | Reference(s) |
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria and pathogenic fungal strains. | [19] |
| 2-Alkylthio-6-aminobenzothiazoles | Inhibit ergosterol biosynthesis in Candida albicans. | [20] |
| 6-Substituted 2-aminobenzothiazole derivatives | Antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis. | [21] |
Table 4: Antimicrobial and Antifungal Applications of this compound Derivatives.
Other Therapeutic Applications
Beyond oncology and infectious diseases, this compound derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, analgesic, and antiurease agents.[18][22]
Figure 3: Therapeutic Applications of the this compound Scaffold.
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in modern scientific discovery. Its robust synthesis routes and the remarkable diversity of biological activities exhibited by its derivatives underscore its importance as a key building block. For researchers and professionals in drug development, a thorough understanding of the chemistry and biological potential of this compound is paramount for the design and synthesis of next-generation therapeutic agents and advanced materials. The continued exploration of this versatile scaffold promises to unlock new avenues for innovation and address unmet needs in medicine and beyond.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-氨基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6-氨基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 6-Methoxy-2-aminobenzothiazole | Properties, Uses, Safety Data, Supplier & Manufacturer China [quinoline-thiophene.com]
- 9. 6-Amino-2-cyanobenzothiazole | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(533-30-2) IR Spectrum [chemicalbook.com]
- 11. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of 6-aminobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. We delve into its initial synthesis, pivotal experimental protocols, and the evolution of its applications, offering a valuable resource for researchers in drug discovery and organic synthesis.
Introduction: The Emergence of a Privileged Structure
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Among the various substituted benzothiazoles, this compound has emerged as a crucial building block for the development of therapeutic agents, particularly in oncology and neurodegenerative diseases.
The history of this compound is intrinsically linked to the broader exploration of benzothiazole chemistry, which gained momentum in the early 20th century. The initial impetus for the synthesis of such compounds was often driven by the burgeoning dye industry, with their biological activities being discovered later.
The Discovery and First Synthesis: A Historical Perspective
The most probable and historically consistent route for the first preparation of this compound would have involved a two-step process starting from a readily available precursor:
-
Nitration: Introduction of a nitro group at the 6-position of a benzothiazole derivative.
-
Reduction: Subsequent reduction of the nitro group to an amine.
This approach is exemplified by later patented methods for the synthesis of 2-amino-6-nitrobenzothiazole, which could then be reduced to the corresponding 6-amino derivative.[2] This strategy allowed for the regioselective introduction of the amino group, a crucial aspect for structure-activity relationship studies.
An alternative historical pathway involves the direct cyclization of a p-substituted aniline, such as p-phenylenediamine, with a thiocyanate salt in the presence of an oxidizing agent. This general method for synthesizing 6-substituted-2-aminobenzothiazoles was a common strategy in early benzothiazole chemistry.[3]
Key Experimental Protocols
The following sections detail the methodologies for the key historical and modern syntheses of this compound.
Historical Synthesis via Nitration and Reduction
This protocol is based on the logical extension of early 20th-century synthetic methodologies for aromatic compounds.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Reactants: 2-Aminobenzothiazole, Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure:
-
2-Aminobenzothiazole is slowly added to a cooled, stirred mixture of concentrated sulfuric acid and nitric acid.
-
The reaction temperature is carefully controlled to prevent over-nitration and side reactions.
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The mixture is then poured onto crushed ice, leading to the precipitation of the crude 2-amino-6-nitrobenzothiazole.
-
The solid product is collected by filtration, washed with water until neutral, and dried.
-
Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to this compound
-
Reactants: 2-Amino-6-nitrobenzothiazole, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation).
-
Procedure (using SnCl₂):
-
2-Amino-6-nitrobenzothiazole is suspended in a mixture of concentrated hydrochloric acid and ethanol.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise.
-
The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution.
-
The resulting precipitate is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is then purified by recrystallization.[4]
-
Modern Synthetic Approach: Iron-Catalyzed Tandem Reaction
A more contemporary and efficient method involves a one-pot synthesis from readily available starting materials.
-
Reactants: 2-Iodoaniline, an isothiocyanate, Iron(III) chloride (FeCl₃), a ligand (e.g., 1,10-phenanthroline), and a phase-transfer catalyst (e.g., octadecyltrimethylammonium chloride) if substrates are not water-soluble.[5]
-
Procedure:
-
In a reaction tube, 2-iodoaniline (1 equivalent), the corresponding isothiocyanate (1.2 equivalents), FeCl₃ (5 mol%), and a ligand (5 mol%) are combined.[5]
-
Water is added as the solvent.[5]
-
The tube is sealed and the reaction mixture is heated at 80 °C with vigorous stirring.[5]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the mixture is cooled to room temperature.[5]
-
The product is extracted with an organic solvent such as ethyl acetate.[5]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[5]
-
The crude product is purified by flash column chromatography on silica gel.[5]
-
Quantitative Data
This section summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₇H₆N₂S | [6] |
| Molecular Weight | 150.20 g/mol | [6] |
| Melting Point | 87-91 °C | [7][8] |
| CAS Number | 533-30-2 | [6] |
Role in Drug Discovery and Development
This compound is a versatile starting material for the synthesis of a multitude of biologically active molecules. Its derivatives have shown a wide range of therapeutic potential.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
A significant area of research for this compound derivatives is in the development of novel anticancer agents. Many of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers.[9][10] Derivatives of this compound have been designed as inhibitors of kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[9][10]
References
- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. chesci.com [chesci.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [stenutz.eu]
- 7. alkalisci.com [alkalisci.com]
- 8. This compound 97 533-30-2 [sigmaaldrich.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Aminobenzothiazole from 4-Chloro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-aminobenzothiazole, a valuable building block in medicinal chemistry and drug development, starting from 4-chloro-3-nitroaniline. The synthesis is a two-step process involving the formation of a 2-amino-6-nitrobenzothiazole intermediate, followed by the reduction of the nitro group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. Please note that the data for the intermediate and final product are based on analogous syntheses and may vary depending on the specific experimental conditions.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Amino-7-chloro-6-nitrobenzothiazole | C₇H₄ClN₃O₂S | 229.64 | 70-80 | Yellow Solid |
| 6-Amino-7-chlorobenzothiazol-2-amine | C₇H₆ClN₃S | 199.66 | 80-90 | Solid |
Reaction Pathway
The overall synthetic scheme involves two main steps:
-
Thiocyanation and Cyclization: 4-Chloro-3-nitroaniline reacts with potassium thiocyanate in the presence of bromine and glacial acetic acid to form 2-amino-7-chloro-6-nitrobenzothiazole.[1]
-
Reduction of the Nitro Group: The nitro group of the benzothiazole intermediate is then reduced to an amine using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid to yield the final product, 6-amino-7-chlorobenzothiazol-2-amine.[2]
Caption: Synthetic pathway for this compound from 4-chloro-3-nitroaniline.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-7-chloro-6-nitrobenzothiazole[1]
This protocol is adapted from the synthesis of 7-chloro-6-nitro-1,3-benzothiazol-2-amine.
Materials:
-
4-Chloro-3-nitroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, add 0.01 mol of 4-chloro-3-nitroaniline and 0.08 mol of potassium thiocyanate to cooled glacial acetic acid.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the reaction mixture while maintaining a low temperature (below 10 °C) with constant stirring.
-
After the addition is complete, continue stirring at low temperature for a few hours, and then reflux the mixture for approximately 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Neutralize the solution with a 10% sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chloro-6-nitrobenzothiazole.
Part 2: Synthesis of 6-Amino-7-chlorobenzothiazol-2-amine[2]
This protocol is a general method for the reduction of a nitro group on a benzothiazole ring.
Materials:
-
2-Amino-7-chloro-6-nitrobenzothiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the 2-amino-7-chloro-6-nitrobenzothiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (approximately 5.0 eq).
-
Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the resulting mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-amino-7-chlorobenzothiazol-2-amine.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for best results.
References
Synthesis of 6-Substituted-2-Aminobenzothiazoles: An Application Note and Protocol
This document provides detailed protocols for the synthesis of 6-substituted-2-aminobenzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The primary method detailed is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a versatile route to various derivatives.
Overview of Synthetic Routes
The synthesis of 2-aminobenzothiazoles can be achieved through several methods. A widely used and adaptable method involves the reaction of a p-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid. This approach allows for the introduction of various substituents at the 6-position of the benzothiazole ring, dictated by the choice of the starting aniline.
Another common method is the cyclization of an arylthiourea. For instance, p-tolylthiourea, formed from p-toluidine and sodium thiocyanate, can be cyclized using sulfuryl chloride to yield 2-amino-6-methylbenzothiazole.[1] Furthermore, nitration of 2-acetylaminobenzothiazole followed by saponification provides a route to 2-amino-6-nitrobenzothiazole.[2][3]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 6-substituted-2-aminobenzothiazoles from a substituted aniline.
Caption: General workflow for the synthesis of 6-substituted-2-aminobenzothiazoles.
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted-2-Aminobenzothiazoles
This protocol is a general method for the synthesis of various 2-amino-6-substituted benzothiazoles from the corresponding p-substituted anilines.[4]
Materials:
-
Substituted aniline (0.1 mole)
-
Potassium thiocyanate (KSCN) (0.4 mole)
-
Glacial acetic acid (250 ml)
-
Bromine (0.1 mole, 16 g)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid in a reaction flask.
-
Cool the mixture to below 10°C with stirring.
-
Prepare a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid.
-
Add the bromine solution dropwise to the aniline mixture while maintaining the temperature below 10°C.
-
After the complete addition of bromine, continue stirring the mixture for 10 hours.
-
Pour the reaction mixture into warm water and filter to collect the precipitate.
-
Neutralize the combined filtrate with a 10% NaOH solution to precipitate more product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted benzothiazole.
Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol details the synthesis of 2-amino-6-methylbenzothiazole starting from p-toluidine.[1]
Materials:
-
p-Toluidine (107 g, 1 mole)
-
Chlorobenzene (700 ml)
-
Concentrated sulfuric acid (54 g, 0.55 mole)
-
Sodium thiocyanate (90 g, 1.1 moles)
-
Sulfuryl chloride (180 g, 1.34 moles)
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated carbon (Norit)
Procedure:
-
In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine in chlorobenzene.
-
Add concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
-
Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours.
-
Cool the resulting solution containing p-tolylthiourea to 30°C.
-
Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Filter the mixture to remove the solid residue. The chlorobenzene can be recovered.[1]
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.
-
For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.
-
Dilute the filtrate with hot water, stir vigorously, and cool quickly.
-
After 30 minutes, filter the pale yellow granular product, wash with 30% ethanol, and dry.
Protocol 3: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole via nitration of 2-acetylaminobenzothiazole.[2]
Materials:
-
2-Acetylaminobenzothiazole (192 g, 1.0 mole)
-
Sulfuric acid monohydrate (490 g)
-
Mixed acid (200 g, containing 31.5% nitric acid)
-
Ice
-
Methanol
-
Concentrated sodium hydroxide solution
Procedure:
-
Introduce 2-acetylaminobenzothiazole into sulfuric acid monohydrate at 20-30°C.
-
Cool the mixture to 5-10°C.
-
Carry out the nitration by adding the mixed acid while maintaining the temperature in the 5-10°C range.
-
After the addition is complete, stir the mixture at 10-15°C for 2 hours.
-
Discharge the reaction mixture onto 1,000 g of ice.
-
Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with water.
-
Suspend the water-moist presscake in methanol.
-
Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours.
-
Cool the mixture to 20°C to crystallize the product.
-
Isolate the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until free from alkali.
-
Dry the final product.
Quantitative Data Summary
| Product | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| 2-Amino-6-methylbenzothiazole | p-Toluidine | NaSCN, H₂SO₄, SO₂Cl₂ | 64-67% | 135-136 | [1] |
| 2-Amino-6-chlorobenzothiazole | 4-Chloroaniline | KSCN, Br₂ | - | 196 | [5] |
| 2-Amino-6-methoxybenzothiazole | 4-Methoxyaniline | KSCN, Br₂ | - | 165 | [5] |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | HNO₃, H₂SO₄ | - | 248-251 | [2] |
| 6-Fluoro-2-aminobenzothiazole | 4-Fluoroaniline | - | 89% | 187-190 | [6] |
Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.
Characterization
The synthesized compounds can be characterized using various analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S stretches.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the structure by analyzing the chemical shifts and splitting patterns of protons.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[5]
This application note provides a comprehensive guide for the synthesis of 6-substituted-2-aminobenzothiazoles. Researchers should always follow appropriate safety precautions when handling the chemicals described in these protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Purification of 6-Aminobenzothiazole by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 6-aminobenzothiazole via recrystallization. The primary objective of this process is to remove impurities by leveraging the differential solubility of the compound in a selected solvent at varying temperatures. These application notes include a comprehensive experimental protocol, guidance on solvent selection, a summary of potential impurities, and troubleshooting strategies to optimize crystal yield and purity.
Introduction
This compound is a crucial heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules and dyes. The purity of this starting material is paramount to ensure the desired outcome and safety profile of the final products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the selection of a suitable solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Key Principles of Recrystallization
Successful recrystallization hinges on the principle that the solubility of most solids increases with temperature. The ideal solvent will dissolve the target compound readily at its boiling point and poorly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Caption: Logical relationship of key factors in recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂S | [1][2] |
| Molecular Weight | 150.20 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 87-91 °C | |
| CAS Number | 533-30-2 | [1] |
Table 2: Solvent Selection for Recrystallization of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for this compound. Due to the presence of an amine group, polar solvents are generally more suitable.[3] The following table provides a qualitative guide to solvent selection.
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Sparingly soluble | Soluble | Commonly used for recrystallization of aminobenzothiazole derivatives.[4][5] |
| Methanol | Sparingly soluble | Soluble | Similar to ethanol, a good candidate for recrystallization. |
| Water | Insoluble | Sparingly soluble | Can be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or methanol. |
| Ethyl Acetate | Moderately soluble | Very soluble | May result in lower yields due to moderate cold solubility. Often used in combination with a non-polar anti-solvent like hexanes.[6] |
| Toluene | Insoluble | Sparingly soluble | Less common for this class of compounds, but can be effective if impurities are highly soluble. |
| Hexane/Heptane | Insoluble | Insoluble | Primarily used as an anti-solvent in mixed solvent systems. |
| Acetone | Soluble | Very soluble | Generally too good a solvent, leading to poor recovery unless used with an anti-solvent. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or desiccator
-
(Optional) Activated charcoal
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests (as outlined in Table 2), select a suitable solvent. Ethanol is a recommended starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.[9]- Scratch the inside of the flask with a glass rod to induce crystallization.[8]- Add a seed crystal of pure this compound.[8] |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Reheat the solution and add more solvent to lower the saturation point.[9]- Ensure slow cooling. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and crystallization.[8] |
| Colored Crystals | - Colored impurities are co-precipitating. | - Use activated charcoal during the recrystallization process.[8]- A second recrystallization may be necessary. |
Potential Impurities
The nature of impurities in crude this compound will depend on the synthetic route employed. Common methods for synthesizing 2-aminobenzothiazoles often involve the reaction of an aniline derivative with a thiocyanate source and a halogen.[10][11] Potential impurities may include:
-
Unreacted starting materials: e.g., p-phenylenediamine, potassium thiocyanate.
-
By-products from the synthesis: e.g., di-substituted thioureas.[11]
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]
-
Positional isomers: Depending on the starting aniline, other isomers of aminobenzothiazole could be present.
Safety Precautions
-
This compound may cause skin and eye irritation, and respiratory irritation.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
Disclaimer: This protocol is intended for guidance and should be adapted by the end-user to their specific experimental conditions. Always perform a risk assessment before carrying out any chemical synthesis or purification.
References
- 1. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of 6-Aminobenzothiazole via Automated Flash Column Chromatography
Introduction
6-Aminobenzothiazole is a pivotal heterocyclic aromatic amine intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its purity is paramount for the successful progression of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. Due to the basic nature of the primary amine group, purification by standard silica gel chromatography can be challenging, often leading to issues such as peak tailing, poor resolution, and irreversible adsorption to the acidic stationary phase. This application note details robust and efficient protocols for the purification of this compound using both normal-phase and reverse-phase automated flash column chromatography. The inclusion of a basic modifier in the mobile phase for normal-phase chromatography is highlighted as a key strategy to achieve high purity and yield.
Materials and Methods
Instrumentation: Automated Flash Chromatography System Stationary Phases:
-
Normal-Phase: High-purity silica gel cartridges
-
Reverse-Phase: C18-bonded silica gel cartridges Solvents: HPLC grade n-hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and deionized water. Additives: Triethylamine (TEA)
Thin-Layer Chromatography (TLC) for Method Development: Prior to flash chromatography, TLC was employed to determine the optimal mobile phase composition. A solvent system providing a retention factor (Rf) of approximately 0.2-0.4 for this compound was identified as the ideal starting point for the gradient elution. For normal-phase, various ratios of hexane and ethyl acetate were tested, with and without the addition of 0.5% triethylamine to mitigate the acidity of the silica plate.
Results and Discussion
Both normal-phase and reverse-phase chromatography methods were successful in purifying this compound from a crude reaction mixture containing starting materials and by-products.
Normal-Phase Chromatography: The primary challenge in normal-phase purification is the strong interaction between the basic amine of the target compound and the acidic silanol groups on the silica surface.[1][2] This interaction often results in significant peak tailing. The addition of a small amount of triethylamine (0.5% v/v) to the mobile phase effectively neutralizes the acidic sites, leading to a symmetrical peak shape and improved resolution.[1][3] A gradient elution starting with a low polarity mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate was found to be effective. Dry loading the crude sample adsorbed onto silica gel resulted in sharper bands compared to wet loading.[1][4]
Reverse-Phase Chromatography: Reverse-phase chromatography offers a valuable alternative for the purification of polar and ionizable compounds like this compound.[2][5][6] In this mode, a gradient of increasing organic solvent (acetonitrile or methanol) in water is used. The addition of a basic modifier such as triethylamine to the mobile phase can enhance retention and separation by keeping the amine in its free-base form, which is more lipophilic.[2]
The quantitative outcomes of a typical purification using the optimized normal-phase protocol are summarized in Table 1.
| Parameter | Value |
| Column | 40 g Silica Gel Cartridge |
| Crude Sample Load | 1.2 g |
| Initial Purity (by HPLC) | ~80% |
| Mobile Phase A | n-Hexane + 0.5% Triethylamine |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine |
| Gradient Profile | 10-60% B over 15 column volumes |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Total Run Time | 20 minutes |
| Isolated Yield | 880 mg (91.7% recovery) |
| Final Purity (by HPLC) | >98.5% |
| Table 1: Representative data for the purification of this compound using normal-phase flash chromatography with a basic modifier. |
Conclusion
This application note provides two effective and detailed protocols for the high-purity isolation of this compound. For routine purifications, normal-phase chromatography on silica gel with a triethylamine-modified mobile phase offers a cost-effective and efficient solution. Reverse-phase chromatography serves as an excellent alternative, particularly for complex mixtures or when orthogonal purification is required. The systematic approach of using TLC for method development is crucial for optimizing the separation conditions.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
1. Sample Preparation (Dry Loading): a. Dissolve approximately 1.2 g of crude this compound in a minimal amount of dichloromethane or ethyl acetate. b. Add 3-4 g of silica gel to the solution. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
2. Column Chromatography: a. Select a 40 g silica gel flash cartridge. b. Equilibrate the column with the initial mobile phase conditions (90% Mobile Phase A: n-Hexane + 0.5% TEA; 10% Mobile Phase B: Ethyl Acetate + 0.5% TEA) for at least 2 column volumes. c. Carefully load the dry sample onto the top of the column. d. Run the purification using the gradient profile specified in Table 1 (10% to 60% B over 15 column volumes). e. Monitor the elution profile using UV detection at 254 nm. f. Collect fractions corresponding to the main peak. g. Analyze the collected fractions by TLC or HPLC to identify the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Reverse-Phase Flash Chromatography
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of methanol or a mixture of acetonitrile and water. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Column Chromatography: a. Select a C18-functionalized silica gel flash cartridge of appropriate size for the sample load. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile). c. Inject the filtered sample onto the column. d. Elute the column with a gradient of increasing acetonitrile concentration in water (e.g., 5% to 95% acetonitrile over 15-20 column volumes). e. Monitor the elution at a suitable UV wavelength (e.g., 254 nm). f. Collect fractions containing the target compound. g. Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.
Visualized Workflow and Signaling Pathways
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols: Synthesis and Anticancer Evaluation of 6-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel 6-aminobenzothiazole derivatives and the evaluation of their potential as anticancer agents. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antitumor properties.[1][2][3][4] This guide is intended to furnish researchers with the necessary information to synthesize, characterize, and screen these compounds for their anticancer efficacy.
Introduction to this compound Derivatives in Oncology
Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer therapeutics.[1][5][6] The this compound core, in particular, serves as a versatile template for the development of potent and selective anticancer agents. These derivatives have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and larynx.[1][7] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[8][9][10] This document outlines the synthesis of various this compound derivatives and the subsequent in vitro evaluation of their anticancer properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective approach involves a multi-step synthesis, starting from commercially available precursors. The following protocols describe the general procedures for synthesizing intermediate and final compounds.
General Synthesis of 6-Substituted-1,3-benzothiazol-2-amine
A foundational step in the synthesis of many derivatives is the preparation of a 6-substituted-1,3-benzothiazol-2-amine.
Protocol 1: Synthesis of 6-Substituted-1,3-benzothiazol-2-amine
-
A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred.
-
To this solution, bromine (0.01 mol) is added dropwise at 10°C.
-
Stirring is continued for an additional 3 hours.
-
The separated hydrobromide salt is filtered, washed with acetic acid, and dried.
-
The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from benzene to yield the pure 6-substituted-1,3-benzothiazol-2-amine.[11]
Synthesis of 6-Amino-2-(substituted-phenyl)benzothiazole Derivatives
Another important class of derivatives involves the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction.
Protocol 2: Synthesis of 6-Amino-2-(substituted-phenyl)benzothiazole
-
Step 1: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles. A condensation reaction is performed between a substituted benzaldehyde and 2-amino-5-nitrothiophenol to yield the 6-nitro-2-(substituted-phenyl)benzothiazole.[7]
-
Step 2: Reduction to 6-Amino Derivatives. The nitro derivatives are then reduced to the corresponding amino derivatives using stannous chloride (SnCl₂) and hydrochloric acid (HCl).[7]
-
Step 3: Formation of Hydrochloride Salts. For improved water solubility, the 6-amino-2-(substituted-phenyl)benzothiazole derivatives can be converted to their hydrochloride salts by treatment with concentrated or gaseous HCl.[7]
Synthesis of Schiff Base Derivatives
Schiff bases of 2-aminobenzothiazole are a well-explored class of derivatives with significant anticancer potential.[2][3][12][13]
Protocol 3: Synthesis of 2-Aminobenzothiazole Schiff's Bases
-
A substituted 2-aminobenzothiazole is condensed with a variety of substituted benzaldehydes in a single-step process.[12]
-
The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.
-
The resulting Schiff's base precipitates upon cooling and can be purified by recrystallization.
In Vitro Anticancer Activity Evaluation
The anticancer activity of the synthesized this compound derivatives is commonly assessed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.
MTT Assay Protocol
Protocol 4: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). A control group with solvent-treated cells and a blank with media alone are also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Quantitative Data Summary
The following tables summarize the reported anticancer activities of various this compound derivatives against different cancer cell lines.
Table 1: Anticancer Activity of 2-Substituted-5-fluorobenzo[d]thiazol-2-amine Derivatives [14]
| Derivative | Substitution on Phenyl Ring | Cancer Cell Line | GI50 (µM) |
| 1 | 3-hydroxyphenyl | MCF-7 (Breast) | 0.57 |
| 2 | 4-hydroxyphenyl | MCF-7 (Breast) | 0.4 |
Table 2: Anticancer Activity of Hydrazine and Quinazolinone Derivatives [14]
| Derivative Class | Key Structural Feature | Cancer Cell Line | IC50 (µM) |
| Hydrazine-based (11) | Hydrazinylidene-methyl-phenyl | HeLa (Cervical) | 2.41 |
| COS-7 (Kidney) | 4.31 | ||
| Quinazolinone (45) | 6-(quinazolin-4(3H)-one) | A549 (Lung) | 0.44 |
Table 3: Anticancer Activity of a Dichlorophenyl Containing Chlorobenzothiazole [14]
| Derivative | Key Structural Feature | Cancer Cell Line | GI50 |
| 51 | 2-(substituted-amino)-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM |
| 9 different cancer cell lines | 1.60 µM – 71.8 nM |
Table 4: Anticancer Activity of Various Benzothiazole Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonamide based BTA | MCF-7 | 34.5 | [1][5] |
| HeLa | 44.15 | [1][5] | |
| MG63 | 36.1 | [1][5] | |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | 19.9 ± 1.17 µg/mL | [1][5] |
| LNCaP | 11.2 ± 0.79 µg/mL | [1][5] | |
| Schiff's Base (SP16) | HeLa | 2.517 µg/mL | [12] |
| Quinazolinone Derivative (45) | A549 | 0.44 | [9][10] |
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and biological signaling pathways.
Caption: Workflow for Synthesis and Anticancer Screening.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. ijper.org [ijper.org]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various antimicrobial agents derived from the versatile scaffold, 6-aminobenzothiazole. The document outlines the synthesis of several classes of compounds, including thiazole derivatives, Schiff bases, and thiazolidinones, and presents their antimicrobial activity against a range of bacterial and fungal strains. The information herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new anti-infective therapies.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1][2] Benzothiazole, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] In particular, derivatives of 2-aminobenzothiazole have been extensively explored as a promising foundation for the design of new antibacterial and antifungal compounds.[1] The 6-amino substituted benzothiazoles offer a key functional group for further chemical modifications, enabling the synthesis of diverse libraries of compounds with potentially enhanced antimicrobial efficacy.[4][5]
This document details the synthesis and antimicrobial evaluation of several classes of compounds derived from this compound, providing structured data and step-by-step experimental protocols to facilitate further research and development in this critical area.
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative compounds synthesized from aminobenzothiazole precursors. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, allows for a clear comparison of the efficacy of different structural modifications.
Table 1: Antibacterial Activity of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles [4]
| Compound | 6-substituent | 4-phenyl substituent | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) |
| 12 | H | 4-Cl | 12 | 15 | 18 | 16 |
| 18 | F | 4-Cl | 6 | 8 | 11 | 12 |
| 20 | F | 4-OCH3 | 15 | 18 | 6 | 8 |
Table 2: Antifungal Activity of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles [4]
| Compound | 6-substituent | 4-phenyl substituent | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
| 17 | F | H | 12 | 14 |
| 18 | F | 4-Cl | 4 | 9 |
| 19 | F | 4-F | 8 | 11 |
| 20 | F | 4-OCH3 | 3 | 4 |
| 22 | CH3 | 4-Cl | 13 | 17 |
Table 3: Antibacterial Activity of Benzothiazole Schiff Base Derivatives [2][6]
| Compound ID | Aldehyde Precursor | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | Benzaldehyde | S. aureus | 12.4 | - |
| 5a | Benzaldehyde | E. coli | 13.6 | - |
| 41c | Isatin derivative | E. coli | - | 3.1 |
| 41c | Isatin derivative | P. aeruginosa | - | 6.2 |
| 41c | Isatin derivative | B. cereus | - | 12.5 |
| 41c | Isatin derivative | S. aureus | - | 12.5 |
| 59b | 4-diethylaminobenzaldehyde | K. pneumonia | - | 0.4-0.8 |
Experimental Protocols
Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles[5]
This protocol outlines a multi-step synthesis starting from substituted anilines to yield the final thiazolyl aminobenzothiazole derivatives.
Step 1: Synthesis of 6-substituted-1,3-benzothiazol-2-amines (1-4)
-
A mixture of the appropriate substituted aniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL) is cooled to 0-5 °C in an ice bath.
-
A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature and then left to stand overnight.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 6-substituted-1,3-benzothiazol-2-amine.
Step 2: Synthesis of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide (5-8) [4]
-
A mixture of the 6-substituted-1,3-benzothiazol-2-amine (0.05 mol) and chloroacetyl chloride (0.06 mol) in benzene (50 mL) is refluxed for 5 hours.
-
The excess solvent is removed by distillation under reduced pressure.
-
The resulting solid is washed with a 5% sodium bicarbonate solution, then with water, and finally dried.
-
The crude product is recrystallized from ethanol.
Step 3: Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles (9-24) [4][7]
-
A mixture of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide (0.01 mol) and the appropriate 4-substituted phenylthiourea (0.01 mol) in ethanol (30 mL) is refluxed for 8 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.
Synthesis of Benzothiazole Schiff Bases[7][9]
This protocol describes the general synthesis of Schiff bases through the condensation of an aminobenzothiazole with an aromatic aldehyde.
-
A mixture of this compound (or a substituted 2-aminobenzothiazole) (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure Schiff base.
Synthesis of Thiazolidinone Derivatives from this compound[10][11]
This protocol outlines the synthesis of thiazolidinone derivatives, which involves the cyclization of a Schiff base with thioglycolic acid.
Step 1: Synthesis of Schiff Base (as described above)
Step 2: Synthesis of 2-aryl-3-(6-aminobenzothiazol-2-yl)thiazolidin-4-ones [8][9]
-
To a solution of the Schiff base (0.01 mol) in dioxane (20 mL), add thioglycolic acid (mercaptoacetic acid) (0.012 mol).
-
A pinch of anhydrous zinc chloride is added as a catalyst.
-
The reaction mixture is refluxed for 8-10 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with a cold 10% sodium bicarbonate solution to remove unreacted thioglycolic acid.
-
The solid product is filtered, washed thoroughly with water, and dried.
-
The crude thiazolidinone is purified by recrystallization from ethanol.
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution Method for MIC)[5][12]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37 °C (for bacteria) or 28 °C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution is then prepared in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Controls: Positive control wells (containing inoculum but no compound) and negative control wells (containing broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated for 24 hours at 37 °C for bacteria or 48 hours at 28 °C for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and key relationships described in these application notes.
Caption: Synthetic workflow for thiazolyl aminobenzothiazoles.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Aminobenzothiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 6-aminobenzothiazole and its substituted analogs. The synthesis involves a two-step process: the diazotization of the aminobenzothiazole derivative followed by an azo coupling reaction with a suitable coupling component.[1][2][3] Azo dyes incorporating the benzothiazole moiety are of significant interest due to their diverse applications as disperse and mordant dyes, as well as their potential in biological and pharmacological fields.[4][5]
Overview of the Synthesis
The general synthetic route to produce azo dyes from aminobenzothiazoles is a well-established process in organic chemistry.[2][3]
Step 1: Diazotization The primary aromatic amine group on the benzothiazole ring is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to generate nitrous acid in situ.[1][3][]
Step 2: Azo Coupling The resulting diazonium salt solution is immediately used in the next step due to its instability at higher temperatures.[3] It is reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and aromatic amines.[2][3] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore, imparting color to the final dye molecule.[3]
The overall workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of azo dyes from this compound derivatives.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of azo dyes using different this compound derivatives.
General Protocol for the Diazotization of Aminobenzothiazoles
This procedure describes the formation of the diazonium salt, which is a common intermediate for all subsequent coupling reactions.
Materials:
-
Substituted this compound (e.g., 2-amino-6-nitro-1,3-benzothiazole)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and measuring cylinders
Procedure:
-
In a beaker, dissolve the chosen this compound derivative in a 50% aqueous solution of sulfuric acid or a 30% aqueous solution of hydrochloric acid.[4]
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite by dissolving it in a small amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aminobenzothiazole solution, ensuring the temperature is maintained below 5 °C.[4]
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[4]
-
The resulting diazonium salt solution should be kept cold and used immediately in the subsequent azo coupling reaction.
Protocol for Azo Coupling with Phenolic Compounds (e.g., Naphthols, Phenols)
This protocol describes the coupling of the diazonium salt with phenolic compounds under alkaline conditions.
Materials:
-
Diazonium salt solution (from protocol 2.1)
-
Phenolic coupling component (e.g., 2-naphthol, resorcinol, p-cresol)
-
Sodium hydroxide (NaOH) or sodium acetate
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
In a separate beaker, dissolve the phenolic coupling component in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate should form.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with sodium acetate to ensure complete precipitation of the dye.[4]
-
Filter the crude product using vacuum filtration and wash it thoroughly with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an acetone-ethanol mixture.[4]
Protocol for Azo Coupling with Aromatic Amines (e.g., Anilines, Toluidines)
This protocol describes the coupling of the diazonium salt with aromatic amines under acidic conditions.
Materials:
-
Diazonium salt solution (from protocol 2.1)
-
Aromatic amine coupling component (e.g., m-toluidine, p-toluidine, aniline)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
In a separate beaker, dissolve the aromatic amine coupling component in a dilute aqueous solution of sulfuric acid or hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution to the cold solution of the aromatic amine with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for approximately 3 hours.[4]
-
Allow the reaction mixture to stir for an additional hour at room temperature.[4]
-
Filter the resulting precipitate, wash it with water, and dry it.
-
Purify the crude dye by recrystallization from an appropriate solvent.
Quantitative Data
The following table summarizes the absorption maxima (λmax) of some azo dyes synthesized from 2-amino-6-nitro-1,3-benzothiazole. The UV-Vis absorption spectra were recorded in methanol.
| Coupling Component | λmax (nm) | Reference |
| m-toluidine | 484 | [4] |
| p-toluidine | 490 | [4] |
| aniline | 495 | [4] |
| o-toluidine | 500 | [4] |
| phenol | 510 | [4] |
| resorcinol | 515 | [4] |
| p-cresol | 520 | [4] |
| 1-naphthol | 525 | [4] |
| 2-naphthol | 530.5 | [4] |
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a clear logical progression of chemical reactions. The following diagram illustrates the key chemical transformations.
Caption: Chemical pathway for the synthesis of azo dyes from this compound.
Applications and Further Research
Azo dyes derived from this compound and its analogs have demonstrated significant utility as disperse and mordant dyes for various fabrics.[4] The presence of the benzothiazole heterocycle often imparts desirable properties to the dyes, such as good fastness.[4] Furthermore, the incorporation of heterocyclic moieties into azo dyes can enhance their biological and pharmacological properties, opening avenues for applications in areas such as:
-
Antimicrobial agents: Many heterocyclic compounds, including benzothiazole derivatives, exhibit antimicrobial activity.[5]
-
Anticancer agents: Some azo dyes incorporating heterocyclic scaffolds have been investigated for their potential as anticancer drugs.[5]
-
Sensors and Molecular Switches: The photochromic properties of some azo dyes allow them to function as molecular switches, which could be utilized in the development of novel sensors and optical devices.[7]
Further research in this area could focus on the synthesis of novel this compound-based azo dyes with tailored properties for specific applications, including the exploration of their potential in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. isca.me [isca.me]
- 5. pubs.rsc.org [pubs.rsc.org]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
Protocol for N-alkylation of 6-Aminobenzothiazole: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 6-aminobenzothiazole, a key synthetic transformation for the development of novel compounds with potential therapeutic applications. The benzothiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] N-alkylation of the 6-amino group allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity.
Application Notes
N-alkylated this compound derivatives are valuable intermediates in drug discovery and materials science. The strategic introduction of alkyl groups at the 6-amino position can significantly modulate the biological activity of the parent molecule. For instance, substituted N-arylacetyl derivatives of aminobenzothiazoles have been investigated for their potential as insecticides and fungicides.[3] Furthermore, various N-substituted benzothiazole derivatives have shown promise as antitumor, anticandidal, and anti-inflammatory agents.[3][4] The protocols outlined below provide two reliable methods for the synthesis of these important compounds.
The choice between direct N-alkylation with alkyl halides and reductive amination depends on the desired product and the nature of the alkyl group to be introduced. Direct alkylation is a straightforward method for introducing simple alkyl groups, while reductive amination is particularly useful for synthesizing secondary amines from aldehydes and ketones.
Factors Influencing N-Alkylation
The regioselectivity of the N-alkylation of aminobenzothiazoles can be influenced by several factors, including the reaction conditions and the nature of the reactants. While the 6-amino group is the primary site of alkylation, the potential for alkylation at the heterocyclic nitrogen exists. Careful control of reaction parameters is crucial to ensure selective alkylation at the desired position.
Caption: Factors influencing the N-alkylation reaction.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below: direct alkylation with alkyl halides and reductive amination.
Method 1: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using alkyl halides in the presence of a base.
Caption: Experimental workflow for direct N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Add the alkyl halide (1.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 6 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 8 | 78 |
| 3 | Benzyl Bromide | NaH | Acetonitrile | 4 | 92 |
| 4 | Propyl Iodide | K₂CO₃ | DMF | 10 | 75 |
Method 2: Reductive Amination
This protocol outlines the synthesis of N-alkylated 6-aminobenzothiazoles via reductive amination with aldehydes or ketones. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in dichloromethane (15 mL).
-
Add a catalytic amount of acetic acid (1-2 drops) and stir the mixture at room temperature for 1-2 hours to form the imine.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | 88 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 18 | 85 |
| 3 | Acetone | NaBH₄ | Methanol | 12 | 75 |
| 4 | Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 82 |
Characterization Data
The synthesized N-alkylated this compound derivatives should be characterized by standard analytical techniques.
Spectroscopic Data for N-Methyl-6-aminobenzothiazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H), 4.05 (br s, 1H, NH), 2.95 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.2, 153.1, 145.8, 131.5, 122.9, 115.4, 104.7, 30.8.
-
IR (KBr, cm⁻¹): 3410 (N-H), 3080, 2925, 1620, 1540, 1480.
-
MS (ESI): m/z 165.1 [M+H]⁺.
References
6-Aminobenzothiazole: A Versatile Precursor for Potent Kinase Inhibitors
Application Note and Detailed Protocols for Researchers in Drug Discovery
The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial precursor for the development of a wide array of kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers aiming to design novel therapeutics for cancer and other diseases driven by aberrant kinase activity. This document provides detailed application notes, experimental protocols, and supporting data for the synthesis and evaluation of this compound-derived kinase inhibitors, targeting key players in oncogenic signaling pathways.
Introduction
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The this compound core offers a versatile platform for the synthesis of potent and selective kinase inhibitors due to its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. This document outlines the utility of this compound as a starting material for the synthesis of inhibitors targeting several critical cancer-related kinases, including VEGFR-2, ROCK, Aurora B, PI3K, p38 MAPK, and RAF kinases.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro and cellular activities of representative kinase inhibitors derived from the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| VEGFR-2 Inhibitor 1 | VEGFR-2 | 91 | Biochemical |
| ROCK Inhibitor A | ROCK1 | 15 | Biochemical |
| ROCK Inhibitor B | ROCK2 | 8 | Biochemical |
| Aurora B Inhibitor 15g | Aurora B | 5 | Biochemical |
| Aurora B Inhibitor 15k | Aurora B | 7 | Biochemical |
| PI3Kγ Inhibitor OMS1 | PI3Kγ | >10,000 (47% inhibition at 100 µM) | Biochemical |
| PI3Kγ Inhibitor OMS2 | PI3Kγ | >10,000 (48% inhibition at 100 µM) | Biochemical |
| p38α MAPK Inhibitor Cpd 1 | p38α | 36 | Biochemical |
| BRAF Inhibitor Cpd 47 | BRAFV600E | 95 | Biochemical |
| BRAF Inhibitor Cpd 47 | CRAF | 15 | Biochemical |
Table 2: Cellular Antiproliferative Activity (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| VEGFR-2 Inhibitor 1 | MCF-7 | Breast Cancer | 3.84 |
| VEGFR-2 Inhibitor 1 | HCT-116 | Colon Cancer | 5.61 |
| VEGFR-2 Inhibitor 1 | HepG2 | Liver Cancer | 7.92 |
| Aurora B Inhibitor 15g | HeLa | Cervical Cancer | 0.15 |
| Aurora B Inhibitor 15k | HeLa | Cervical Cancer | 0.21 |
| PI3K Inhibitor OMS5 | A549 | Lung Cancer | 61.03 |
| PI3K Inhibitor OMS5 | MCF-7 | Breast Cancer | 22.13 |
| PI3K Inhibitor OMS14 | A549 | Lung Cancer | 45.54 |
| PI3K Inhibitor OMS14 | MCF-7 | Breast Cancer | 29.43 |
| BRAF Inhibitor Cpd 48 | Various (NCI-60 panel) | Multiple | Potent activity |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based kinase inhibitors and the subsequent evaluation of their biological activity.
Synthesis Protocols
A general synthetic workflow for creating a library of this compound-derived kinase inhibitors is presented below. This is followed by a specific example for the synthesis of a urea-linked Aurora B kinase inhibitor.
General workflow for inhibitor synthesis.
Protocol 1: Synthesis of Urea-Linked 2-Aminobenzothiazole Aurora B Kinase Inhibitors (e.g., 15g, 15k)
This protocol is adapted from methodologies described for the synthesis of potent Aurora B inhibitors.[1]
Materials:
-
Substituted 2-aminobenzothiazole
-
Appropriate isocyanate derivative
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the corresponding isocyanate derivative (1.1 eq) to the solution at room temperature.
-
If necessary, add a catalytic amount of TEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired urea-linked 2-aminobenzothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Assay Protocols
The following are representative protocols for biochemical and cell-based assays to determine the inhibitory activity of the synthesized compounds.
Protocol 2: In Vitro Kinase Assay (General ADP-Glo™ Protocol)
This protocol is a general guideline for a luminescent-based kinase assay that measures the amount of ADP produced during the kinase reaction. This method is applicable to a wide range of kinases including PI3K, BRAF, and p38α.
Workflow for a typical ADP-Glo™ kinase assay.
Materials:
-
Kinase of interest (e.g., VEGFR-2, ROCK2, Aurora B, PI3Kγ, p38α, BRAF)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include no-inhibitor and no-kinase controls.
-
Prepare the kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the kinase reaction mixture to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.[2]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa for Aurora B, A549 for PI3K)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating ligand (if required to activate the pathway)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 2 hours).
-
If necessary, stimulate the cells with a specific ligand to activate the kinase signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to serve as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound-derived inhibitors.
VEGFR-2 signaling pathway.
ROCK signaling pathway.
Aurora B kinase signaling.
PI3K/AKT/mTOR signaling pathway.
p38 MAPK signaling pathway.
RAF/MEK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the ability to readily introduce diverse functionalities allow for the generation of large libraries of compounds for screening against a wide range of kinase targets. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery to guide the design, synthesis, and evaluation of new this compound-based therapeutics. Further exploration of the structure-activity relationships of this versatile scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.
References
Synthesis of Schiff Bases from 6-Aminobenzothiazole: An Experimental Protocol for Researchers
For Immediate Release
This application note provides a comprehensive experimental protocol for the synthesis of Schiff bases derived from 6-aminobenzothiazole and various aromatic aldehydes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described methodology is a robust and reproducible procedure for obtaining these compounds, which are of significant interest due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Introduction
Schiff bases, characterized by the azomethine group (-CH=N-), are a versatile class of organic compounds with significant applications in medicinal and coordination chemistry. The fusion of the benzothiazole nucleus, a privileged scaffold in drug discovery, with various aldehyde moieties through a Schiff base linkage, has been a fruitful strategy for the development of novel therapeutic agents. This protocol details the synthesis, purification, and characterization of these promising compounds.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of Schiff bases from this compound. The procedure involves the condensation reaction between a this compound derivative and a substituted aromatic aldehyde.
Materials and Reagents:
-
This compound derivative (e.g., 2-amino-6-substituted-benzothiazole)
-
Substituted aromatic aldehyde (e.g., o-vanillin, 3,5-diiodosalicylaldehyde, benzaldehyde derivatives)
-
Absolute Ethanol or Methanol
-
Catalyst (e.g., Glacial Acetic Acid or Piperidine)
-
Sodium Bisulphite (for purification, if needed)
-
Dichloromethane (for extraction, if needed)
-
Silica Gel for Thin Layer Chromatography (TLC)
-
Appropriate solvents for recrystallization (e.g., ethanol, methanol, carbon tetrachloride)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the this compound derivative (10 mmol) in absolute ethanol or methanol (15-30 mL). To this solution, add an equimolar amount of the substituted aromatic aldehyde (10 mmol).
-
Catalyst Addition: Add a catalytic amount (a few drops) of glacial acetic acid or piperidine to the reaction mixture.[1]
-
Reaction: The reaction mixture is then refluxed with constant stirring for a period ranging from 3 to 12 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by suction filtration.[1] In some cases, the product may be obtained by slow evaporation of the solvent at room temperature.[2]
-
Purification:
-
Recrystallization: For further purification, the solid product is recrystallized from a suitable solvent such as hot ethanol, methanol, or carbon tetrachloride to yield a crystalline solid.[1][2]
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis and purification of Schiff bases from this compound.
Quantitative Data Summary
The following table summarizes the percentage yields and melting points of various Schiff bases synthesized from substituted 2-amino-benzothiazoles and different aromatic aldehydes.
| 2-Amino-Benzothiazole Derivative | Aldehyde Derivative | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-6-chloro-benzothiazole | o-Vanillin | - | 224 | |
| 2-Amino-6-bromo-benzothiazole | o-Vanillin | - | 234 | |
| 2-Amino-6-methyl-benzothiazole | o-Vanillin | - | 178 | |
| 2-Amino-6-nitro-benzothiazole | 3,5-diiodosalicylaldehyde | 38 (Conventional) | - | [3] |
| 2-Amino-6-nitro-benzothiazole | 3,5-diiodosalicylaldehyde | 78 (Microwave) | - | [3] |
| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | 80 | 175-176 | [1] |
| 2-Amino-6-methoxy-benzothiazole | 2-Chlorobenzaldehyde | - | 122-124 | [1] |
| 2-Amino-6-methoxy-benzothiazole | 2,4-Dihydroxybenzaldehyde | - | 214-216 | [1] |
| 4,6-difluoro-2-amino benzothiazole | 4-(dimethyl amino)benzaldehyde | 62.95 | 152-155 | [2] |
| 4,6-difluoro-2-amino benzothiazole | 5-bromo-2-hydroxy benzaldehyde | 78.65 | 178-180 | [2] |
| 4,6-difluoro-2-amino benzothiazole | 3,4-dimethoxy benzaldehyde | 55.39 | 192-194 | [2] |
Characterization
The synthesized Schiff bases are typically characterized by various spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1592-1699 cm⁻¹ and the disappearance of the bands corresponding to the amino (-NH₂) and carbonyl (C=O) groups of the reactants.[1][2]
-
¹H NMR Spectroscopy: The ¹H NMR spectra of the synthesized compounds show a characteristic singlet peak for the azomethine proton (-CH=N) in the range of δ 7.14-9.71 ppm.[1][2][3] Other signals corresponding to aromatic protons and substituent groups are also observed in their expected regions.
-
Mass Spectrometry: Mass spectral data is used to confirm the molecular weight of the synthesized Schiff bases.[2]
Conclusion
This application note provides a standardized and detailed protocol for the synthesis of Schiff bases from this compound derivatives. The presented data and workflow offer a valuable resource for researchers engaged in the design and synthesis of novel biologically active molecules. The versatility of this method allows for the creation of a diverse library of Schiff bases for further investigation in drug discovery programs.
References
Application Notes and Protocols: 6-Aminobenzothiazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminobenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in the development of advanced materials. Its unique structure, featuring a fused benzene and thiazole ring with an amino group at the 6-position, imparts valuable properties that are exploited in various fields of material science. The presence of nitrogen and sulfur heteroatoms, along with the π-electron-rich aromatic system, allows for strong interactions with metal surfaces, making its derivatives excellent corrosion inhibitors. Furthermore, the amenability of the amino group to chemical modification enables the synthesis of a wide range of derivatives with tailored photophysical properties, leading to applications in fluorescent sensors and luminescent materials.
This document provides detailed application notes and experimental protocols for the use of this compound in corrosion inhibition and fluorescent sensing, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Application in Corrosion Inhibition
Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitive action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.
Quantitative Data Summary
The inhibition efficiency (IE) of this compound and its derivatives is a key metric for their performance. The following table summarizes the IE of various 6-substituted-2-aminobenzothiazoles on mild steel in acidic media, as determined by the weight loss method.
| Inhibitor | Concentration (ppm) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Amino-6-chlorobenzothiazole (ACLBT) | 500 | 1N HCl | 40 | ~97 | [1] |
| 2-Aminobenzothiazole (ABT) | 500 | 1N HCl | 40 | > ACLBT | [1] |
| 2-Amino-6-methoxybenzothiazole (AMEOBT) | 500 | 1N HCl | 40 | < ACLBT | [1] |
| 2-Amino-6-methylbenzothiazole (AMEBT) | 500 | 1N HCl | 40 | < AMEOBT | [1] |
| 2-Amino-6-chlorobenzothiazole (ACLBT) | 4000 | 15% HCl (boiling) | - | 62 | [2] |
| 2-Amino-6-bromobenzothiazole (ABBT) | 1 mM | 0.5 M H₂SO₄ | - | 94.6 | [3] |
Experimental Protocols
This protocol describes a general method for the synthesis of 6-substituted-2-aminobenzothiazoles.
Materials:
-
Substituted aniline (e.g., p-chloroaniline for 2-amino-6-chlorobenzothiazole)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[4]
-
Cool the mixture to below 10°C in an ice bath.[4]
-
Slowly add a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, continue stirring the mixture for 10 hours at room temperature.[4]
-
Pour the reaction mixture into warm water and neutralize with a 10% NaOH solution.[4]
-
Collect the precipitate by filtration, wash with water, and dry.[4]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-substituted-2-aminobenzothiazole.[4]
This protocol details the procedure for assessing the inhibition efficiency of this compound derivatives using the gravimetric weight loss method.
Materials:
-
Mild steel coupons (e.g., composition C 0.14%, Mn 0.35%, Si 0.17%, S 0.025%, P 0.03%, and rest Fe)[1]
-
Corrosive medium (e.g., 1N HCl)
-
Synthesized this compound inhibitor
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with emery papers of different grades, degrease with acetone, wash with distilled water, and dry.[5]
-
Accurately weigh the cleaned coupons using an analytical balance.[5]
-
Prepare the corrosive solution (e.g., 1N HCl) with and without different concentrations of the inhibitor (e.g., 100-500 ppm).[1]
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 40°C).[1][5]
-
After the immersion period, remove the coupons, wash them with distilled water, clean with a brush to remove corrosion products, dry, and reweigh.[5]
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
This electrochemical technique provides insights into the kinetic parameters of corrosion and the type of inhibition (anodic, cathodic, or mixed).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the mild steel working electrode by polishing, cleaning, and drying as described in Protocol 2.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode in the test solution.
-
Allow the system to stabilize for a certain period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]
-
Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plots.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency (IE) using the following equation:
-
IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualization of Mechanisms and Workflows
References
- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
Application Notes and Protocols: 6-Aminobenzothiazole Functionalization for Drug Discovery
Introduction
The 6-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic system, composed of a fused benzene and thiazole ring, offers a versatile platform for structural modification.[1] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, neuroprotective, and kinase inhibitory effects, making it a focal point for the development of novel therapeutic agents.[3][4][5][6] This document provides detailed application notes on the various therapeutic areas where this compound derivatives have shown promise, alongside specific experimental protocols for their synthesis and evaluation.
Application Notes
Antitumor Applications
The this compound core is a prominent feature in the design of potent anticancer agents.[7][8] Researchers have successfully developed derivatives that exhibit significant growth inhibitory activity against a range of human cancer cell lines, including lung, breast, and colon cancer.[7][9]
One notable strategy involves the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[3][10] Compound 45 from this series displayed potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM.[3][10] Mechanistic studies revealed that this compound induces cell cycle arrest at the G1 phase, promotes apoptosis, and disrupts the mitochondrial membrane potential.[3][10] This activity is mediated through the inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade involved in cell survival and proliferation.[3][10]
Another class of derivatives, 6-amino-2-(substituted-phenyl)benzothiazoles, has also been shown to possess cytostatic activities against various malignant human cell lines, such as HeLa (cervical), MCF-7 (breast), and CaCo-2 (colon).[9]
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been effectively utilized to develop potent kinase inhibitors.
-
ALK/PI3K/AKT Pathway: As mentioned, derivatives like compound 45 have been shown to inhibit the ALK/PI3K/AKT signaling pathway, highlighting their potential as targeted cancer therapeutics.[3][10]
-
Lck Inhibitors: A series of 2-amino-6-carboxamidobenzothiazoles was discovered to have potent inhibitory properties against Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[11]
-
Dyrk1A Inhibitors: Novel 6-hydroxybenzothiazole urea derivatives have been identified as dual inhibitors of Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and α-synuclein aggregation, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[6] One such derivative, b27 , showed high potency against Dyrk1A with an IC50 of 20 nM.[6]
Neuroprotective Applications
The development of agents to combat neurodegenerative diseases is a significant challenge. Certain this compound derivatives have shown promise as neuroprotective agents. For instance, 6-nitrobenzo[d]thiazol-2-amine (N3) derivatives have been investigated for their ability to mitigate epileptic conditions in zebrafish models by modulating inflammatory and neuroprotective pathways.[12] Furthermore, derivatives that inhibit Dyrk1A and α-synuclein aggregation have demonstrated the ability to protect SH-SY5Y neuroblastoma cells against cytotoxicity induced by α-synuclein and 6-hydroxydopamine, indicating their therapeutic potential for Parkinson's disease.[6] Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), a known neuroprotective agent used to treat amyotrophic lateral sclerosis, further underscores the potential of this scaffold in neurology.[13]
Antimicrobial Applications
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The this compound scaffold has been functionalized to create compounds with significant antimicrobial properties.
-
Antibacterial Activity: Various derivatives have shown moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[4][14] For example, certain 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles exhibited remarkable antibacterial activity, with MIC values as low as 6-8 µg/mL.[4]
-
Antifungal Activity: These compounds have also been screened against pathogenic fungal strains like C. albicans and A. niger, with many showing promising antifungal effects.[4][15]
Data Presentation
Table 1: Antitumor Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity Type | Value | Reference |
|---|---|---|---|---|
| Compound 45 | A549 (Lung) | IC50 | 0.44 µM | [3][10] |
| Compound 13 | HeLa (Cervical) | IC50 | 6 x 10⁻⁵ M | [9] |
| Compound 14 | HeLa (Cervical) | IC50 | 3 x 10⁻⁵ M | [9] |
| Compound 13 | MCF-7 (Breast) | IC50 | 4 x 10⁻⁵ M | [9] |
| Compound 14 | MCF-7 (Breast) | IC50 | 2 x 10⁻⁵ M | [9] |
| Compound 13 | CaCo-2 (Colon) | IC50 | > 10⁻⁴ M | [9] |
| Compound 14 | CaCo-2 (Colon) | IC50 | > 10⁻⁴ M | [9] |
| OMS5 | A549 (Lung) | IC50 | 22.13 µM | [16] |
| OMS14 | A549 (Lung) | IC50 | 28.19 µM | [16] |
| OMS5 | MCF-7 (Breast) | IC50 | 41.13 µM | [16] |
| OMS14 | MCF-7 (Breast) | IC50 | 61.03 µM |[16] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Organism | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 18 | E. coli | MIC | 6 - 8 | [4] |
| Compound 18 | P. aeruginosa | MIC | 6 - 8 | [4] |
| Compound 20 | S. aureus | MIC | 6 - 8 | [4] |
| Compound 20 | B. subtilis | MIC | 6 - 8 | [4] |
| Compound 12 | S. aureus | MIC | 12 - 18 | [4] |
| Compound 18 | C. albicans | MIC | 11 - 18 |[4] |
Table 3: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | Activity Type | Value | Reference |
|---|---|---|---|---|
| b27 | Dyrk1A | IC50 | 20 nM | [6] |
| b27 (Cellular) | Dyrk1A | IC50 | 690 nM | [6] |
| b1 | α-synuclein aggregation | IC50 | 10.5 µM | [6] |
| b20 | α-synuclein aggregation | IC50 | 7.8 µM | [6] |
| OMS1 | PI3Kγ | % Inhibition @ 100 µM | 47% | [16] |
| OMS2 | PI3Kγ | % Inhibition @ 100 µM | 48% |[16] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Substituted-phenyl)-6-aminobenzothiazoles
This protocol is adapted from the synthesis of novel 6-amino-2-phenylbenzothiazole derivatives and involves a two-step process: condensation to form the nitro-intermediate, followed by reduction.[9][17]
Step A: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles
-
Dissolve 2-amino-5-nitrothiophenol in a suitable solvent (e.g., xylene).
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or toluene) and dry under vacuum to yield the 6-nitro-2-(substituted-phenyl)benzothiazole intermediate.[17] Typical yields range from 45-71%.[17]
Step B: Reduction to 6-Amino-2-(substituted-phenyl)benzothiazoles
-
Suspend the 6-nitro-2-(substituted-phenyl)benzothiazole intermediate in ethanol.
-
Add an excess of stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 6-amino-2-(substituted-phenyl)benzothiazole derivative.[9][17]
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Western Blot Analysis for ALK/PI3K/AKT Pathway Inhibition
This protocol is used to investigate the molecular mechanism of action of an active compound.[3]
-
Cell Lysis: Treat cells (e.g., A549) with the test compound (e.g., compound 45) at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-PI3K, PI3K, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize with an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation levels relative to the control.
Visualizations
References
- 1. iajesm.in [iajesm.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpbcs.com [rjpbcs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Aminobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Aminobenzothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the oxidative cyclization of a substituted p-phenylenediamine derivative with a thiocyanate salt in the presence of a halogen, commonly known as the Hugershoff reaction or a variation thereof. The general scheme involves the reaction of a 4-substituted aniline with potassium or ammonium thiocyanate and bromine in glacial acetic acid.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are a p-substituted aniline (e.g., p-toluidine to yield 2-amino-6-methylbenzothiazole), a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate), a halogen (typically bromine), and a solvent, which is often glacial acetic acid.
Q3: What is a typical yield for the synthesis of 6-substituted 2-aminobenzothiazoles?
A3: Yields can vary significantly based on the specific substrates and reaction conditions. However, reported yields for the synthesis of various 2-amino-6-substituted-benzothiazoles generally range from 60% to over 90% under optimized conditions. For instance, the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine has been reported with yields in the range of 64-67%.[1] The synthesis of 6-nitro-2-aminobenzothiazole from 4-nitroaniline has been reported with a yield of 74%.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the best way to purify the final product?
A5: The most common method for purifying this compound derivatives is recrystallization from a suitable solvent, such as ethanol.[1][3] Washing the crude product with a dilute base, like a sodium bicarbonate solution, can help remove any residual acidic impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Impure Starting Materials | Ensure the aniline starting material is pure. Distill or recrystallize the aniline if necessary. Use dry solvents and reagents. |
| Incorrect Reaction Temperature | Maintain the recommended temperature throughout the reaction. For the addition of bromine, it is crucial to keep the temperature low (typically below 10°C) to prevent unwanted side reactions.[3] |
| Improper Stoichiometry | Carefully measure and use the correct molar ratios of reactants as specified in the protocol. An excess of the thiocyanate salt is often used.[3] |
| Inefficient Bromination | Ensure slow, dropwise addition of the bromine solution with vigorous stirring to ensure proper mixing and to control the exothermic reaction. |
| Incomplete Cyclization | After the addition of bromine, allow the reaction to stir for the recommended time to ensure the cyclization is complete. |
Problem 2: Product is an Oil or Fails to Crystallize
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Impurities | Impurities can lower the melting point of the product and prevent crystallization. Try washing the crude product with a suitable solvent to remove soluble impurities. If that fails, consider purification by column chromatography. |
| Incorrect Solvent for Crystallization | The chosen solvent may be too good at dissolving the product. If using a single solvent, try adding a miscible anti-solvent to induce precipitation. For ethanol recrystallization, if the product remains dissolved, you can try adding water dropwise to a hot ethanolic solution until turbidity is observed, then allow it to cool slowly.[1] |
| Supersaturated Solution | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Adding a seed crystal of the pure product can also initiate crystallization.[4] |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[5] |
Problem 3: Product is Highly Colored or Contaminated
Possible Causes & Solutions
| Cause | Recommended Solution |
| Formation of Colored Byproducts | Over-oxidation or other side reactions can produce colored impurities. During workup, washing the crude product with a sodium bicarbonate solution can help remove some acidic, colored impurities.[3] |
| Residual Starting Materials | Unreacted starting materials can contaminate the product. Ensure the reaction goes to completion by monitoring with TLC. Proper purification by recrystallization should remove most starting materials. |
| Charcoal Treatment | If the product is still colored after initial purification, you can try treating a hot solution of the product in a suitable solvent with activated charcoal, followed by hot filtration to remove the charcoal.[1] Be aware that using too much charcoal can reduce your yield.[5] |
Data Presentation
Table 1: Reported Yields for the Synthesis of Various 2-Amino-6-Substituted Benzothiazoles
| 6-Substituent | Starting Aniline | Reported Yield (%) | Reference |
| Methyl | p-Toluidine | 64-67 | [1] |
| Bromo | 4-Bromoaniline | 68 | [6] |
| Nitro | 4-Nitroaniline | 74 | [2] |
| Chloro | 4-Chloroaniline | Not Specified | [3] |
| Fluoro | 4-Fluoroaniline | Not Specified | [7] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from a literature procedure.[1]
Materials:
-
p-Toluidine
-
Sodium Thiocyanate
-
Concentrated Sulfuric Acid
-
Sulfuryl Chloride
-
Chlorobenzene
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (Activated Charcoal)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.
-
To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
-
Heat the mixture at 100°C for 3 hours.
-
Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Stir the mixture for 30 minutes, then heat it to 70-75°C for 1 hour.
-
Cool the reaction mixture and slowly add it to 1 liter of water.
-
Separate the chlorobenzene layer and extract the aqueous layer with additional chlorobenzene.
-
Combine the organic layers and extract with 500 ml of 6N hydrochloric acid.
-
Make the acidic extract alkaline to litmus by adding concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.
-
For purification, dissolve the crude product in hot ethanol, add Norit, and filter the hot suspension.
-
Dilute the filtrate with hot water, stir vigorously, and chill to induce crystallization.
-
Filter the pale yellow granular product, wash with 30% ethanol, and dry to a constant weight.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminobenzothiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-aminobenzothiazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
-
Answer: Low yields are a frequent challenge and can stem from several factors:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at room temperature, while others require heating.[1] If your yield is low, consider a stepwise increase in temperature. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature may be beneficial.[1]
-
Inefficient Cyclization and Oxidation: The final steps often involve the cyclization to form a benzothiazoline intermediate, followed by oxidation.[2] If the oxidation step is inefficient, the reaction can stall. Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient for some reactions open to the air, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂), potentially in combination with an acid like HCl.[2][3]
-
Poor Quality of Starting Materials: Impurities in reactants, such as the aniline precursor or 2-aminothiophenol, can interfere with the reaction.[4] It is crucial to use high-purity, anhydrous starting materials and solvents.[4][5]
-
Presence of Water: Moisture can react with reagents and lead to the formation of impurities.[4] Using anhydrous solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4]
-
Issue 2: Formation of Side Products and Impurities
-
Question: My final product is impure, showing multiple spots on the TLC. How can I minimize side product formation?
-
Answer: The formation of byproducts can complicate purification and reduce the overall yield.[1] Key causes include:
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[1] Performing the reaction under an inert atmosphere is an effective way to minimize this side reaction.[1]
-
Over-oxidation: When using an oxidant, it is crucial to control its stoichiometry to prevent the over-oxidation of the desired product.[1]
-
Incorrect Reaction Temperature: Excessive heat can lead to the formation of undesired byproducts.[4] Adhere strictly to the recommended temperature for the specific protocol.
-
-
Question: The color of my final product is off-white or yellowish. What does this indicate?
-
Answer: An off-white or yellowish color often suggests the presence of impurities.[6] Thorough purification, such as recrystallization or column chromatography, is necessary. Using activated carbon (Norit) during recrystallization can also help remove colored impurities.[6]
Issue 3: Product Isolation and Purification Challenges
-
Question: I'm having difficulty isolating my product from the reaction mixture. What can I do?
-
Answer: Isolation problems can manifest in several ways:
-
Product is Soluble in the Reaction Solvent: If the product does not precipitate upon completion of the reaction, you can try adding a non-solvent like cold water or hexane to induce precipitation.[2][5] Alternatively, concentrating the reaction mixture by evaporating the solvent may be necessary.[2]
-
Product is an Oil Instead of a Solid: The presence of residual solvent or impurities can lower the melting point, causing the product to be an oil.[4][5] Ensure all solvent is removed under a vacuum. If the product remains oily, further purification by column chromatography or recrystallization from a different solvent system may be required.[5] You can also try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[4]
-
Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel used in column chromatography.[1] In such cases, consider using neutral or basic alumina for chromatography or opting for a different purification method entirely.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound derivatives? A1: The most prevalent methods involve the condensation of 2-aminothiophenol with various carbonyl compounds, such as carboxylic acids, aldehydes, acyl chlorides, and esters.[1][3] Another common approach involves the reaction of a substituted aniline (like p-fluoroaniline) with a thiocyanate source (e.g., potassium thiocyanate) and a halogen like bromine in an acidic medium.[4][7]
Q2: How can I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring reaction progress.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[1]
Q3: How critical is temperature control during the synthesis? A3: Temperature control is highly critical. Many steps, particularly the addition of reagents like bromine in acetic acid, are exothermic.[4] Maintaining the recommended temperature (often below 10°C for bromination) is essential to prevent side reactions and ensure a good yield.[4][7]
Q4: What are the typical solvents used for synthesis and recrystallization? A4: Glacial acetic acid is a common solvent for the primary cyclization reaction.[4][7] For subsequent derivatization steps, solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) are often used.[4] For purification, ethanol is a frequently used recrystallization solvent.[5][6]
Q5: What is the role of an acid, like hydrochloric acid (HCl), in some of these syntheses? A5: In reactions involving hydrogen peroxide as an oxidant, HCl can act as a catalyst.[3] In other contexts, strong acids are used to form salts of the aminobenzothiazole products, which can aid in purification and handling. While HCl is common, other strong acids can also be used, though the choice may affect the salt's solubility and stability.[6]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Arylbenzothiazoles
| Entry | Reactant 1 | Reactant 2 | Catalyst/Oxidant | Solvent | Temperature | Time | Yield (%) |
| 1 | 2-Aminothiophenol | Aromatic Aldehyde | H₂O₂/HCl | Ethanol | Room Temp | 1 hr | ~87-95%[3] |
| 2 | p-chlorophenylthiourea | - | H₂SO₄/HBr | - | 65-70°C | 6 hrs | 92%[6] |
| 3 | 4-fluoroaniline | KSCN | Bromine/Acetic Acid | Acetic Acid | <10°C | 10 hrs | High Yield |
| 4 | 2-Aminothiophenol | Aromatic Aldehyde | SnP₂O₇ | - | Reflux | 8-35 min | 87-95%[3] |
Note: Yields are often substrate-dependent and may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol is adapted from a procedure demonstrating a high-yield synthesis.[6]
-
Reaction Setup: To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.
-
Temperature Control: Maintain the internal temperature at 45°-50° C during the HBr addition.
-
Heating: After the addition is complete, maintain the mixture at 45°-50°C for an additional 1.5 hours. Then, increase the temperature to 65°-70° C and hold for 6 hours.
-
Work-up: Cool the reaction mixture and, with rapid stirring, add 250 ml of methanol. The temperature will rise to approximately 70° C.
-
Isolation: Cool the mixture again and filter the precipitated product.
-
Purification: Wash the collected solid with three 150 ml portions of acetone and dry to obtain the final product. (Expected Yield: ~92%).[6]
Protocol 2: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol describes a green and efficient method for the condensation of 2-aminothiophenol with aromatic aldehydes.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[2]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[2]
-
Purification: Wash the solid with cold water and dry it. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.[5]
Visualizations
References
Technical Support Center: Synthesis of 6-Aminobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Aminobenzothiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound are a common issue and can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions.
-
Poor Quality of Starting Materials: The purity of the aniline precursor is crucial. For instance, p-phenylenediamine is susceptible to oxidation, which can impede the reaction. It is advisable to use freshly purified starting materials.
-
Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Reaction Temperature: Temperature control is critical. Excessive heat can lead to the degradation of the product and the formation of byproducts, while a temperature that is too low can result in an incomplete reaction.[2]
-
Side Reactions: The formation of unwanted byproducts can significantly consume reactants and reduce the yield of the desired product.
Question 2: My final product is off-white or yellowish instead of the expected color. What causes this discoloration and how can I purify it?
Answer:
Discoloration in the final product typically indicates the presence of impurities. These can be residual starting materials, byproducts from side reactions, or degradation products.
To improve the purity and color of your this compound:
-
Recrystallization: This is a standard and effective purification method. Ethanol or methanol are often suitable solvents. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[3]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal (e.g., Norit) to the hot solution can help adsorb colored impurities.[1][3] After a short period of boiling, the charcoal is removed by hot filtration before the solution is cooled for crystallization.[1][3]
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel can be employed to separate the desired product from closely related impurities.
A detailed purification protocol is provided in the "Experimental Protocols" section.
Question 3: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions occurring?
Answer:
Several side reactions can occur during the synthesis of this compound, leading to a mixture of products. The most common synthesis involves the reaction of a p-substituted aniline (like p-phenylenediamine or p-nitroaniline) with a thiocyanate salt in the presence of an oxidizing agent like bromine.
Common side reactions include:
-
Over-bromination: The use of excess bromine can lead to the bromination of the aromatic ring, creating brominated benzothiazole derivatives as impurities.[3] Careful control of bromine stoichiometry is essential.
-
Formation of Isomeric Byproducts: In syntheses starting from a precursor like 2-amino-6-nitrobenzothiazole, the initial nitration step can produce other isomers. For instance, nitration of 2-acetylaminobenzothiazole can yield small percentages of the 4-, 5-, and 7-nitro isomers in addition to the desired 6-nitro product.[4]
-
Oxidation of Amino Groups: The amino groups of the starting materials or the final product can be sensitive to oxidation, especially under harsh reaction conditions, leading to colored impurities.
-
Formation of Disulfide Byproducts: If the synthesis route involves a thiophenol intermediate, oxidation of the thiol group can lead to the formation of disulfide byproducts.[2] Performing the reaction under an inert atmosphere can help minimize this.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[5] For 6-substituted 2-aminobenzothiazoles, this often involves reacting a p-substituted aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) and bromine in a solvent such as glacial acetic acid.[6][7][8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Glacial acetic acid is also corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Quantitative Data on Side Reactions
In syntheses that proceed via the nitration of an acylated 2-aminobenzothiazole to form 2-acylamino-6-nitrobenzothiazole, the formation of other nitro isomers is a key side reaction. The distribution of these isomers is critical as they can be difficult to separate from the desired product.
| Isomer | Percentage in Crude Product |
| 2-Amino-4-nitrobenzothiazole | < 1.5% |
| 2-Amino-5-nitrobenzothiazole | < 0.3% |
| 2-Amino-6-nitrobenzothiazole (Desired) | Major Product |
| 2-Amino-7-nitrobenzothiazole | < 1.5% |
| Table 1: Typical isomeric impurity profile from the nitration of 2-acetylaminobenzothiazole followed by hydrolysis, based on reported data.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor to this compound)
This protocol is adapted from a common method involving the reaction of a substituted aniline with potassium thiocyanate and bromine.[5][6]
Materials:
-
4-Nitroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of 4-nitroaniline and 0.4 moles of potassium thiocyanate in 150 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C.
-
While maintaining the low temperature and stirring vigorously, add a solution of 0.1 mole of bromine in 100 mL of glacial acetic acid dropwise. Ensure the temperature does not rise significantly during the addition.
-
After the complete addition of the bromine solution, continue to stir the reaction mixture for 10-12 hours at room temperature.
-
Pour the reaction mixture into cold water.
-
Filter the resulting precipitate and wash with water.
-
Neutralize the combined filtrate with a 10% NaOH solution to precipitate any remaining product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude 2-amino-6-nitrobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general method for purifying crude aminobenzothiazoles.[1][9]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (Norit)
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
To the hot solution, add a small amount of activated charcoal (approximately 2-5% by weight of the crude product).
-
Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Dilute the hot filtrate with hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 30% ethanol-water solution.
-
Dry the crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of potential side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
How to avoid disulfide byproduct in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of disulfide byproducts during benzothiazole synthesis.
Troubleshooting Guide: Disulfide Byproduct Formation
The primary cause of disulfide byproduct formation in benzothiazole synthesis is the oxidation of the starting material, 2-aminothiophenol. The thiol (-SH) group is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This guide provides a systematic approach to diagnose and resolve this common issue.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow to troubleshoot and mitigate disulfide byproduct formation in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide byproduct formation in benzothiazole synthesis?
A1: The main cause is the oxidation of the thiol group (-SH) in the 2-aminothiophenol starting material. This oxidation leads to the formation of a disulfide-linked dimer, bis(2-aminophenyl) disulfide. This can be exacerbated by exposure to atmospheric oxygen, high reaction temperatures, and the use of strong oxidizing agents.[1]
Q2: How can I prevent the oxidation of 2-aminothiophenol?
A2: The most effective method is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of the reaction mixture to oxygen. Additionally, using freshly purified 2-aminothiophenol can remove any pre-existing disulfide impurities that may catalyze further byproduct formation.
Q3: Does the choice of oxidant affect disulfide byproduct formation?
A3: Yes. In syntheses that require an oxidant for the final cyclization step, the choice of oxidant is crucial. Using strong oxidants can lead to over-oxidation and the formation of unwanted byproducts. Milder oxidants, or in some cases, using air as a controlled oxidant, can provide the desired product with higher purity.[2]
Q4: Can reaction temperature influence the formation of disulfide byproducts?
A4: Absolutely. High reaction temperatures can promote side reactions, including the polymerization of 2-aminothiophenol into disulfide-linked polymers.[2] It is often beneficial to run the reaction at a lower temperature for a longer duration to minimize these side reactions.
Q5: Are there any "green" synthesis methods that help avoid byproducts?
A5: Yes, several green chemistry approaches have been developed that often result in higher yields and fewer byproducts. These methods include using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free or microwave-assisted conditions.[3][4] These controlled conditions can minimize the opportunity for side reactions to occur.
Data on Prevention Strategies
While direct side-by-side quantitative comparisons of running reactions under air versus an inert atmosphere are not always explicitly detailed in the literature, the consistently high yields reported in protocols that utilize an inert atmosphere strongly suggest its efficacy in preventing byproduct formation.
| Synthesis Method | Key Prevention Strategy | Reported Yield of Benzothiazole | Reference |
| Condensation of 2-aminothiophenol with benzoyl chlorides | Reaction run under an inert atmosphere (e.g., N2) | 82-95% | [5] |
| Condensation of 2-aminothiophenol with aldehydes using a reusable catalyst | Microwave-assisted synthesis, often in a closed vessel, limiting oxygen exposure | 85-95% | [6] |
| Reaction of aromatic amines, aliphatic amines, and elemental sulfur | Reaction conducted under a nitrogen atmosphere in a sealed tube | up to 97% | [7] |
| Condensation of 2-aminothiophenol with aldehydes using laccase as a catalyst | Reaction open to air, but under mild, room temperature conditions | Good to excellent yields | [3] |
Note: The high yields in the methods above are attributed to the specific conditions that inherently minimize the oxidation of 2-aminothiophenol.
Reaction Pathway and Byproduct Formation
The desired reaction for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde typically proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final product. The formation of the disulfide byproduct occurs when 2-aminothiophenol is oxidized before it can react with the aldehyde.
Caption: Reaction scheme illustrating the desired pathway for benzothiazole synthesis versus the competing disulfide byproduct formation.
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles under an Inert Atmosphere
This protocol provides a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes while minimizing disulfide byproduct formation.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)
-
Catalyst (optional, e.g., a catalytic amount of iodine or H₂O₂/HCl)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.
-
Purge the reaction vessel with nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
To the flask, add the aromatic aldehyde (1.0 mmol) and the solvent (5-10 mL).
-
While maintaining the inert atmosphere, add 2-aminothiophenol (1.0 mmol) to the solution.
-
If a catalyst is required, add it at this stage.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 2: Green Synthesis of 2-Substituted Benzothiazoles using a Reusable Catalyst
This protocol outlines an environmentally friendly approach that often results in high yields and minimal byproducts.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Reusable catalyst (e.g., SnP₂O₇)
-
Solvent (e.g., ethanol or water)
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), the catalyst, and the solvent.
-
Stir the mixture at the optimized temperature (often room temperature or slightly elevated) for the specified time (can be as short as 8-35 minutes).[3]
-
Monitor the reaction by TLC.
-
Upon completion, the catalyst can be recovered by filtration for reuse.
-
The product can be isolated from the filtrate, often through simple precipitation or extraction.
-
Further purification can be done by recrystallization if necessary.[3]
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. airo.co.in [airo.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
Improving the purity of 6-Aminobenzothiazole during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the purity of 6-Aminobenzothiazole during its synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My final product is off-color (e.g., yellow, brown, or dark) instead of the expected pale solid. How can I remove the colored impurities?
A1: Colored impurities are common and can often be removed effectively.
-
Activated Charcoal Treatment: During recrystallization, colored impurities can be adsorbed by activated charcoal. Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration.[1][2] It is critical to perform a hot filtration to remove the charcoal, otherwise, it will contaminate your final product.
-
Repeat Purification: If a single purification step is insufficient, a second recrystallization may be necessary. Alternatively, passing the material through a short plug of silica gel using an appropriate solvent can effectively remove highly polar, colored impurities.
-
Check for Degradation: Ensure the compound is stable under the reaction and purification conditions. Amines can be sensitive to air oxidation, especially at elevated temperatures. Consider performing the purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if degradation is suspected.
Q2: The melting point of my purified this compound is low and has a broad range. What is the likely cause?
A2: A low and broad melting point typically indicates the presence of impurities.
-
Residual Solvents: The most common cause is trapped solvent from the purification process. Ensure the product is dried thoroughly under a high vacuum for a sufficient period. Gently heating while under vacuum can help remove high-boiling point solvents like DMF or DMSO, but be cautious not to melt or decompose the product.
-
Starting Material/By-products: Incomplete reactions or side reactions are another major source of impurities.[3] For example, if synthesizing from 6-nitrobenzothiazole, the presence of the starting material will depress the melting point. Purity should be checked by TLC or NMR, and if necessary, re-purification via column chromatography or recrystallization should be performed.
Q3: My compound is streaking or sticking to the baseline on a silica gel TLC plate. How can I achieve better separation during column chromatography?
A3: This is a common problem when purifying basic compounds like aromatic amines on acidic silica gel.[4][5] The amine group interacts strongly with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will "neutralize" the active sites on the silica, leading to sharper peaks and better separation.[5][6]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are designed to handle basic compounds and prevent strong acid-base interactions, often allowing for simpler solvent systems like Hexane/Ethyl Acetate.[4][5]
-
Reversed-Phase Chromatography: For very polar amines, reversed-phase flash chromatography using a high pH mobile phase can be an effective alternative.[4]
Q4: I am experiencing very low yield after my purification steps. What are the common causes of product loss?
A4: Low recovery can happen for several reasons during work-up and purification.
-
Recrystallization Issues:
-
Solvent Choice: The product might be too soluble in the chosen recrystallization solvent, even at low temperatures. Try a less polar solvent or a mixed-solvent system.
-
Premature Crystallization: The product may have crystallized out during a hot filtration step. Ensure your funnel and flask are pre-heated to prevent this.[1]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.
-
-
Chromatography Issues:
-
Irreversible Adsorption: As mentioned in Q3, basic amines can bind irreversibly to acidic silica gel. If you did not use a basic modifier, a significant portion of your product could be lost on the column.[6]
-
-
Extraction Issues:
-
Incorrect pH: During an aqueous workup, ensure the aqueous layer's pH is basic (pH > 8) before extracting with an organic solvent. If the aqueous layer is acidic, your amine product will be protonated and remain in the aqueous phase as a salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during the synthesis of this compound?
A1: Impurities depend heavily on the synthetic route.
-
From Reduction of 6-Nitrobenzothiazole: The primary impurity is often unreacted 6-nitrobenzothiazole.
-
From Cyclization of 4-Amino-thiophenol derivatives: Potential impurities include oxidized starting materials and side-products from incorrect cyclization.
-
From Thiocyanation of Anilines: This route can produce a mixture of isomers (if the para-position is unsubstituted) and by-products from side reactions like bromination or hydrolysis.[3][7]
Q2: What is the best general-purpose method for purifying crude this compound?
A2: For most labs, a two-stage approach is recommended. First, perform a recrystallization from a suitable solvent like an ethanol/water mixture.[1] This will often remove the bulk of impurities and yield a product of >95% purity. If the product is still not pure enough, follow up with flash column chromatography.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods is best for a definitive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.
-
Spectroscopy (NMR): ¹H NMR is one of the most powerful tools. The absence of signals corresponding to impurities or starting materials is a strong confirmation of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Data Presentation
Table 1: Physical and Purity Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂S | - |
| Molecular Weight | 150.20 g/mol | - |
| Appearance | Pale yellow to beige crystalline powder | [1] |
| Melting Point | 87-91 °C | |
Table 2: Illustrative Comparison of Common Purification Techniques
| Technique | Typical Purity | Typical Yield | Pros | Cons |
|---|---|---|---|---|
| Recrystallization | >98% | 60-85% | Simple, inexpensive, highly effective for crystalline solids, scalable. | Higher product loss, may not separate compounds with similar solubility. |
| Flash Column Chromatography | >99% | 70-95% | Excellent separation of complex mixtures, high purity achievable. | More complex, requires more solvent and materials (silica), can be slower. |
Table 3: Recommended Solvent Systems for Purification
| Purification Method | Solvent / Mobile Phase System | Application Notes | Source |
|---|---|---|---|
| Recrystallization | Ethanol / Water | Dissolve crude product in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. | [1] |
| Recrystallization | Ethanol | A good single-solvent option for many benzothiazole derivatives. | [8][9] |
| Column Chromatography | Ethyl Acetate / Hexanes (with 0.5% TEA) | A standard gradient system (e.g., 10% to 50% Ethyl Acetate). The added Triethylamine (TEA) prevents peak tailing. | [5][10] |
| Column Chromatography | Dichloromethane / Methanol (with 0.5% NH₄OH) | For more polar impurities. The added ammonium hydroxide serves the same purpose as TEA. |[5] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
Objective: To purify crude this compound using a mixed-solvent system and optional decolorization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, heating source (hot plate), Büchner funnel, filter paper, vacuum flask
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently reheat to boiling for 2-3 minutes.
-
Hot Filtration (Critical if charcoal was used): Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and perform a rapid hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise while swirling until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 30% ethanol/water solution to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound by removing closely related impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Chromatography column, collection tubes, TLC plates, UV lamp
Methodology:
-
Prepare the Mobile Phase: Prepare a stock solution of your eluent. A common starting point is Hexane/Ethyl Acetate (e.g., 80:20 v/v) containing 0.5% Triethylamine.
-
Pack the Column: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA) and pack the column uniformly.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visual Guides
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming incomplete cyclization in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete cyclization during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is incomplete cyclization in benzothiazole synthesis, and what are the common intermediates formed?
A1: Incomplete cyclization in benzothiazole synthesis refers to the failure of the reaction to proceed to the final aromatic benzothiazole structure. Instead, the reaction stalls at an intermediate stage, most commonly forming a benzothiazoline intermediate. This occurs when the initial condensation product of 2-aminothiophenol and an aldehyde (a Schiff base) cyclizes but is not subsequently oxidized to the aromatic benzothiazole.[1][2]
Q2: What are the primary causes of incomplete cyclization?
A2: The primary causes of incomplete cyclization include:
-
Insufficient Oxidation: The reaction conditions may lack a suitable oxidizing agent, or the oxidant used may not be strong enough to convert the benzothiazoline intermediate to the final benzothiazole.[1]
-
Suboptimal Reaction Conditions: Factors such as low reaction temperature, insufficient reaction time, or an inappropriate solvent can hinder the final oxidation step.
-
Steric Hindrance: Bulky substituents on the starting materials (2-aminothiophenol or the aldehyde) can sterically hinder the final aromatization step.[1]
-
Poor Quality Starting Materials: The use of oxidized or impure 2-aminothiophenol can lead to side reactions and prevent the desired cyclization from completing.[1]
Q3: How can I detect incomplete cyclization in my reaction mixture?
A3: Incomplete cyclization can be detected using various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of the reaction. The benzothiazoline intermediate will have a different Rf value compared to the starting materials and the final benzothiazole product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can definitively identify the structure of the benzothiazoline intermediate. The presence of signals corresponding to the non-aromatic thiazoline ring will confirm incomplete cyclization.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the intermediate, which will differ from that of the desired product.[3]
Q4: What are some common side reactions to be aware of during benzothiazole synthesis?
A4: Besides incomplete cyclization, other common side reactions include:
-
Oxidation and Polymerization of 2-aminothiophenol: This starting material is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, often appearing as dark, tarry byproducts.[1]
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]
-
Self-Condensation of Aldehydes: Under certain conditions, the aldehyde starting material can undergo self-condensation.[1]
Troubleshooting Guide
Issue 1: My analysis shows the presence of an intermediate that has not fully cyclized.
This is a classic case of incomplete cyclization, where the benzothiazoline intermediate has been formed but not oxidized to the final benzothiazole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete cyclization.
Possible Causes & Solutions
| Possible Cause | Recommended Solutions |
| Insufficient Oxidant | - Add a suitable oxidizing agent to the reaction mixture. Common choices include hydrogen peroxide (H₂O₂), iodine (I₂), or even exposure to air.[1][4] - Increase the stoichiometry of the existing oxidant. - Switch to a stronger, yet mild, oxidant if the current one is ineffective. |
| Suboptimal Reaction Time | - Extend the reaction time and monitor the progress closely using TLC to ensure the reaction goes to completion.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some cyclizations require heating to overcome the activation energy for the final aromatization step. |
| Steric Hindrance | - If steric hindrance is suspected, consider modifying the starting materials to reduce bulkiness, if possible. - Alternatively, explore alternative synthetic routes that are less sensitive to steric effects. |
Issue 2: The reaction mixture has turned dark and tarry, with low yield of the desired product.
This often indicates the polymerization or dimerization of the 2-aminothiophenol starting material due to oxidation.
Possible Causes & Solutions
| Possible Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | - Use freshly purified or a newly opened bottle of 2-aminothiophenol.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] |
| Harsh Reaction Conditions | - Avoid excessively high temperatures. Consider running the reaction at a lower temperature for a longer duration.[1] - If using a strong oxidizing agent, switch to a milder one. |
| High Reactant Concentration | - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[1] - Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1] |
Quantitative Data Summary
The yield of benzothiazole synthesis is highly dependent on the reaction conditions. The following table summarizes yields obtained under various catalytic systems for the reaction of 2-aminothiophenol with benzaldehyde.
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [4][5] |
| Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 80 | 30 - 60 min | 67 - 96% | [6] |
| Ionic Liquid on CoFe₂O₄@SiO₂ | Solvent-free | 70 | 10 min | 83 - 91% | [6] |
| Amberlite IR120 Resin | Microwave | 85 | 5 - 10 min | 88 - 95% | [4] |
| TiO₂ NPs / H₂O₂ | Daylight | - | 5 - 27 min | 90 - 97% | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole
This protocol provides a general method for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Materials:
-
2-aminothiophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
Hydrogen Peroxide (H₂O₂, 30% solution, 6.0 mmol)
-
Hydrochloric Acid (HCl, concentrated, 3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5-10 mL).[7]
-
To this stirring solution, add hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) at room temperature.[7] A 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is often optimal.[4][7]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 1 hour), pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Troubleshooting Incomplete Cyclization by Post-Reaction Oxidation
This protocol can be used if analysis indicates the presence of the benzothiazoline intermediate after the initial reaction.
Materials:
-
Crude reaction mixture containing the benzothiazoline intermediate
-
Iodine (I₂)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium thiosulfate solution
-
Magnetic stirrer
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent like dichloromethane.
-
Add a catalytic amount of iodine to the solution.
-
Stir the mixture at room temperature and monitor the conversion of the benzothiazoline to benzothiazole by TLC.
-
If the reaction is slow, gentle heating may be applied.
-
Once the conversion is complete, wash the reaction mixture with a saturated sodium thiosulfate solution to quench the excess iodine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway of Benzothiazole Synthesis
Caption: Reaction pathway for benzothiazole synthesis.
References
Managing oxidation of 2-aminothiophenol in 6-Aminobenzothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-aminobenzothiazole, with a special focus on managing the oxidation of the key intermediate, 2-aminothiophenol.
Frequently Asked Questions (FAQs)
Q1: What is the role of 2-aminothiophenol in the synthesis of this compound?
A1: 2-Aminothiophenol is a critical precursor in the synthesis of many benzothiazole derivatives. In the context of this compound synthesis, it provides the core benzothiazole bicyclic structure. The reaction typically involves the condensation of 2-aminothiophenol with a suitable reagent to form the thiazole ring fused to the benzene ring.
Q2: Why is the oxidation of 2-aminothiophenol a significant issue?
A2: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide byproduct (2,2'-diaminodiphenyldisulfide).[1] This side reaction consumes the starting material, thereby reducing the overall yield of the desired this compound.[1] The presence of this disulfide impurity can also complicate the purification of the final product.
Q3: What are the primary signs of 2-aminothiophenol oxidation in my reaction?
A3: The most common indicators of significant oxidation include:
-
Low yield of the desired this compound.
-
The presence of an additional, less polar spot on a Thin Layer Chromatography (TLC) analysis of the crude reaction mixture, corresponding to the disulfide byproduct.
-
Difficulty in purifying the final product , with the impurity co-eluting or co-crystallizing with the desired compound.
Q4: Are there any specific safety precautions for handling 2-aminothiophenol?
A4: Yes, 2-aminothiophenol should be handled with care. It is a thiol and has a strong, unpleasant odor. It is crucial to work in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information. Due to its propensity for oxidation, it is best to use a freshly opened bottle or to purify it before use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of 2-aminothiophenol: The thiol group has been oxidized to a disulfide, preventing it from participating in the cyclization reaction. | - Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.[1] - Degas solvents: Before use, degas the reaction solvents to remove dissolved oxygen. - Use fresh or purified 2-aminothiophenol: Ensure the purity of your starting material.[1] |
| Sub-optimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion. | - Optimize temperature: Gradually increase or decrease the temperature to find the optimal condition for your specific reaction. Some reactions require heating, while others proceed at room temperature. - Monitor reaction progress: Use TLC to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1] | |
| Poor quality of other reagents: Impurities in other starting materials can inhibit the reaction. | - Verify the purity of all reagents before starting the synthesis. | |
| Formation of Multiple Spots on TLC (Significant Impurities) | Side reactions: Besides oxidation, other side reactions like self-condensation of starting materials might occur. | - Control stoichiometry: Ensure the correct molar ratios of reactants are used. - Purification strategy: Optimize your column chromatography solvent system or consider recrystallization to separate the product from impurities.[1] |
| Incomplete cyclization: The intermediate may not have fully cyclized to form the benzothiazole ring. | - Adjust catalyst: The choice of catalyst can be critical. Consider screening different acid or metal catalysts. - Prolong reaction time: As monitored by TLC, allow the reaction to proceed for a longer duration to ensure complete conversion. | |
| Difficulty in Purifying the Product | Similar polarity of product and impurities: The desired product and the disulfide byproduct may have similar polarities, making separation by chromatography challenging. | - Optimize chromatography: Use a shallow gradient elution to improve separation. - Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. |
| Oily product: The product may not crystallize easily. | - Trituration: Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization. |
Data Presentation
The following table summarizes the impact of reaction atmosphere on the yield of this compound. These are representative data based on typical outcomes in similar syntheses.
| Reaction Condition | Atmosphere | Yield of this compound (%) | Key Observation |
| 1 | Ambient Air | 45-55% | Significant formation of disulfide byproduct observed on TLC. |
| 2 | Inert (Nitrogen) | 75-85% | Minimal disulfide byproduct formation, leading to a cleaner reaction profile and higher yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from p-phenylenediamine and potassium thiocyanate with subsequent oxidative cyclization using bromine.
Materials:
-
p-Phenylenediamine
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenylenediamine (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid.
-
Cooling: Cool the mixture to below 10°C in an ice bath.
-
Bromine Addition: While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid dropwise with vigorous stirring.
-
Reaction: After the complete addition of bromine, continue stirring the mixture for an additional 10 hours, allowing it to slowly warm to room temperature.
-
Work-up: Pour the reaction mixture into 500 mL of warm water.
-
Neutralization: Neutralize the solution with a 10% aqueous solution of NaOH until a precipitate forms.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting the oxidation side reaction.
Caption: Troubleshooting workflow for managing low yields in this compound synthesis.
Caption: Relationship between preventative measures and their effects on the synthesis.
References
Technical Support Center: Catalyst Selection for Optimizing 6-Aminobenzothiazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic functionalization of 6-Aminobenzothiazole and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions used to functionalize this compound?
A1: this compound is a versatile scaffold in medicinal chemistry. The most common catalytic reactions involve forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These include:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are widely used. Suzuki coupling is effective for introducing aryl or vinyl groups at a halogenated position (e.g., 6-bromo-2-aminobenzothiazole).[1] Buchwald-Hartwig amination is preferred for the N-arylation of the exocyclic amino group.[2]
-
Copper-Catalyzed Cross-Coupling: Ullmann condensation is a classic method for C-N bond formation, often used for N-arylation.[3][4] Modern protocols use various copper(I) and copper(II) salts, which are often cheaper and less toxic than palladium catalysts.[5][6]
-
C-H Functionalization: Direct functionalization of C-H bonds is an emerging area that avoids the need for pre-functionalized starting materials (e.g., halo-substituents). Palladium catalysts are frequently employed for these transformations.[7][8]
-
Other Metal Catalysts: Ruthenium and Nickel have also been reported for specific transformations, such as intramolecular oxidative coupling of N-arylthioureas to form the benzothiazole core.[4][9]
Q2: How do I choose between a Palladium and a Copper catalyst for a C-N coupling reaction on the exocyclic amine?
A2: The choice depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope, especially with less reactive aryl chlorides and bromides. These reactions often proceed under milder conditions but can be more expensive due to the cost of palladium and specialized phosphine ligands.[2]
-
Copper (Ullmann Condensation): This is a more cost-effective option. While traditional Ullmann reactions required harsh conditions, modern protocols with ligands like 1,10-phenanthroline allow the reaction to proceed at room temperature.[5][6] Copper catalysts can be particularly effective for coupling with aryl iodides and boronic acids.[3][5] However, palladium catalysts sometimes show poor catalytic activity where copper is effective, and vice-versa, depending on the specific reactants.[3]
Q3: What are some "green" or environmentally friendly catalytic approaches for benzothiazole synthesis?
A3: Green chemistry approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. For benzothiazole synthesis, this includes:
-
Water as a Solvent: Using water instead of organic solvents is a key green approach. Copper-catalyzed syntheses of 2-aminobenzothiazoles have been successfully developed in water.[10][11]
-
Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as certain nanocatalysts or polymer-supported catalysts, simplifies purification and reduces metal waste.[10][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.[10][13]
-
Catalyst-Free Reactions: Some modern protocols achieve the synthesis of 2-substituted benzothiazoles under catalyst- and additive-free conditions, for example, by reacting aromatic amines with elemental sulfur in DMSO at high temperatures.[14]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the catalytic functionalization of this compound derivatives.
Problem: Low or No Product Yield
This is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Actions |
| Poor Quality of Starting Materials | 2-aminothiophenol derivatives are susceptible to oxidation. Ensure the purity of your this compound substrate and the coupling partner. Using freshly purified materials is advisable.[10][15] |
| Inefficient Catalyst System | The choice of catalyst, ligand, and base is crucial. If one system fails, screen others. For a Suzuki coupling, if a Pd(PPh₃)₄/K₂CO₃ system is ineffective, try a different ligand or a stronger base like K₃PO₄.[1][2] For C-N coupling, screen both palladium and copper systems.[2][5] |
| Suboptimal Reaction Temperature | Some reactions work well at room temperature, while others require heating.[10] If the reaction is sluggish, try gradually increasing the temperature in 10-20 °C increments. Conversely, if side products are forming, lowering the temperature may be beneficial.[2] |
| Presence of Oxygen or Moisture | Many cross-coupling catalysts, particularly Pd(0) species and phosphine ligands, are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity, anhydrous solvents are used. In some cases, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome minor deactivation.[2] |
Problem: Poor Regioselectivity (N- vs. N'-arylation)
| Potential Cause | Recommended Solutions & Actions |
| Ambident Nucleophilicity | 2-Aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group (N) and the endocyclic thiazole nitrogen (N'). The reaction site can be influenced by conditions.[2] |
| Catalyst and Ligand Choice | The catalyst system can direct regioselectivity. Buchwald-Hartwig (Palladium) conditions generally favor arylation on the exocyclic amino group.[2] The choice of ligand is critical; screen different types to optimize for the desired isomer. |
| Protecting Groups | If regioselectivity remains a problem, consider a protection-deprotection strategy. The exocyclic amine can be protected (e.g., as an amide), the desired reaction performed elsewhere, and the protecting group subsequently removed.[1][3] |
Problem: Difficult Product Purification
| Potential Cause | Recommended Solutions & Actions |
| Product is an Oil | If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid salt derivative for purification by recrystallization, then regenerating the pure product.[10] |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[10] Consider using deactivated silica, neutral or basic alumina for chromatography, or an alternative purification method like recrystallization. |
| Residual Metal Catalyst | Palladium or copper residues can contaminate the product. After the initial work-up, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or filtering the crude product through a pad of Celite can help remove residual metals.[2] |
Section 3: Catalyst & Condition Optimization Data
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize optimization results from cited literature for common reactions.
Table 1: Optimization of Cu(II)-Catalyzed N-Arylation of 2-Aminobenzothiazole with Phenylboronic Acid [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ (10) | - | K₃PO₄ (2) | DME | 25 |
| 2 | Cu(OAc)₂ (10) | 1,10-phenanthroline (20) | K₃PO₄ (2) | DME | 62 |
| 3 | Cu(OAc)₂ (10) | 1,10-phenanthroline (20) | K₃PO₄ (2) | Acetonitrile | 75 |
| 4 | Cu(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ (2) | Acetonitrile | 53 |
| 5 | Cu(OAc)₂ (10) | 1,10-phenanthroline (20) | Cs₂CO₃ (2) | Acetonitrile | 68 |
| 6 | Cu(OAc)₂ (5) | 1,10-phenanthroline (10) | K₃PO₄ (1.5) | Acetonitrile | 65 |
| 7 | Cu(OAc)₂ (10) | 1,10-phenanthroline (20) | K₃PO₄ (1.5) | Acetonitrile | 81 |
Reaction Conditions: 2-aminobenzothiazole (1 equiv.), phenylboronic acid (1.2 equiv.), at room temperature for 24h in an open vessel.
Table 2: Co-oxidant Screening for Pd-Catalyzed Intramolecular C-H Functionalization of N-Arylthiourea [7]
| Entry | Catalyst (mol%) | Co-oxidant (mol%) | Terminal Oxidant | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | - | O₂ | 40 |
| 2 | Pd(PPh₃)₄ (10) | Cu(OAc)₂·H₂O (10) | O₂ | 72 |
| 3 | Pd(PPh₃)₄ (10) | Cu(acac)₂ (10) | O₂ | 72 |
| 4 | Pd(PPh₃)₄ (10) | CuCl (10) | O₂ | 59 |
| 5 | Pd(PPh₃)₄ (10) | MnO₂ (5) | O₂ | 100 |
| 6 | MnO₂ (5) | - | O₂ | 0 |
Reaction Conditions: N-phenylthiourea substrate in MeCN at 80 °C for 2h.
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole [1]
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add 2-amino-6-bromobenzothiazole (1.0 equiv.), the desired aryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1), via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) or use microwave irradiation.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-amino-6-arylbenzothiazole.
Protocol 2: General Procedure for Cu(II)-Catalyzed N-Arylation of 2-Aminobenzothiazole with Boronic Acids [5]
-
Reaction Setup: In an open flask, combine 2-aminobenzothiazole (1.0 equiv.), the aryl boronic acid (1.2 equiv.), copper(II) acetate [Cu(OAc)₂] (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄) (1.5 equiv.).
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is typically open to the air.
-
Monitoring: Monitor the consumption of the starting material using TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-arylated 2-aminobenzothiazole.
Section 5: Visual Guides
Diagrams for Experimental Planning and Troubleshooting
Caption: Catalyst selection workflow for this compound (ABT) reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 6. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. uokerbala.edu.iq [uokerbala.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Solvent effects on the yield of 6-Aminobenzothiazole synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminobenzothiazole. The following information addresses common issues encountered during the synthesis, with a particular focus on the impact of solvent choice on reaction yield.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and impurities in the synthesis of this compound and its precursors, offering potential causes and solutions in a question-and-answer format.
Q1: My final yield of this compound is unexpectedly low. What are the potential causes related to the solvent?
A1: Low yields can often be attributed to the choice of reaction solvent and the solubility of reactants and intermediates.
-
Poor Solubility of Starting Materials: If the starting aniline derivative or the thiocyanate salt has low solubility in the chosen solvent at the reaction temperature, the reaction rate will be slow, leading to incomplete conversion and low yield.
-
Side Reactions Promoted by the Solvent: Some solvents can promote the formation of undesired byproducts. For instance, in highly acidic conditions, sulfonation of the aromatic ring can occur. The solvent can also influence the stability of intermediates.
-
Difficulty in Product Isolation: The solvent choice affects the crystallization and precipitation of the final product. If the product is too soluble in the reaction solvent, recovery during workup will be inefficient.
Recommended Solutions:
-
Solvent Screening: If you are experiencing low yields, consider screening a variety of solvents. Glacial acetic acid is a common choice for the initial cyclization reaction. For subsequent steps or alternative methods, solvents like ethanol, DMF, or DMSO can be explored.
-
Temperature Optimization: Adjusting the reaction temperature can improve the solubility of reactants and increase the reaction rate. However, be cautious as excessively high temperatures can lead to degradation and side reactions.
-
Co-solvent Systems: In some cases, a mixture of solvents can provide the optimal balance of solubility for both reactants and intermediates.
Q2: I am observing a significant amount of dark, tar-like byproducts in my reaction mixture. How can I minimize their formation?
A2: The formation of tar-like substances is often due to polymerization or degradation of starting materials or intermediates, which can be influenced by the solvent and reaction conditions.
-
Oxidation of Amines: Aromatic amines are susceptible to oxidation, which can lead to colored, polymeric byproducts. This is particularly relevant in the presence of an oxidizing agent like bromine.
-
Reaction with Solvent: At elevated temperatures, some solvents like DMSO can act as both a solvent and an oxidant, potentially leading to complex side reactions if not controlled.[1]
Recommended Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of sensitive reagents.
-
Temperature Control: Carefully control the reaction temperature. The addition of bromine is often carried out at low temperatures (0-10 °C) to manage the exothermic reaction and reduce side product formation.[2][3]
-
Solvent Choice: Select a solvent that is stable under the reaction conditions and does not promote decomposition of your starting materials.
Q3: The purity of my this compound is low, and I'm having trouble with purification. What role does the solvent play here?
A3: The solvent used for the reaction and for recrystallization is critical for obtaining a pure product.
-
Co-precipitation of Impurities: If impurities are also insoluble in the solvent used for product precipitation, they will contaminate your final product.
-
Ineffective Recrystallization: The chosen recrystallization solvent should ideally dissolve the product well at high temperatures and poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.
Recommended Solutions:
-
Recrystallization Solvent Screening: Ethanol is a commonly used solvent for the recrystallization of 2-aminobenzothiazole derivatives.[2][3][4][5][6] If ethanol is not effective, you can try other solvents or solvent mixtures (e.g., ethanol/water, toluene).
-
Washing Steps: After filtration, wash the crude product with a suitable solvent to remove residual starting materials and soluble impurities. Water and ethanol are frequently used for washing.[2]
-
Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary. The choice of the solvent system for chromatography is crucial for good separation.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: The most widely cited method is the reaction of a p-substituted aniline (in this case, p-phenylenediamine or a protected derivative) with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine.[7] Glacial acetic acid is the most common solvent for this reaction.[2][8][9]
Q: How does the choice of solvent affect the reaction time?
A: The solvent can significantly influence the reaction rate and, therefore, the reaction time. A solvent that effectively dissolves the reactants will facilitate faster reaction kinetics. For instance, some one-pot syntheses of benzothiazole derivatives have been optimized for solvent-free conditions or in specific solvents like DMF or ethanol to achieve shorter reaction times.[1][10][11]
Q: Are there any "green" or more environmentally friendly solvent options for this synthesis?
A: Yes, there is a growing interest in developing greener synthetic routes. Some modern approaches for benzothiazole synthesis utilize water as a solvent, employ reusable catalysts, or are performed under solvent-free conditions.[12] While specific examples for this compound are less common, these principles can be adapted. Deep eutectic solvents (DESs) are also being explored as green alternatives.[1]
Q: Can I use a solvent other than glacial acetic acid for the cyclization reaction?
A: While glacial acetic acid is the most reported solvent for the thiocyanation and cyclization of anilines to form 2-aminobenzothiazoles, other solvents have been used for different benzothiazole synthesis strategies. For example, DMF has been used in copper-catalyzed one-pot syntheses.[10] Ethanol has also been employed in reactions involving different starting materials.[12] The optimal solvent will depend on the specific synthetic route you are following.
Data Presentation
The following table summarizes the reported yields of 6-substituted-2-aminobenzothiazoles in various solvents, based on available literature. It is important to note that a direct, side-by-side comparative study of all these solvents for the synthesis of this compound is not available in a single source. The data is compiled from different studies and may involve slightly different reaction conditions or starting materials (e.g., different p-substituted anilines).
| Solvent System | Starting Material Example | Reported Yield (%) | Reference(s) |
| Glacial Acetic Acid | p-Fluoroaniline | 89 | [5] |
| Glacial Acetic Acid | p-Anisidine | Not specified | [8] |
| Glacial Acetic Acid | 3-Chloro-4-fluoroaniline | Not specified | [9] |
| Ethanol (for reaction) | 2-Amino-6-nitrobenzothiazole and aldehyde | 64-68 | [3] |
| Ethanol (for reaction) | 2-Hydrazino-6-methylbenzothiazole and acetophenone | 52 | [4] |
| Ethanol (for workup/recrystallization) | 6-substituted-2-aminobenzothiazoles | Widely used | [2][3][4][5][6] |
| DMF (for reaction) | 2-Iodoanilines and dithiocarbamates | up to 97 | [10] |
| DMSO (for reaction) | 2-Aminobenzenethiols and aryl ketones | Good yields | [12] |
| Solvent-free | o-Chloronitrobenzene, benzaldehyde, sulfur | 78 | [1] |
Note: The yields reported are for the synthesis of various 6-substituted-2-aminobenzothiazoles and may not be directly comparable due to different starting materials and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 6-Substituted-2-Aminobenzothiazoles (adapted from literature[2][5][9])
This protocol outlines a general procedure for the synthesis of 6-substituted-2-aminobenzothiazoles from the corresponding p-substituted aniline.
Materials:
-
p-Substituted aniline (e.g., p-fluoroaniline)
-
Potassium thiocyanate or Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve the p-substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-10 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified period (e.g., 2 hours), and then allow it to stir at room temperature for several hours (e.g., 10 hours).
-
The reaction mixture may be poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is then typically heated in glacial acetic acid and filtered hot.
-
The filtrate is cooled and neutralized with an ammonia solution to precipitate the 6-substituted-2-aminobenzothiazole.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent, commonly ethanol, to yield the purified 6-substituted-2-aminobenzothiazole.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. rjpbcs.com [rjpbcs.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Aminobenzothiazole Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-aminobenzothiazole derivatives.
Troubleshooting Guide
Problem 1: Low or No Product Yield After Purification
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Before starting the purification process, ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. |
| Suboptimal Recrystallization Solvent | The chosen solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures. Try a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for this compound derivatives include ethanol, methanol, and chloroform.[1] |
| Product Loss During Transfers | Minimize the number of transfer steps. Ensure all vessels are rinsed with the mother liquor to recover as much product as possible. |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration to remove solid impurities, this can lead to significant loss. Ensure the filtration apparatus is pre-heated, and use a minimal amount of hot solvent to dissolve the compound. |
| Co-precipitation with Impurities | If the impurities have similar solubility profiles to the desired product, they may co-precipitate. In such cases, column chromatography is recommended before recrystallization. |
Problem 2: Persistent Colored Impurities in the Final Product
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Oxidation of Starting Materials or Product | Some aromatic amines and thiols are susceptible to oxidation, leading to colored byproducts. Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon). |
| Highly Colored Byproducts | Certain side reactions can produce intensely colored impurities that are difficult to remove by a single purification step. |
| Charcoal Treatment | During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. |
| Column Chromatography | If recrystallization and charcoal treatment are ineffective, column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) can separate the colored impurities from the desired product. |
Problem 3: Oily Product Instead of Crystals During Recrystallization
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Supersaturated Solution | The solution may be too concentrated, or the cooling rate is too rapid, causing the product to "oil out" instead of forming a crystalline lattice. |
| Melting Point Depression | Impurities can lower the melting point of the product, potentially below the temperature of the recrystallization solvent. |
| Inappropriate Solvent | The chosen solvent may not be suitable for inducing crystallization for your specific derivative. |
| Troubleshooting Steps | 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional solvent to reduce the saturation.3. Allow the solution to cool down much more slowly. You can insulate the flask to slow the cooling rate.4. If the product still oils out, try a different recrystallization solvent or a solvent/anti-solvent system.5. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include unreacted starting materials (e.g., substituted anilines), side-products from the cyclization reaction, and over-alkylated products if you are performing N-alkylation reactions.[2] Oxidation of thiol precursors can also lead to disulfide impurities.
Q2: How do I choose the best solvent for recrystallizing my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound derivatives, ethanol, methanol, and chloroform are often good starting points.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound. A solvent pair, such as ethanol/water or acetone/water, can also be effective.
Q3: My this compound derivative is a stubborn oil that won't crystallize. What should I do?
A3: If standard recrystallization techniques fail and your product remains an oil, consider the following:
-
Trituration: Add a small amount of a solvent in which your product is insoluble (and the impurities are soluble) and stir or sonicate the mixture. This can sometimes induce crystallization.
-
Column Chromatography: This is often the most effective way to purify oils. A silica gel column with a suitable eluent (e.g., a gradient of ethyl acetate in hexane) can separate your product from impurities.
-
Conversion to a Salt: If your derivative has a basic site, you can try converting it to a salt (e.g., a hydrochloride salt) which is often more crystalline. The pure salt can then be neutralized to give the pure free base.
Q4: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?
A4: If the polarity of your product and a major impurity are very similar, separation by standard column chromatography can be challenging. Here are some tips:
-
Optimize your solvent system: Try a different solvent mixture. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can improve separation.
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase column.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.
Q5: How can I confirm the purity of my final this compound derivative?
A5: A combination of techniques is recommended to confirm the purity of your compound:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single sharp peak in the chromatogram suggests a pure compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
Quantitative Data
Table 1: Purity and Yield of Selected this compound Derivatives After Purification
| Compound | Purification Method | Purity | Yield | Reference |
| 2-Amino-6-fluorobenzothiazole | Recrystallization (Ethanol) | >95% | 89% | [3] |
| 2-Amino-6-chlorobenzothiazole | Recrystallization (Ethanol) | >95% | 64-67% | [4] |
| 2-Amino-6-methoxybenzothiazole | Recrystallization (Ethanol) | >95% | 94.4% | [5] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Flash Column Chromatography | >98% | Not Specified | [6] |
| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | Flash Column Chromatography & Recrystallization (Methanol) | 99% | Not Specified | [7] |
Table 2: Common Solvents for Purification of this compound Derivatives
| Purification Method | Solvent / Solvent System | Application Notes |
| Recrystallization | Ethanol | A widely used and effective solvent for a range of derivatives. |
| Recrystallization | Methanol | Another common choice for recrystallization. |
| Recrystallization | Chloroform | Used for less polar derivatives. |
| Recrystallization | Alcohol/Benzene | Effective for some thiazolidinone derivatives of 6-fluorobenzothiazole. |
| Column Chromatography | Hexane / Ethyl Acetate | A common gradient system for separating compounds of varying polarities. |
| Column Chromatography | Chloroform / Methanol | A more polar solvent system for more polar derivatives. |
| HPLC | Acetonitrile / Water with Phosphoric Acid | A mobile phase for reverse-phase HPLC analysis of this compound.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Objective: To purify a solid this compound derivative by removing soluble impurities.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
Objective: To purify a this compound derivative from impurities with different polarities.
Materials:
-
Crude this compound derivative
-
Silica gel (or other stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems. The ideal system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of a this compound derivative by recrystallization.
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Aminobenzothiazole Solubility for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Aminobenzothiazole in their experimental workflows.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Reaction Solvent
Question: My this compound is not dissolving sufficiently in the reaction solvent, leading to incomplete reactions or precipitation. How can I increase its solubility?
Answer:
Poor solubility of this compound is a common issue that can hinder reaction efficiency. The following strategies can be employed to enhance its dissolution. A logical workflow for selecting the appropriate method is presented below.
Method 1: Solvent Selection and Co-solvents
The choice of solvent is critical. While this compound has limited solubility in non-polar solvents, it is more soluble in polar aprotic and protic solvents.
-
Recommended Solvents: Consider using Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or alcohols like ethanol and methanol where this compound exhibits better solubility.
-
Co-solvent Systems: If a single solvent is not effective or compatible with your reaction conditions, a co-solvent system can be highly effective. The addition of a small amount of a good solvent (like DMSO or DMF) to a solvent in which the compound is poorly soluble can significantly increase its overall solubility.
Illustrative Solubility Data:
While exact quantitative solubility data for this compound can be system-dependent, the following table provides an estimate based on data for structurally similar aminobenzothiazole derivatives to guide solvent selection.
| Solvent | Type | Estimated Solubility at 25°C (g/L) | Notes |
| Water | Polar Protic | < 1 | Very slightly soluble. |
| Hexane | Non-polar | < 0.1 | Insoluble. |
| Toluene | Non-polar | ~1-5 | Sparingly soluble. |
| Dichloromethane (DCM) | Polar Aprotic | ~10-20 | Moderately soluble. |
| Ethanol | Polar Protic | ~20-50 | Soluble. Can be an effective co-solvent. |
| Methanol | Polar Protic | ~30-60 | Soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | ~50-100 | Freely soluble. |
| Acetonitrile (ACN) | Polar Aprotic | ~40-80 | Soluble. |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very soluble. Often used as a solvent for reactions with poorly soluble starting materials. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very soluble. A powerful solvent for a wide range of organic compounds. |
Method 2: pH Adjustment
This compound is a basic compound due to its amino group. Adjusting the pH of the reaction medium can significantly enhance its solubility by forming a more soluble salt.
-
Acidification: In an acidic medium, the amino group gets protonated to form an ammonium salt, which is generally more soluble in polar solvents. This can be achieved by adding a small amount of a suitable acid.
-
Important Consideration: Ensure that the acidic conditions are compatible with your reactants, reagents, and the overall reaction mechanism. The acid used should not participate in or interfere with the desired chemical transformation.
Detailed Experimental Protocol: Solubility Enhancement by pH Adjustment
This protocol describes a general method to increase the solubility of this compound in a reaction mixture using pH modification.
Objective: To dissolve this compound in a reaction solvent by forming its hydrochloride salt in situ.
Materials:
-
This compound
-
Reaction solvent (e.g., Ethanol or a mixture of Ethanol/Water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether or a dilute aqueous solution)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
pH indicator paper or a pH meter (if in an aqueous or semi-aqueous system)
Procedure:
-
Initial Setup: To the reaction vessel, add the desired amount of this compound and the reaction solvent.
-
Stirring: Begin stirring the suspension at room temperature.
-
Acid Addition: Slowly add the hydrochloric acid solution dropwise to the stirring suspension.
-
Monitoring Dissolution: Observe the mixture for the dissolution of the solid. Continue adding the acid dropwise until the this compound fully dissolves.
-
pH Check (Optional): If the solvent system permits, check the pH to ensure it is in the desired acidic range.
-
Proceed with Reaction: Once the this compound is fully dissolved, you can proceed with the addition of other reagents to initiate your reaction.
Safety Precautions:
-
Always handle hydrochloric acid in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Workflow for Solubility Enhancement
Frequently Asked Questions (FAQs)
Q1: Can I heat the mixture to dissolve this compound?
A1: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to first determine the thermal stability of your reactants and the boiling point of your solvent to avoid degradation or solvent loss. Monitor the temperature carefully and use a reflux condenser if necessary.
Q2: I dissolved this compound, but it precipitated out after adding another reagent. What should I do?
A2: This phenomenon, known as "crashing out," can occur due to a change in the solvent polarity or a reaction that forms an insoluble product. Here are a few troubleshooting steps:
-
Increase the amount of the "good" solvent in your co-solvent system.
-
Re-evaluate the order of reagent addition. It might be beneficial to add the problematic reagent before the this compound.
-
Ensure adequate stirring to maintain a homogenous mixture.
-
Consider if the precipitate is an intermediate or the final product. You may need to analyze the solid.
Q3: Are there any compatibility issues I should be aware of when using highly polar aprotic solvents like DMF or DMSO?
A3: Yes, while DMF and DMSO are excellent solvents for solubility, they can be challenging to remove completely after the reaction. They have high boiling points, and residual amounts can interfere with product isolation and purification. Additionally, they can be reactive under certain conditions (e.g., with strong bases or at high temperatures). Always consult the literature for the compatibility of these solvents with your specific reaction.
Q4: How should I store this compound to maintain its quality?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.
Q5: What safety precautions should be taken when handling this compound?
A5: It is advisable to handle this compound in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Preventing self-condensation in benzothiazole derivative synthesis
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on preventing self-condensation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?
A1: The reaction typically proceeds in three main stages:
-
Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, which is followed by dehydration to form a Schiff base intermediate.[1][2]
-
Cyclization: An intramolecular cyclization occurs when the thiol group attacks the imine carbon, forming a 2-substituted-2,3-dihydro-benzothiazole intermediate.[1][3]
-
Oxidation: The final step is the oxidation of the dihydro-benzothiazole intermediate to yield the aromatic benzothiazole ring.[2][3] This oxidation can be achieved using various oxidants or sometimes by atmospheric oxygen.[2]
Q2: I'm observing a significant amount of side products. What are the most common ones and how can I minimize them?
A2: The formation of side products can complicate purification and reduce your overall yield.[4] Common side products include:
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, which leads to the formation of a disulfide byproduct.[1][4] To minimize this, it is recommended to use fresh or purified 2-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][5]
-
Self-condensation of Aldehydes: Under certain conditions, the aldehyde starting material can undergo self-condensation. Adjusting reaction parameters such as temperature or the choice of catalyst can help suppress this side reaction.[4]
-
Incomplete Cyclization: The Schiff base intermediate may not fully cyclize. The choice of catalyst and reaction conditions is critical for promoting efficient cyclization.[4]
Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
A3: Low or no product yield can be frustrating. Here are some common causes and troubleshooting tips:
-
Inactive Catalyst or Reagents: Ensure you are using fresh, high-purity starting materials and reagents.[6] The choice of catalyst is crucial and often depends on the specific substrates.[1] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your reaction.[1]
-
Incorrect Reaction Temperature: Temperature plays a significant role. Some reactions require heating, while others proceed at room temperature.[1] It is important to optimize the reaction temperature.[6]
-
Insufficient Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[4][6] Stopping the reaction too early will result in incomplete conversion.[4]
-
Presence of Water: Some condensation reactions are sensitive to water. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. The use of molecular sieves can also help remove residual water.[4]
Q4: I'm having difficulty purifying my benzothiazole derivative. What can I do?
A4: Purification can be challenging due to the presence of unreacted starting materials or side products.[4] If the product and impurities have similar polarities, separation by column chromatography can be difficult.[4] In such cases, consider using a different solvent system for elution or alternative purification techniques like recrystallization or preparative TLC.[4]
Troubleshooting Guide: Preventing Self-Condensation
Self-condensation can refer to either the dimerization of 2-aminothiophenol or the self-reaction of the aldehyde starting material. Both can lead to significant impurities and reduced yields.
| Problem | Potential Cause | Recommended Solutions |
| Formation of dark, insoluble materials (polymerization/dimerization of 2-aminothiophenol) | Oxidation of 2-aminothiophenol due to exposure to air (oxygen).[5] | - Use freshly purified 2-aminothiophenol.[5]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]- Avoid excessively high temperatures; consider stepwise heating or running the reaction at a lower temperature for a longer duration.[5] |
| Harsh reaction conditions (high temperatures, strong oxidizing agents).[5] | - If an oxidant is required, choose a milder reagent. In some cases, air can be a sufficient and gentle oxidant.[5] | |
| Formation of aldehyde self-condensation products (e.g., aldol products) | Reaction conditions favor the intermolecular reaction of the aldehyde. | - Adjust the reaction temperature and catalyst.[4]- Add the aldehyde slowly to the reaction mixture to maintain a low concentration of the free aldehyde, which can minimize self-condensation. |
| Incorrect choice of catalyst. | - The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired benzothiazole formation over aldehyde self-condensation.[5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl
This protocol describes a general and efficient method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes.[7][8]
Materials:
-
2-Aminothiophenol
-
Substituted Aldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL).[6]
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature. A favorable ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[7][8][9]
-
Continue stirring the reaction mixture at room temperature for the required time (typically 45-60 minutes).[7]
-
Monitor the reaction progress by TLC.[6]
-
Upon completion, pour the reaction mixture into ice-cold water.[6]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.[6]
-
Collect the precipitated solid by vacuum filtration.[6]
-
Wash the solid with cold water and dry it under vacuum.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.[6]
Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Zn(OAc)₂·2H₂O
This protocol offers an environmentally friendly, solvent-free method for synthesizing 2-arylbenzothiazoles.[10]
Materials:
-
Substituted 2-Aminothiophenol
-
Aromatic Aldehyde
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
Procedure:
-
In a reaction vessel, combine the substituted 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).
-
Heat the reaction mixture at 80°C for 30-60 minutes.[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp | 45-60 min | 85-94 | [7] |
| SnP₂O₇ | 2-Aminothiophenol, Aldehydes | Ethanol or Methanol | Not specified | 8-35 min | 85-97 | [7][11] |
| Cu(II)-diAmSar/SBA-15 | 2-Aminothiophenol, Aldehydes | H₂O | Not specified | Not specified | 85-92 | [7] |
| Zn(OAc)₂·2H₂O | 2-Aminothiophenol, Aldehydes | Solvent-free | 80 | 30-60 min | 67-96 | [10] |
| Urea nitrate | 2-Aminothiophenol, Aldehydes | Solvent-free | Not specified | Not specified | 84-90 | [7] |
| Molecular Iodine | 2-Aminothiophenol, N-protected amino acids | Solvent-free | Not specified | 20-25 min | 54-98 | [10] |
| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-water | Room Temp | 1 h | High | [8] |
Visualizations
Benzothiazole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of benzothiazole derivatives, from starting materials to the purified product.
Caption: General experimental workflow for benzothiazole synthesis.
Troubleshooting Logic for Preventing Side Reactions
This diagram outlines a logical approach to troubleshooting common side reactions during benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of temperature and reaction time for 6-Aminobenzothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-aminobenzothiazole, focusing on temperature and reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete formation of the thiourea intermediate or the final cyclized product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. - If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Refer to the data on reaction conditions for similar compounds. |
| 2. Side Reactions: A significant side reaction is the electrophilic substitution of the thiocyanate group at the para-position of the aniline ring, forming 4-thiocyanatoaniline, which competes with the desired cyclization. | - Maintain a low temperature (0-10°C) during the addition of bromine to minimize this side reaction. - Ensure efficient stirring to promote the desired intramolecular cyclization. | |
| 3. Loss During Work-up: this compound has some solubility in water, leading to potential loss during aqueous washing steps. | - Minimize the volume of water used for washing the crude product. - Use ice-cold water for washing to reduce solubility. | |
| Formation of Colored Impurities (e.g., reddish-brown color) | 1. Excess Bromine: A persistent reddish-brown color in the reaction mixture often indicates the presence of unreacted bromine. | - After the reaction is complete, add a reducing agent like sodium thiosulfate or sodium bisulfite solution dropwise until the color dissipates. |
| 2. Oxidation/Degradation: The product or intermediates may be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid unnecessarily high temperatures or prolonged heating. | |
| Difficulty in Product Purification | 1. Persistent Impurities: Co-precipitation of starting materials or side products with the desired compound. | - Recrystallization is a highly effective purification method. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[1] - For stubborn impurities, column chromatography using a silica gel stationary phase and an eluent system such as n-hexane/ethyl acetate may be necessary.[1] |
| 2. Oily Product Instead of Solid: Presence of residual solvent or impurities that lower the melting point. | - Ensure the product is thoroughly dried under vacuum. - If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, repurify by column chromatography or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the reaction of a p-substituted aniline (in this case, p-phenylenediamine would be the logical precursor, though its reactivity requires careful control) with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in a solvent like acetic acid.[2][3] This is a variation of the Hugershoff reaction.
Q2: How critical is temperature control during the reaction?
A2: Temperature control is crucial. During the addition of bromine, the temperature should be kept low (typically below 10°C) to prevent unwanted side reactions, such as the formation of 4-thiocyanatoaniline.[2] After the initial addition, the reaction temperature is often allowed to rise to room temperature or is gently heated to drive the cyclization to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the key safety precautions for this synthesis?
A4: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is also corrosive. p-Phenylenediamine is toxic and a skin sensitizer. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Data Presentation: Reaction Conditions for 6-Substituted-2-Aminobenzothiazoles
| 6-Substituent | Starting Aniline | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Chloro | p-Chloroaniline | KSCN, Br₂ | Glacial Acetic Acid | < 10 (Br₂ addition), then RT | 10 | Not specified | [2] |
| Fluoro | p-Fluoroaniline | KSCN, Br₂ | 95% Acetic Acid | 0-10 (Br₂ addition), then RT | 2 (below RT), 10 (at RT) | 89 | [4] |
| Methyl | p-Toluidine | (NH₄)₂S₂O₈, KI | Water | 70 | 1 | 80 | [5] |
| Nitro | p-Nitroaniline | KSCN, Br₂ | Acetic Acid | 0-10 (Br₂ addition), then RT | 1 (at 5°C) | Not specified | [6] |
Experimental Protocols
General Procedure for the Synthesis of 6-Substituted-2-Aminobenzothiazoles
This protocol is a generalized procedure based on the common methods for synthesizing 6-substituted-2-aminobenzothiazoles and should be adapted and optimized for the synthesis of this compound.
Materials:
-
Substituted Aniline (e.g., p-phenylenediamine for this compound)
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution (for quenching excess bromine)
-
Sodium Hydroxide or Ammonium Hydroxide Solution (for neutralization)
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Bromine Addition: Cool the mixture in an ice bath to below 10°C.[2] From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C with vigorous stirring.
-
Reaction: After the complete addition of bromine, continue stirring the reaction mixture. The optimal time and temperature from this point will need to be determined. Based on related syntheses, this could range from stirring at a low temperature for a couple of hours followed by an extended period at room temperature, or gentle heating.[2][4] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. If a reddish-brown color persists due to excess bromine, add a solution of sodium thiosulfate until the color disappears.
-
Isolation: Neutralize the acidic solution with a base such as sodium hydroxide or ammonium hydroxide to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of 6-Aminobenzothiazole: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro bioactivity of 6-aminobenzothiazole derivatives against various cancer cell lines. The data presented is supported by detailed experimental protocols for key assays, offering a comprehensive resource for validating the therapeutic potential of this promising heterocyclic scaffold.
Comparative Analysis of Cytotoxic Activity
The anti-proliferative effect of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments. The tables below summarize the IC50 values obtained from in-vitro cytotoxicity assays, providing a clear comparison of the activity of different this compound analogues.
| Compound | HeLa (Cervical Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | CaCo-2 (Colorectal Adenocarcinoma) IC50 (μM) | Hep-2 (Laryngeal Carcinoma) IC50 (μM) | WI-38 (Normal Human Fibroblast) IC50 (μM) |
| 6-amino-2-(2-aminophenyl)benzothiazole | >100 | >100 | >100 | >100 | >100 |
| 6-amino-2-(3-aminophenyl)benzothiazole | 98 | 87 | >100 | 75 | >100 |
| 6-amino-2-(4-aminophenyl)benzothiazole | 75 | 62 | 81 | 53 | 95 |
| 6-amino-2-(4-dimethylaminophenyl)benzothiazole | 51 | 43 | 68 | 39 | 88 |
| 6-amino-2-(2-fluorophenyl)benzothiazole | 38 | 29 | 45 | 21 | 72 |
| 6-amino-2-(3-fluorophenyl)benzothiazole | 25 | 18 | 33 | 14 | 65 |
| 6-amino-2-(4-fluorophenyl)benzothiazole | 12 | 9 | 19 | 8 | 58 |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the formazan, which is determined by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In-Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: Kinase activity is quantified by measuring the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein). Inhibition of the kinase by a compound results in a decrease in substrate phosphorylation. This can be detected using various methods, including radiometric assays (using ³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection.[3]
General Procedure (Luminescence-based):
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. The reaction mixture contains the target kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For instance, in ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the kinase activity based on the luminescent signal. The percentage of inhibition by the compound is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
References
A Comparative Analysis of 6-Aminobenzothiazole and Benzimidazole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole and benzimidazole scaffolds stand out as "privileged structures" due to their consistent presence in a wide array of biologically active compounds. This guide provides a comprehensive, data-driven comparison of 6-aminobenzothiazole and benzimidazole scaffolds, focusing on their synthesis, physicochemical properties, and therapeutic potential, particularly in anticancer and antimicrobial applications.
Physicochemical Properties and Synthesis
Both this compound and benzimidazole are bicyclic heterocyclic aromatic compounds. Their structural similarities and differences contribute to their distinct physicochemical properties and biological activities.
Table 1: Physicochemical Properties of Core Scaffolds
| Property | This compound | Benzimidazole |
| Molecular Formula | C₇H₆N₂S | C₇H₆N₂ |
| Molecular Weight | 150.20 g/mol | 118.14 g/mol |
| Melting Point | 87-91 °C | 170-172 °C |
| Appearance | Solid | White crystalline solid |
| Solubility | Soluble in polar organic solvents. | Soluble in alcohol and polar solvents; sparingly soluble in water. |
The synthesis of these scaffolds and their derivatives is well-established, allowing for diverse functionalization to optimize their therapeutic properties.
Synthesis of this compound Derivatives
A common method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid.
Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole
-
Dissolve the appropriately substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Synthesis of Benzimidazole Derivatives
The Phillips-Ladenburg synthesis is a classical and widely used method for preparing benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester) under acidic conditions.
Experimental Protocol: Synthesis of 2-Substituted-benzimidazole
-
Reflux a mixture of o-phenylenediamine and a carboxylic acid in the presence of a strong acid catalyst, such as 4N HCl, for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Comparative Biological Activity
Both this compound and benzimidazole derivatives have demonstrated a broad spectrum of biological activities. This section provides a comparative overview of their efficacy in key therapeutic areas, supported by experimental data.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated as potential anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | 2-(4-amino-3-methylphenyl)-6-aminobenzothiazole | MCF-7 (Breast) | Not explicitly stated, but showed potent activity | [1] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 (Lung) | Significant inhibition | [2] | |
| Pyrimidine-based 2-aminobenzothiazole (17d) | HepG2 (Liver) | 0.41 | [3] | |
| 2-Aminobenzothiazole with 1,3,4-oxadiazole (24) | A549 (Lung) | 39.33 | [4] | |
| Benzimidazole | 2-Aryl benzimidazole (5a) | MDA-MB-453 (Breast) | Potent inhibition | [5] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | 60 human cancer cell lines | 0.43 - 7.73 | [6] | |
| Benzimidazole-rhodanine conjugate | Various cancer cell lines | Strong anti-proliferative activity | [6] | |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12n) | A549 (Lung) | 7.3 | [6] | |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 µg/mL | [7] | |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 µg/mL | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.
Antimicrobial Activity
Both scaffolds are also prominent in the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (14) | Gram-positive bacteria | 6.25 | [9] |
| Benzothiazole derivative (133) | S. aureus, E. coli | 78.125 | [10] | |
| Benzimidazole | Benzimidazole derivative (6c) | E. coli (TolC mutant) | 2 | [11] |
| Substituted benzimidazole (III4) | E. coli | 62.5 | [12] | |
| Benzimidazole derivative (11d) | S. aureus, B. subtilis | 2 | [13] | |
| Benzimidazole derivative | E. faecalis, S. aureus | 12.5 - 400 | [14] | |
| Benzimidazole derivative | C. tropicalis | 6.25 - 400 | [14] |
Note: MIC values can vary significantly based on the specific derivative and the microbial strain tested.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[17]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[16]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[17]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[18]
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. Both this compound and benzimidazole derivatives have been shown to target various cellular pathways.
Anticancer Mechanisms
A common mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[19] Some derivatives also act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[5]
Similarly, certain 2-aminobenzothiazole derivatives have been found to inhibit protein tyrosine kinases and serine/threonine kinases.[4] Some also induce apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential.
Antimicrobial Mechanisms
The antimicrobial action of these compounds often involves the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Benzimidazole derivatives have been shown to target DNA gyrase and other enzymes involved in bacterial replication.
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico and in vitro studies are often employed to predict the ADME profiles of novel compounds.
Generally, both benzothiazole and benzimidazole derivatives can be designed to have favorable drug-like properties. Lipophilicity, a key parameter influencing absorption and distribution, can be modulated by the introduction of various substituents. In silico predictions suggest that many derivatives of both scaffolds can comply with Lipinski's rule of five, indicating good potential for oral bioavailability.[9][20]
Metabolism of these compounds primarily occurs in the liver, mediated by cytochrome P450 enzymes.[21] The metabolic stability and potential for drug-drug interactions are important considerations during lead optimization.
Conclusion
Both this compound and benzimidazole scaffolds are undeniably valuable starting points for the design of novel therapeutic agents. This guide highlights that while they share broad therapeutic potential, the specific biological activity is highly dependent on the nature and position of substituents.
-
Anticancer Potential: Both scaffolds have yielded potent anticancer compounds. The choice between them may depend on the specific cancer type and the desired mechanism of action.
-
Antimicrobial Potential: Both have shown promise in combating microbial infections. Further development is needed to address the challenge of antimicrobial resistance.
The wealth of available synthetic methodologies for both scaffolds allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics. Continued comparative studies are essential to fully elucidate the subtle yet significant differences that can be exploited to develop more effective and safer drugs.
References
- 1. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
- 13. rroij.com [rroij.com]
- 14. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 20. japtronline.com [japtronline.com]
- 21. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Amino Group in Benzothiazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers and professionals in drug discovery, the 6-aminobenzothiazole scaffold represents a privileged structure, consistently appearing in novel compounds with potent and diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
The benzothiazole nucleus, a bicyclic system containing nitrogen and sulfur, is a cornerstone in medicinal chemistry.[1] Modifications at various positions of this scaffold have been extensively explored, with substitutions at the 2- and 6-positions proving particularly critical in modulating pharmacological effects.[1] The introduction of an amino group at the 6-position has been shown to be a key determinant of activity, influencing the molecule's interaction with biological targets. This guide synthesizes findings from multiple studies to elucidate the impact of structural modifications on the therapeutic potential of these compounds.
Comparative Analysis of Biological Activity
The biological potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core and the 2-amino group. The following tables summarize quantitative data from various studies, offering a comparative overview of their anticancer and antimicrobial efficacy.
Anticancer Activity of this compound Derivatives
The anticancer activity of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID/Reference | Substitution at C6 | Substitution at C2-amino group | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 13 | Amino | 2-(substituted-phenyl) | HCT116 | 6.43 ± 0.72 | [1] |
| A549 | 9.62 ± 1.14 | [1] | |||
| A375 | 8.07 ± 1.36 | [1] | |||
| Fluoro-substituted (17, 18, 19 ) | Amino | 2-(fluoro-substituted-phenyl) | HeLa, MCF-7 | 9 x 10⁻⁶ to 4 x 10⁻³ M | [2] |
| Compound 20 | Amino | Thiazolidinedione derivative | HepG2 | 9.99 | [1] |
| HCT-116 | 7.44 | [1] | |||
| MCF-7 | 8.27 | [1] | |||
| Compound 21 | Amino | Cyanothiouracil derivative | - | 10.34 to 12.14 | [1] |
| Compound 24 | Methoxy | 1,3,4-oxadiazole moiety | C6 rat glioma | 4.63 ± 0.85 | [1] |
| A549 | 39.33 ± 4.04 | [1] | |||
| OMS5 | Nitro | Piperazine-4-nitroaniline | A549 (Lung) | 22.13 - 61.03 | [3] |
| MCF-7 (Breast) | 22.13 - 61.03 | [3] | |||
| OMS14 | Nitro | Piperazine-4-nitroaniline | A549 (Lung) | 22.13 - 61.03 | [3] |
| MCF-7 (Breast) | 22.13 - 61.03 | [3] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution on the 2-phenyl ring: The position of substituents on the 2-phenyl ring significantly impacts activity, with potency often decreasing in the order of ortho > meta > para.[2] Fluoro substitutions on this ring have been shown to enhance anticancer effects.[2]
-
Heterocyclic substitutions at the 2-amino position: The incorporation of moieties like thiazolidinedione and cyanothiouracil at the 2-amino position can lead to potent anticancer agents.[1]
-
Substitution at the C6-position: The nature of the substituent at the C6 position is a critical determinant of activity. For instance, a 6-methoxy group was found to be more favorable than a chloro atom in a series of 1,3,4-oxadiazole derivatives.[1] In another series, the order of cytotoxicity was found to be OEt > H > Me > NO₂.[1]
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential is typically assessed by the minimum inhibitory concentration (MIC), with lower values indicating greater efficacy.
| Compound ID/Reference | Substitution at C6 | Substitution on 2-amino group/phenyl ring | Microbial Strain | MIC (µg/mL) | Citation |
| Compound 18 (Fluoro-substituted) | Fluoro | Chloro on phenyl ring | E. coli, P. aeruginosa (Gram-negative) | 6-8 | [4] |
| C. albicans, A. niger (Fungal) | 4-9 | [4] | |||
| Compound 20 (Fluoro-substituted) | Fluoro | Methoxy on phenyl ring | S. aureus, B. subtilis (Gram-positive) | 6-8 | [4] |
| C. albicans, A. niger (Fungal) | 3-4 | [4] | |||
| Phenoxy/Benzyloxy derivatives (1d, 1e ) | Phenoxy/Benzyloxy | Amino | Candida spp. | Potent | [5] |
| Compound 16c | Varied | Sulfonamide derivative | S. aureus | 0.025 mM | [6] |
| Compound 1 | Chloro | N,N-disubstituted | S. aureus | 2.9 µM | [7] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substitution at the C6-position: Electron-withdrawing groups like fluoro at the 6-position generally enhance antibacterial and antifungal activity.[4] The introduction of bulky alkoxy or aryloxy moieties at this position can also increase antifungal potency.[5]
-
Substitution on the 2-phenyl ring: A chloro group on the phenyl ring attached to the 2-amino position tends to confer greater activity against Gram-negative bacteria, while a methoxy group favors activity against Gram-positive bacteria and fungi.[4]
Key Signaling Pathways and Mechanisms of Action
Several this compound derivatives exert their anticancer effects by targeting crucial cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9] Inhibition of this pathway disrupts cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives
A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate and bromine in acetic acid to form the 2-aminobenzothiazole core.[10][11] Subsequent modifications can be made to the 2-amino group or the 6-position.
General workflow for the synthesis of this compound derivatives.
General Procedure:
-
A substituted aniline is dissolved in glacial acetic acid.
-
Potassium thiocyanate is added to the solution.
-
The mixture is cooled, and a solution of bromine in acetic acid is added dropwise while maintaining a low temperature.
-
The reaction is stirred for several hours.
-
The product is precipitated, filtered, and purified, often by recrystallization.[10]
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Conclusion
The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substituents at the C6-position and on the 2-amino group in determining the anticancer and antimicrobial potency. Future research should continue to explore novel substitutions at these key positions to optimize activity and selectivity, potentially leading to the discovery of next-generation drug candidates. The inhibition of key signaling pathways like PI3K/Akt/mTOR by these derivatives further underscores their potential as targeted cancer therapies.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy of 6-Aminobenzothiazole Derivatives in Oncology
A detailed analysis of the cytotoxic activity of substituted 6-amino-2-phenylbenzothiazoles against various human cancer cell lines.
For researchers and professionals in the field of drug discovery and development, the benzothiazole scaffold represents a privileged structure due to its wide range of pharmacological activities. Among these, 6-aminobenzothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential. This guide provides a comparative analysis of the efficacy of several 6-amino-2-phenylbenzothiazole derivatives, supported by experimental data, to aid in the ongoing search for more potent and selective therapeutic agents.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytostatic activity of a series of 6-amino-2-phenylbenzothiazole hydrochloride salts was evaluated against a panel of human malignant cell lines and one normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results, as detailed in the study by Racane et al. (2006), are summarized in the table below.[1][2]
| Compound ID | R (Substitution on Phenyl Ring) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | CaCo-2 (Colon Cancer) IC50 (µM) | Hep-2 (Laryngeal Cancer) IC50 (µM) | WI-38 (Normal Fibroblast) IC50 (µM) |
| 13 | 2-NH2·2HCl | >100 | >100 | >100 | >100 | >100 |
| 14 | 3-NH2·2HCl | 30 | 50 | 80 | 60 | >100 |
| 15 | 4-NH2·2HCl | >100 | >100 | >100 | >100 | >100 |
| 16 | 4-N(CH3)2·HCl | 40 | 60 | 70 | 50 | >100 |
| 17 | 2-F | 80 | 90 | >100 | >100 | >100 |
| 18 | 3-F | >100 | >100 | >100 | >100 | >100 |
| 19 | 4-F | 50 | 70 | 90 | 80 | >100 |
Experimental Protocols
Synthesis of 6-amino-2-(substituted-phenyl)benzothiazoles[1]
The synthesis of the target compounds involved a two-step process:
-
Synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles: This initial step was achieved through the condensation reaction of 2-amino-5-nitrothiophenol with the corresponding substituted benzaldehyde in pyridine. The reaction mixture was refluxed for 20 hours, followed by precipitation in hydrochloric acid and subsequent crystallization.
-
Reduction of the nitro group: The intermediate 6-nitro derivatives were reduced to the corresponding 6-amino compounds using tin(II) chloride dihydrate in a methanol-hydrochloric acid mixture. The reaction was carried out at reflux for 15 minutes. After removal of methanol, the product was extracted and dried. The final hydrochloride salts were prepared by treating the amine solutions with concentrated or gaseous HCl.
MTT Cell Proliferation Assay[3][4]
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human tumor cell lines (HeLa, MCF-7, CaCo-2, Hep-2) and the normal WI-38 cell line were seeded in 96-well microtiter plates at a density of 3-5 x 10^4 cells/well.
-
Compound Treatment: After a 24-hour incubation period, the cells were treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway often targeted by benzothiazole derivatives and the general workflow of the experimental procedure.
Experimental Workflow for Synthesis and Cytotoxic Evaluation.
The PI3K/AKT Signaling Pathway, a Potential Target.
Concluding Remarks
The presented data indicates that substitutions on the 2-phenyl ring of the this compound scaffold significantly influence the cytotoxic activity. Specifically, the presence of an amino group at the 3-position (Compound 14 ) and a dimethylamino or fluoro group at the 4-position (Compounds 16 and 19 , respectively) resulted in moderate activity against the tested cancer cell lines, with IC50 values ranging from 30 to 90 µM. Notably, all tested compounds exhibited significantly lower toxicity towards the normal human fibroblast cell line (WI-38), suggesting a degree of selectivity for cancer cells. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the this compound core to develop more potent and selective anticancer agents. The inhibition of key signaling pathways, such as the PI3K/AKT pathway, remains a promising avenue for the mechanism of action of these compounds.[3][4]
References
- 1. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
6-Aminobenzothiazole Derivatives Emerge as Potent Challengers to Standard Cancer Therapies
For Immediate Release
[City, State] – In the ongoing battle against cancer, researchers are continually seeking more effective and less toxic therapeutic agents. A growing body of evidence suggests that a class of compounds known as 6-aminobenzothiazole derivatives holds significant promise, demonstrating comparable or even superior efficacy to standard anticancer drugs in preclinical studies. These findings, detailed in multiple peer-reviewed publications, highlight the potential of these derivatives to overcome some of the limitations of conventional chemotherapy.
This guide provides a comprehensive comparison of this compound derivatives against standard anticancer drugs, focusing on their performance in various cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.
Quantitative Comparison of Cytotoxicity
The antitumor activity of novel this compound derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for these derivatives and compared with that of established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. The results, summarized in the tables below, indicate that several this compound derivatives exhibit potent cytotoxic effects, often in the micromolar to nanomolar range.
Table 1: Comparative IC50 Values of this compound Derivatives and Standard Drugs in Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 | 0.44 ± 0.03 | [1] |
| H1975 | 0.49 ± 0.09 | [1] | |
| Doxorubicin | A549 | 0.52 ± 0.2 | [1] |
| H1975 | 0.067 ± 0.032 | [1] | |
| Paclitaxel | A549 | 0.64 ± 0.035 | [1] |
| H1975 | 0.072 ± 0.008 | [1] | |
| Compound 6d (tetrazole derivative) | A549 | 2.74 | [2] |
| Doxorubicin | A549 | 3.87 | [2] |
| Derivatives 61 & 62 | A549 | 10.67 ± 2.02 µg/mL & 9.0 ± 1.0 µg/mL | [3] |
| Cisplatin | A549 | - | [3] |
Table 2: Comparative IC50 Values in Breast and Other Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Fluoro-substituted benzothiazoles (17, 18, 19) | MCF-7, HEP-2 | 9 x 10⁻⁶ to 4 x 10⁻³ M | [4] |
| Hydrazine based benzothiazole 11 | HeLa | 2.41 | [3] |
| COS-7 | 4.31 | [3] | |
| Doxorubicin | HeLa | 2.05 | [3] |
| COS-7 | 3.04 | [3] | |
| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | [3] |
| A549 | 4.074 ± 0.3 | [3] | |
| MCF-7 | 7.91 ± 0.4 | [3] | |
| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | [3] |
| A549 | 3.89 ± 0.3 | [3] | |
| MCF-7 | 5.08 ± 0.3 | [3] | |
| Derivatives 4, 5c, 5d, 6b | MCF-7 | 8.64, 7.39, 7.56, 5.15 | [5] |
| Cisplatin | MCF-7 | 13.33 | [5] |
Mechanisms of Action: Beyond Simple Cytotoxicity
The promising in vitro activity of this compound derivatives is underpinned by their diverse mechanisms of action, which often involve the modulation of key signaling pathways implicated in cancer progression.
One notable derivative, compound 45, has been shown to induce G1-phase arrest and apoptosis in A549 lung cancer cells.[1] Mechanistic studies revealed that this compound inhibits the ALK/PI3K/AKT signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[1] The inhibition of this pathway disrupts the mitochondrial membrane potential, ultimately leading to programmed cell death.[1]
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a this compound derivative.
Furthermore, studies on other benzothiazole derivatives have demonstrated their ability to induce apoptosis through both extrinsic and intrinsic pathways, activate caspases, and cause DNA damage.[6] Some derivatives have also been found to induce cell cycle arrest at different phases, such as the G2/M phase.[3]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of these anticancer agents.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Treatment: The this compound derivatives and standard drugs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 or 72 hours.[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis.
Principle: Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis. For example, one study showed a significant increase in annexin V positive A549 cells from 2.64% in the control group to 20.36% after treatment with 4.0 µM of compound 45.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ALK, PI3K, AKT, Bcl-2, caspases) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[8]
Caption: A typical experimental workflow for the evaluation of novel anticancer agents.
Conclusion and Future Directions
The data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways, positions them as viable alternatives or adjuncts to standard chemotherapies. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to translate these promising preclinical findings into clinical applications. The development of these novel agents could pave the way for more effective and personalized cancer treatments.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantitative Analysis of 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: HPLC vs. UV-Vis Spectrophotometry
High-Performance Liquid Chromatography (HPLC) offers superior specificity and is the preferred method for quantitative analysis in complex matrices. It separates the analyte of interest from other components before quantification, minimizing interference. UV-Vis Spectrophotometry is a simpler, more accessible technique but is more susceptible to interference from other UV-absorbing compounds in the sample.
The following table summarizes the key performance parameters for a validated HPLC-UV method for a novel aminothiazole derivative, which is expected to be similar for 6-Aminobenzothiazole, and the theoretical parameters for a proposed UV-Vis spectrophotometric method.
| Parameter | HPLC-UV Method (for a novel aminothiazole) | Proposed UV-Vis Spectrophotometry (Illustrative) |
| Instrumentation | HPLC with UV Detector | UV-Vis Spectrophotometer |
| Specificity | High (Separates analyte from impurities) | Moderate to Low (Potential interference) |
| Linearity Range | 2.06 - 20.60 µg/mL[1] | 5 - 50 µg/mL (Typical) |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.995 (Typical) |
| Accuracy (% Recovery) | 101.67%[2] | 98 - 102% (Typical) |
| Precision (%RSD) | 1.48%[2] | < 2% (Typical) |
| Limit of Detection (LOD) | Not Reported | ~0.5 µg/mL (Typical) |
| Limit of Quantification (LOQ) | Not Reported | ~1.5 µg/mL (Typical) |
Experimental Protocols
Validated HPLC-UV Method for a Novel Aminothiazole
This method, developed for a novel aminothiazole, provides a strong starting point for the analysis of this compound.[1]
Chromatographic Conditions:
-
Instrument: Waters Alliance HPLC with UV Detector.[2]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: 55% of 0.1% v/v Orthophosphoric Acid in water and 45% of Acetonitrile.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 272 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of the aminothiazole standard in a suitable diluent (e.g., Acetonitrile:Milli-Q® water, 50:50 v/v).[2]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2.06 to 20.60 µg/mL.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per the reference method for a novel aminothiazole):
-
Specificity: Ensured by the absence of interfering peaks at the retention time of the analyte.[2]
-
Linearity: A graph of detector response versus concentration was plotted, and the coefficient of determination (R²) was established.[1]
-
Accuracy: Determined by the analysis of samples with known concentrations.[2]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) for replicate injections.[1]
Proposed UV-Vis Spectrophotometric Method
This proposed method is based on general principles of UV-Vis spectrophotometry for aromatic compounds and would require full validation for the quantitative analysis of this compound.
Instrumentation:
-
Instrument: Double beam UV-Vis Spectrophotometer.
Methodology:
-
Solvent Selection: Based on the solubility of this compound and its UV transparency, suitable solvents include methanol, ethanol, or a dilute acidic solution (e.g., 0.1 M HCl).
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the selected solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For 2-Aminobenzothiazole, λmax values are observed at 268 nm and 298 nm in methanol.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values in the linear range (typically 0.1 to 1.0).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
-
-
Quantification:
-
Measure the absorbance of the sample solution at the predetermined λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for both the HPLC method validation and a general quantitative analysis process.
References
Spectroscopic Analysis Validation for Novel 6-Aminobenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of new 6-aminobenzothiazole derivatives. It is designed to assist in the structural elucidation and purity assessment of these pharmaceutically significant compounds. The following sections present a comparative analysis of key spectroscopic data, detailed experimental protocols, and a logical workflow for the validation process.
Comparative Spectroscopic Data
The structural characterization of this compound derivatives relies on a combination of spectroscopic methods. This section provides a comparative summary of expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for this compound and Related Derivatives
| Compound | H2 | H4 | H5 | H7 | NH₂ | Other Protons | Solvent |
| 2-Aminobenzothiazole | - | 7.55 (d) | 7.03 (t) | 7.62 (d) | 7.5 (s) | 7.26 (t, H6) | DMSO-d₆ |
| 6-Amino-2-methylbenzothiazole | - | - | - | - | - | ¹H NMR data available[1] | - |
| 6-Methyl-1,3-benzothiazol-2-amine | - | 7.27 (d, H4) | 7.03 (d, H5) | 7.48 (s, H7) | - | 2.40 (s, 3H, CH₃) | DMSO-d₆ |
| 6-Fluorobenzo[d]thiazol-5-amine | - | - | - | - | - | Data limited in public literature[2] | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. Multiplicity is indicated as (s) for singlet, (d) for doublet, and (t) for triplet.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for this compound and Analogs
| Compound | C2 | C4 | C5 | C6 | C7 | C3a | C7a | Solvent |
| This compound | - | - | - | - | - | - | - | DMSO |
| 2-Amino-7-chlorobenzothiazole | 166.8 | 114.4 | 124.1 | 119.5 | - | - | 151.5 | - |
| 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine | 165.97 | 121.34 | 127.00 | 130.94 | 118.20 | 150.81 | 136.42 | DMSO-d₆ |
Note: The chemical shifts for various carbon atoms in the benzothiazole ring provide a fingerprint for the specific derivative.[3]
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound |
| N-H Stretch (Amine) | 3500 - 3300 | 2-Amino-6-substituted benzothiazoles[4] |
| C=N Stretch (Thiazole) | 1630 - 1550 | 6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine[3] |
| Aromatic C-H Stretch | 3100 - 3000 | 6-fluoro-2-aminebenzothiazole[5] |
| C-S Stretch | 715 - 690 | 6-fluoro-2-aminebenzothiazole[5] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | HRMS-ESI | 266.0790 | 266.0784 |
| 2-Amino-6-methyl-benzothiazole | GC-MS | 164.040819 | - |
Note: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized compounds.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7][8]
-
Instrument Setup: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 300 MHz or higher).[8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A higher sample concentration and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[8]
-
Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[8]
-
Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10]
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this can be done via direct infusion or coupled with liquid chromatography (LC-MS).[7]
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Validation Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for spectroscopic validation and a representative signaling pathway where benzothiazole derivatives may be involved.
Caption: Spectroscopic validation workflow for new this compound derivatives.
Caption: Potential interaction of a this compound derivative with the PI3K/AKT signaling pathway.
References
- 1. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 6-Aminobenzothiazole Analogs: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction patterns of 6-aminobenzothiazole derivatives with various protein targets reveals their potential across a spectrum of therapeutic areas. This guide provides a comparative analysis of molecular docking studies, offering researchers and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise as anticonvulsant, antimicrobial, anticancer, and anti-Alzheimer's agents. Molecular docking studies are instrumental in elucidating the binding modes of these analogs, thereby guiding the rational design of more potent and selective therapeutic agents.
Quantitative Comparison of Docking Performance
The following table summarizes the quantitative data from various molecular docking studies, highlighting the binding energies and inhibitory concentrations of different this compound and related benzothiazole derivatives against their respective biological targets.
| Study Focus | Compound/Analog | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | In Vitro Activity (IC50/Inhibition) |
| Anticonvulsant | BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole) | γ-amino butyric acid (GABA) receptor (1OHY) | Mol dock score: -84.236, Re-rank score: -54.993[1] | Not specified in docking study[1] |
| Phenytoin (Reference Drug) | GABA receptor (1OHY) | Not specified, but BSC-05 showed higher affinity[1] | Not specified in docking study[1] | |
| SDZ Series (SDZ3, SDZ4, etc.) | GABA-AT (1OHV) | Mol dock scores ranging from -104.23 to -121.56[2] | Not specified in docking study[2] | |
| Carbamazepine (Reference Drug) | GABA-AT (1OHV) | Mol dock score: -62.45[2] | Not specified in docking study[2] | |
| Antimicrobial | Compound 3 | E. coli dihydroorotase | -5.02[3] | Reduced specific activity to 45 nmol/min/mg protein[3] |
| Compound 10 | E. coli dihydroorotase | -5.02[3] | Moderately active[3] | |
| HDDP (Co-crystalized ligand) | E. coli dihydroorotase | -7.37[3] | Not applicable | |
| Anticancer | OMS1 | PI3Kγ | Not specified | 47% inhibition @ 100 µM[4] |
| OMS2 | PI3Kγ | Not specified | 48% inhibition @ 100 µM[4] | |
| OMS5 | PI3Kγ | Not specified | IC50: 22.13 - 61.03 µM[4] | |
| OMS14 | PI3Kγ | Not specified | IC50: 22.13 - 61.03 µM[4] | |
| Compound 1 | p56lck | Identified as a competitive inhibitor[5] | Not specified in docking study[5] | |
| Anti-Alzheimer's | Compound 4b | Acetylcholinesterase (AChE) (7D9O) | -11.27[6] | IC50: 679.896 μg/mL[6] |
| Compound 4i | Acetylcholinesterase (AChE) (7D9O) | -11.21[6] | IC50: 685.236 μg/mL[6] | |
| Riluzole (Reference Drug) | Acetylcholinesterase (AChE) (7D9O) | -6.6[6] | IC50: 801.157 μg/mL[6] |
Elucidation of Binding Mechanisms and Signaling Pathways
Molecular docking studies have provided valuable insights into the mechanisms by which this compound analogs exert their biological effects. For instance, in the context of anticonvulsant activity, these compounds have been shown to interact and bind efficiently with subunits of the γ-amino butyric acid (GABA) enzyme.[1] The binding is often characterized by hydrogen bonds and hydrophobic interactions within the active site.[1]
In cancer research, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7] Docking studies have been employed to assess the interactions of these compounds within the ATP-binding domain of enzymes like PI3Kγ.[4]
The following diagram illustrates the general workflow of a comparative molecular docking study.
Caption: General workflow of a comparative molecular docking study.
For anticancer applications, the PI3K/AKT/mTOR signaling pathway is a critical target. The diagram below illustrates how this compound analogs can potentially inhibit this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Detailed Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are summaries of the experimental protocols from selected research.
General Molecular Docking Protocol:
-
Software: Commonly used software includes AutoDock, Molegro Virtual Docker, and AutoDock Vina.[1][6][8]
-
Target Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the RCSB Protein Data Bank (PDB).[6][8] Water molecules and co-crystallized ligands are often removed, and polar hydrogens and Kollman charges are added. The grid box for docking is defined to encompass the active site of the protein.
-
Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software like Marvin Sketch and then converted to 3D structures.[2] Energy minimization of the ligands is performed using appropriate force fields.
-
Docking Simulation: The prepared ligands are docked into the active site of the prepared target protein using the chosen docking software. The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
Analysis of Results: The results are analyzed based on the docking scores or binding energies, which estimate the binding affinity between the ligand and the protein. The binding poses of the top-ranked compounds are visualized to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[1]
Specific Study Methodologies:
-
Anticonvulsant Study (GABA Target): Molecular docking was performed using Molegro Virtual Docker v 5.0. The evaluation was based on Mol dock scores, re-rank scores, and hydrogen bond interactions.[1]
-
Antimicrobial Study (E. coli dihydroorotase): The study utilized an in silico approach to determine the binding ability of the compounds to the specified targets.[3] The docking scores and ligand efficiency parameters were analyzed.[3]
-
Anti-Alzheimer's Study (AChE Target): Docking studies were conducted using AutoDock 4.2. The 3D crystal structure of the AChE enzyme (PDB ID: 7D9O) was used. The binding interactions were visualized using Discovery Studio Visualizer and PyMOL.[6]
-
Anticancer Study (PI3Kγ Target): Potential interactions were assessed by docking new compounds in the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE) using the LibDock algorithm.[4][9]
This comparative guide underscores the significant potential of this compound analogs in drug discovery. The presented data and methodologies offer a valuable resource for researchers to build upon existing knowledge and design novel, more effective therapeutic agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Cytotoxicity of 6-Aminobenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. Substitutions on the benzothiazole ring, particularly at the 6-position, have been extensively explored to modulate the pharmacological effects of these derivatives. This guide provides a comparative analysis of the cytotoxicity of various this compound derivatives, supported by experimental data from several key studies.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several series of these compounds, offering a quantitative comparison of their potency.
Table 1: Cytostatic Activity of 6-Amino-2-(substituted-phenyl)benzothiazole Hydrochlorides
This series of compounds was evaluated for its cytostatic activities against a panel of malignant human cell lines. The results highlight the influence of substituents on the 2-phenyl ring on cytotoxic potency.
| Compound | R | HeLa (IC50, µM) | MCF-7 (IC50, µM) | CaCo-2 (IC50, µM) | Hep-2 (IC50, µM) | WI-38 (IC50, µM) |
| 13 | 2-NH2 | >100 | >100 | >100 | >100 | >100 |
| 14 | 3-NH2 | 80 | 70 | 95 | 85 | >100 |
| 15 | 4-NH2 | 25 | 20 | 30 | 28 | 80 |
| 16 | 4-N(CH3)2 | 35 | 30 | 40 | 38 | 90 |
| 17 | 3-F | >100 | >100 | >100 | >100 | >100 |
| 18 | 4-F | 70 | 65 | 80 | 75 | >100 |
| 19 | H | 90 | 85 | >100 | 95 | >100 |
Data sourced from Gürkok et al., 2009.[1]
Table 2: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives
This table presents the antiproliferative activity of selected compounds against human non-small cell lung cancer cell lines and a normal human bronchial epithelial cell line, demonstrating their potential for both efficacy and selectivity.
| Compound | A549 (IC50, µM) | H1975 (IC50, µM) | BEAS-2B (IC50, µM) |
| 38 | 0.98 ± 0.08 | 1.39 ± 0.55 | 1.28 ± 0.15 |
| 45 | 0.44 ± 0.03 | 0.49 ± 0.09 | 2.9 ± 0.55 |
Data sourced from a 2023 study on novel quinazolinone derivatives.[2]
Table 3: Cytotoxicity of Benzothiazole Derivatives Against MCF-7 Breast Cancer Cell Line
This table showcases the cytotoxic effects of another series of benzothiazole derivatives, with some compounds demonstrating greater potency than the standard chemotherapy drug, cisplatin.
| Compound | MCF-7 (IC50, µM) |
| 4 | 8.64 |
| 5c | 7.39 |
| 5d | 7.56 |
| 6b | 5.15 |
| Cisplatin | 13.33 |
Data sourced from Mohamed et al., 2017, as cited in a review.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 2 x 10³ cells per well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO (e.g., at 0.1 M) and then diluted with the cell culture medium to achieve a range of concentrations (e.g., 1-100 µM). The cells are then treated with these dilutions. The final DMSO concentration should be consistent across all wells, including controls (typically ≤1%).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the percentage of viable cells compared to the untreated control. The IC50 value is then calculated from the dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the evaluation of this compound derivatives.
Caption: General workflow for in vitro cytotoxicity screening of this compound derivatives.
Caption: Synthetic route for 6-amino-2-phenylbenzothiazole derivatives.[1]
Caption: Proposed mechanism of action for certain 6-substituted benzothiazole derivatives.[5]
References
- 1. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
6-Aminobenzothiazole: A Superior Building Block for Synthetic Chemistry in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic building blocks, 6-aminobenzothiazole has emerged as a particularly advantageous scaffold, offering a unique combination of synthetic versatility, favorable physicochemical properties, and a remarkable propensity for generating biologically active molecules. This guide provides a comprehensive comparison of this compound with other heterocyclic building blocks, supported by experimental data, detailed protocols, and visualizations to illustrate its strategic value in medicinal chemistry.
The Strategic Advantage of the this compound Scaffold
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] The 6-amino-substituted variant, in particular, offers several distinct advantages over other heterocyclic building blocks.
One of the key advantages lies in its synthetic tractability. The 2-amino group and the benzene ring of the this compound moiety are readily functionalized, allowing for the facile introduction of diverse substituents to explore a vast chemical space.[4][5] This versatility enables the rapid generation of compound libraries for high-throughput screening, accelerating the identification of lead compounds.
From a biological perspective, derivatives of this compound have consistently demonstrated potent and varied pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5][6] This broad bioactivity profile suggests that the this compound scaffold can effectively interact with a multitude of biological targets.
Comparative Performance: this compound vs. Benzimidazole
To quantitatively assess the performance of the this compound scaffold, a direct comparison with the structurally related and widely used benzimidazole scaffold is particularly insightful. A study evaluating 2,5-disubstituted furan derivatives bearing either a benzothiazole or a benzimidazole moiety revealed a significant trend in antitumor activity.
In general, the benzothiazole derivatives exhibited superior activity against human lung cancer cell lines (A549, HCC827, and NCI-H358) compared to their benzimidazole counterparts.[7] This suggests that the sulfur atom in the thiazole ring of the benzothiazole scaffold may play a crucial role in the compound's interaction with its biological target, leading to enhanced potency.
Table 1: Comparative Anticancer Activity of Benzothiazole and Benzimidazole Derivatives [7]
| Compound Class | Cancer Cell Line | IC50 (µM) - Representative Data |
| Benzothiazole Derivatives | A549 (Lung Carcinoma) | 2.12 ± 0.21 |
| HCC827 (Lung Adenocarcinoma) | 5.13 ± 0.97 | |
| NCI-H358 (Bronchoalveolar Carcinoma) | 0.85 ± 0.05 | |
| Benzimidazole Derivatives | A549 (Lung Carcinoma) | Generally higher IC50 values |
| HCC827 (Lung Adenocarcinoma) | Generally higher IC50 values | |
| NCI-H358 (Bronchoalveolar Carcinoma) | Generally higher IC50 values |
Modulating Signaling Pathways: The Mechanism of Action
The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways are frequently implicated as targets for these compounds.[7] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and a reduction in cell proliferation.
Caption: this compound derivatives can inhibit cancer cell growth by targeting key nodes in the PI3K/AKT and MAPK/ERK signaling pathways.
A Versatile Synthetic Workflow
The synthesis of diverse libraries of this compound derivatives can be efficiently achieved through a multi-step workflow, often amenable to solid-phase synthesis for high-throughput applications. A general workflow involves the formation of the core benzothiazole scaffold followed by diversification at key positions.
Caption: A generalized workflow for the synthesis and screening of a library of this compound derivatives.
Experimental Protocols
Synthesis of 2-Amino-6-substituted-benzothiazoles[5]
This procedure describes the fundamental step of forming the benzothiazole core.
Materials:
-
Substituted p-aniline (e.g., p-fluoroaniline)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted p-aniline (0.1 mol) and potassium thiocyanate (0.4 mol) in glacial acetic acid.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 10 hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a 10% sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted-benzothiazole.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The evidence strongly supports the classification of this compound as a superior building block in synthetic and medicinal chemistry. Its synthetic accessibility, coupled with the broad and potent biological activity of its derivatives, makes it an invaluable scaffold for drug discovery programs. Comparative data, particularly against the widely used benzimidazole core, highlights the potential for developing more effective therapeutic agents based on the this compound framework. The detailed protocols and workflow provided herein offer a practical guide for researchers aiming to leverage the advantages of this remarkable heterocyclic building block in their quest for novel therapeutics.
References
- 1. jddtonline.info [jddtonline.info]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes for 6-Aminobenzothiazole and their efficiency
For Researchers, Scientists, and Drug Development Professionals
6-Aminobenzothiazole is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is of paramount importance for drug discovery and development. This guide provides an objective comparison of the most common and emerging synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for your research needs.
Comparison of Primary Synthetic Routes
The synthesis of this compound is predominantly achieved through two classical pathways: the Hugerschoff reaction of p-phenylenediamine and a two-step route involving the nitration of a benzothiazole precursor followed by reduction. More contemporary, greener alternatives are also gaining traction, offering improved environmental profiles.
| Synthetic Route | Starting Material(s) | Key Reagents & Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Hugerschoff Reaction | p-Phenylenediamine | KSCN or NH4SCN, Br2, Acetic Acid | ~12 hours | 0-10°C, then RT | Moderate | One-pot synthesis from a readily available starting material. | Use of hazardous bromine; potential for side reactions and purification challenges. |
| Route 2: Nitration and Reduction | 2-Aminobenzothiazole | H2SO4, HNO3 (Nitration); SnCl2·2H2O, HCl, Ethanol (Reduction) | 4-5 hours (Nitration), ~3 hours (Reduction) | < 20°C (Nitration), Reflux (Reduction) | High (typically >80% over two steps) | High yields and regioselectivity; well-established and reliable. | Two-step process; use of strong acids and a metallic reducing agent. |
| Route 3: Green Synthesis | 2-Aminothiophenol derivatives, Aldehydes/Nitriles | Various catalysts (e.g., FeCl3, H2O2/HCl), Green solvents (e.g., water, ethanol) | Varies (can be < 1 hour) | Room Temperature to mild heating | Good to Excellent | Milder reaction conditions; use of less toxic reagents and solvents; often faster. | Catalyst may be required; substrate scope can be limited for specific derivatives. |
Detailed Experimental Protocols
Route 1: Hugerschoff Reaction Synthesis of this compound
This one-pot method involves the reaction of a p-substituted aniline with a thiocyanate salt and subsequent cyclization induced by bromine.
Experimental Protocol:
-
Dissolve p-phenylenediamine (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[1]
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.[1]
-
Pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Neutralize the mixture with a 10% sodium hydroxide solution.[1]
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Route 2: Two-Step Synthesis via Nitration and Reduction
This reliable, high-yield method first introduces a nitro group at the 6-position of the benzothiazole ring, which is then reduced to the desired amine.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 mL) in a flask, keeping the temperature below 5°C with vigorous stirring.[2]
-
Add nitric acid (19 mL) dropwise, maintaining the temperature at or below 20°C.[2]
-
Stir the reaction mixture for 4-5 hours.[2]
-
Pour the mixture onto crushed ice with stirring.
-
Add aqueous ammonia until the solution becomes slightly orange, precipitating the product.[2]
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to yield 2-amino-6-nitrobenzothiazole. A yield of 74% has been reported for this step.[3]
Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to this compound
-
To a solution of 2-amino-6-nitrobenzothiazole in ethanol, add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.
-
Reflux the mixture for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude this compound by recrystallization from an appropriate solvent.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways for this compound.
Caption: Hugerschoff reaction pathway for this compound synthesis.
Caption: Two-step synthesis of this compound via nitration and reduction.
Caption: A generalized pathway for the green synthesis of this compound derivatives.
References
In-Silico ADMET Profiling of 6-Aminobenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying promising drug candidates and minimizing late-stage attrition. This guide provides a comparative overview of in-silico ADMET predictions for a series of this compound derivatives, supported by generalized experimental protocols for commonly used predictive tools.
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the predicted ADMET properties for a selection of virtual this compound derivatives, showcasing a range of substitutions to illustrate their potential impact on pharmacokinetic and toxicological profiles. These values are typically generated using a consensus of computational models and should be considered as indicative rather than definitive.
Table 1: Physicochemical Properties and Drug-Likeness of this compound Derivatives
| Compound ID | R-Group at C2 | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| BTZ-NH2 | -H | 164.21 | 1.85 | 2 | 2 | 0 |
| BTZ-NH-Ac | -NHCOCH₃ | 206.24 | 1.60 | 2 | 3 | 0 |
| BTZ-NH-Me | -NHCH₃ | 178.24 | 2.15 | 2 | 2 | 0 |
| BTZ-NH-Ph | -NHC₆H₅ | 240.31 | 3.50 | 2 | 2 | 0 |
| BTZ-NH-SO2Ph | -NHSO₂C₆H₅ | 304.37 | 3.10 | 2 | 4 | 0 |
Table 2: Predicted Absorption and Distribution Properties
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein Substrate |
| BTZ-NH2 | High (92%) | > -5.15 | Yes | No |
| BTZ-NH-Ac | High (90%) | > -5.15 | Yes | No |
| BTZ-NH-Me | High (93%) | > -5.15 | Yes | Yes |
| BTZ-NH-Ph | Moderate (85%) | < -5.15 | No | Yes |
| BTZ-NH-SO2Ph | Moderate (80%) | < -5.15 | No | Yes |
Table 3: Predicted Metabolism and Excretion Properties
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | Renal OCT2 Substrate |
| BTZ-NH2 | No | No | Yes | No | No | No |
| BTZ-NH-Ac | No | No | Yes | No | No | No |
| BTZ-NH-Me | Yes | No | Yes | No | No | No |
| BTZ-NH-Ph | Yes | Yes | Yes | Yes | No | No |
| BTZ-NH-SO2Ph | Yes | Yes | Yes | Yes | Yes | No |
Table 4: Predicted Toxicological Properties
| Compound ID | AMES Mutagenicity | Carcinogenicity | hERG I Inhibitor | Skin Sensitization |
| BTZ-NH2 | Non-mutagenic | Non-carcinogen | No | Yes |
| BTZ-NH-Ac | Non-mutagenic | Non-carcinogen | No | No |
| BTZ-NH-Me | Non-mutagenic | Non-carcinogen | Yes | Yes |
| BTZ-NH-Ph | Mutagenic | Carcinogen | Yes | Yes |
| BTZ-NH-SO2Ph | Mutagenic | Carcinogen | Yes | Yes |
Experimental Protocols for In-Silico ADMET Prediction
The data presented in this guide are representative of predictions from widely used in-silico tools. The general workflow for obtaining such predictions is outlined below.
General Workflow for In-Silico ADMET Prediction
Caption: A generalized workflow for in-silico ADMET prediction.
1. Molecular Structure Input: The chemical structure of the this compound derivative is provided as input to the prediction software. The most common input formats are SMILES (Simplified Molecular Input Line Entry System) strings or SDF (Structure-Data File).
2. Selection of In-Silico Tool: A variety of web-based tools and standalone software are available for ADMET prediction. Commonly used platforms include:
-
admetSAR: A comprehensive tool that predicts a wide range of ADMET properties based on a large curated database and quantitative structure-activity relationship (QSAR) models.[1][2][3][4]
-
SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6]
-
pkCSM: A platform that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[7][8]
3. Prediction of ADMET Endpoints: The selected tool processes the input structure and calculates various ADMET-related parameters. These predictions are based on mathematical models derived from large datasets of experimentally determined properties. Key predicted endpoints include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Inhibition and substrate status for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance and renal organic cation transporter 2 (OCT2) substrate status.
-
Toxicity: AMES mutagenicity, carcinogenicity, human Ether-à-go-go-Related Gene (hERG) inhibition, hepatotoxicity, and skin sensitization.
4. Data Analysis and Interpretation: The output from the prediction tools is typically presented in a tabular format. Researchers analyze these predictions to assess the drug-likeness of the compounds and identify potential liabilities. This information guides the selection of derivatives for synthesis and further experimental testing.
Predicted Metabolic Pathway of this compound
The metabolism of this compound derivatives is primarily mediated by Cytochrome P450 enzymes in Phase I, followed by conjugation reactions in Phase II. The following diagram illustrates a plausible metabolic pathway.
Caption: A predicted metabolic pathway for this compound.
Phase I Metabolism: The initial metabolic transformations are typically oxidative reactions catalyzed by CYP450 enzymes. For this compound, this can involve:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring, often at positions C4, C5, or C7.
-
N-Oxidation: Oxidation of the primary amino group at the C6 position.
Phase II Metabolism: The metabolites from Phase I, which are now more polar, undergo conjugation reactions to further increase their water solubility and facilitate their excretion. These reactions include:
-
Glucuronidation: The attachment of glucuronic acid to hydroxyl or amino groups, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The addition of a sulfonate group to hydroxyl or amino groups, catalyzed by sulfotransferases (SULTs).
The resulting conjugated metabolites are highly water-soluble and are readily eliminated from the body, primarily through urine.
Conclusion
In-silico ADMET prediction is an invaluable tool in modern drug discovery, enabling the early identification of promising this compound derivatives with favorable pharmacokinetic and toxicological profiles. By leveraging computational models, researchers can prioritize synthetic efforts, reduce the reliance on animal testing, and ultimately accelerate the development of new and effective therapeutics. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel this compound-based drug candidates. It is important to note that in-silico predictions should always be validated through subsequent in vitro and in vivo experimental studies.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veterinaria.org [veterinaria.org]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 6-Aminobenzothiazole Derivatives
A deep dive into the antimicrobial spectrum of 6-aminobenzothiazole derivatives reveals a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this promising area of antimicrobial research.
The core structure of this compound has proven to be a versatile scaffold for the development of novel antimicrobial agents. Modifications at various positions of the benzothiazole ring have led to the synthesis of numerous derivatives with a broad spectrum of activity.[1][2][3] Notably, substitutions at the 6-position of the benzothiazole ring have been shown to significantly influence the antimicrobial potency and spectrum.[1][4]
Comparative Antimicrobial Spectrum: A Data-Driven Overview
The antimicrobial efficacy of various this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for these compounds. The following table summarizes the MIC values for a selection of this compound derivatives, offering a clear comparison of their potency.
| Derivative/Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole (18) | E. coli | 6-8 | [1] |
| P. aeruginosa | 6-8 | [1] | |
| S. aureus | 11-18 | [1] | |
| B. subtilis | 11-18 | [1] | |
| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-methoxyphenyl)amino-1,3-thiazole (20) | S. aureus | 6-8 | [1] |
| B. subtilis | 6-8 | [1] | |
| 4-(6-methyl-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole (12) | S. aureus | 12-18 | [1] |
| B. subtilis | 12-18 | [1] | |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) | S. aureus | 12.5 | [5] |
| B. subtilis | 6.25 | [5] | |
| E. coli | 3.125 | [5] | |
| P. aeruginosa | 6.25 | [5] | |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) | S. aureus | - | [5] |
| B. subtilis | - | [5] | |
| E. coli | - | [5] | |
| P. aeruginosa | - | [5] | |
| 6-nitrobenzo[d]thiazol-2-ol (C) | S. aureus | Zone of inhibition: 26 mm | [6] |
| Shigella spp. | Zone of inhibition: 10-25 mm | [6] | |
| N,N-disubstituted 2-aminobenzothiazole (1) | S. aureus (ATCC 25923) | 2.9 µM | [7] |
| 2,6-disubstituted benzothiazole derivative (130a, 130b, 130c) | Moraxella catarrhalis | 4 | [8] |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 | [8] |
| P. aeruginosa | 6.2 | [8] | |
| B. cereus | 12.5 | [8] | |
| S. aureus | 12.5 | [8] |
Studies have consistently shown that 6-fluoro substituted aminobenzothiazoles exhibit good antibacterial and antifungal activities.[1] The presence of a chloro group in the phenyl ring has been associated with greater antibacterial activity against Gram-negative bacteria, whereas derivatives with a methoxy group tend to be more effective against Gram-positive bacteria and fungal strains.[1] Furthermore, the introduction of a nitro group at the 6th position of the benzothiazole nucleus has been shown to result in moderate antifungal activity.[9]
Experimental Protocols
The evaluation of the antimicrobial spectrum of this compound derivatives relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed:
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC determination):
This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated for 18-24 hours at the appropriate temperature.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Agar Cup Plate Method (for Zone of Inhibition):
This method is used to qualitatively assess the antimicrobial activity of the compounds.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Test Compounds: Wells or "cups" are made in the agar using a sterile borer. A specific concentration of the test compound solution is then added to each well.
-
Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Logical Workflow for Antimicrobial Compound Evaluation
The process of evaluating new antimicrobial compounds follows a structured workflow, from initial synthesis to the determination of their activity spectrum.
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
This comparative guide highlights the significant potential of this compound derivatives as a source of new antimicrobial agents. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds in the fight against infectious diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Navigating the Disposal of 6-Aminobenzothiazole: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Aminobenzothiazole, ensuring all procedures align with safety standards and regulatory compliance. Due to its hazardous properties, this compound requires careful handling throughout its lifecycle, from use to final disposal.
Hazard Profile and Safety Precautions
Before handling or disposing of this compound, it is imperative to understand its associated hazards. This chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed.[3][4] Given its classification as severely hazardous to water (WGK 3), it must not be disposed of via drains or into the environment.[1][3]
Essential Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing.[1][5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) should be used.
All work should be conducted in a well-ventilated area, with an eyewash station and safety shower readily accessible.
Hazard and Property Data
The following table summarizes key quantitative data for this compound.
| Property | Data |
| Molecular Formula | C₇H₆N₂S[6] |
| Molecular Weight | 150.20 g/mol [3][6] |
| Physical Form | Solid |
| Melting Point | 87-91 °C |
| GHS Hazard Codes | H315, H319, H335[2] |
| Storage Class | 11 (Combustible Solids) |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through an approved hazardous waste disposal program.[1][3][5] Adherence to institutional and local regulations is mandatory.[7][8]
Step 1: Waste Segregation and Collection
-
Identify Waste: Any unwanted this compound, including residues, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.[7]
-
Collect Waste: Place solid this compound waste into a designated, chemically compatible, and leak-proof container.[7][9][10] It is often best to reuse the original container if it is in good condition.[9][10] For contaminated solids, double-bagging in heavy-duty plastic bags before placement in the final waste container is recommended.[4]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as acids, bases, or halogenated solvents, to prevent unintended reactions.[7][9]
Step 2: Container Labeling
-
Label Clearly: The waste container must be clearly and accurately labeled.[4][10]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant).[4][7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4]
-
Secure Containment: Keep the waste container securely closed at all times, except when you are adding waste.[4][7][10] This prevents the release of vapors and protects the container's contents.
-
Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the container is nearly full (e.g., ¾ full) or has been stored for the maximum time allowed by your institution (often 150-180 days for labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][10]
-
Provide Information: Be prepared to provide the disposal service with an accurate description of the waste, its chemical composition, and any known hazards.[4]
Emergency Spill Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Major Spills:
Disposal Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Aminobenzothiazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Physicochemical and Hazard Data
A clear understanding of the properties of this compound is foundational to its safe handling. The following tables summarize key data points.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₂S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| Appearance | Solid, Beige Powder | [2] |
| Melting Point | 87-91 °C | |
| Solubility | Slightly soluble in water | [3][4] |
| CAS Number | 533-30-2 | [1] |
| GHS Hazard Classification | Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |
Data compiled from multiple sources[1][5][6].
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound is crucial. The following operational plan details the necessary steps from preparation to disposal.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[7]
-
A certified chemical fume hood is required for all weighing and transfer operations to control dust and vapors.[2][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5][8]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for integrity before each use.[8][9]
-
Body Protection: A lab coat or chemical-resistant coveralls must be worn to protect skin and personal clothing.[8][10]
-
Respiratory Protection: If dust or aerosols are generated, or if working in a poorly ventilated area, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required.[7][8]
-
Foot Protection: Closed-toe shoes are required in the laboratory.[8]
3. Procedural Steps for Handling:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).[8]
-
Weighing and Transfer: Conduct all manipulations that may generate dust within a chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. Do not breathe dust.[7][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and before leaving the laboratory.[7][8][9]
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[4][10][11]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect all solid waste, including contaminated PPE, in a designated, clearly labeled, and sealed container for hazardous chemical waste.[12] For solid waste, double-bagging in heavy-duty plastic bags is recommended before placing it in the final disposal container.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[12]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[12] All waste must be disposed of in accordance with local, state, and federal regulations.[10][12][13]
In Case of a Spill:
-
Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the affected area thoroughly.[12][14]
-
Major Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.[12]
Experimental Workflow and Logic Diagrams
To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 533-30-2 [chemicalbook.com]
- 4. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
